molecular formula C8H8N2O4 B563322 4-Carboxy-3-nitrobenzylamine CAS No. 100466-28-2

4-Carboxy-3-nitrobenzylamine

Cat. No.: B563322
CAS No.: 100466-28-2
M. Wt: 196.162
InChI Key: CAUXOWSYHOCERZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Carboxy-3-nitrobenzylamine is a valuable aromatic building block in organic synthesis, characterized by the presence of both a benzylamine and a carboxylic acid functional group on a nitro-substituted benzene ring. This unique structure makes it a key intermediate for constructing more complex, multifunctional molecules. Its primary research value lies in the development of novel chiral derivatization reagents, such as those used in the high-performance liquid chromatography (HPLC) separation of carboxylic acid enantiomers, which is critical for pharmaceutical analysis and metabolomics studies . The compound serves as a fundamental scaffold in the synthesis of advanced reagents that enable highly sensitive detection and enantiomeric resolution of chiral acids, including non-steroidal anti-inflammatory drugs (NSAIDs) and endogenous metabolites . By functioning as a core structure, this compound facilitates the creation of reagents that are effective for both UV and mass spectrometry (MS) detection, thereby addressing a significant need in analytical chemistry . Its application extends to serving as a critical intermediate in multi-step synthetic pathways for specialized chemicals and pharmaceutical candidates . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(aminomethyl)-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c9-4-5-1-2-6(8(11)12)7(3-5)10(13)14/h1-3H,4,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUXOWSYHOCERZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40666462
Record name 4-(Aminomethyl)-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40666462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100466-28-2
Record name 4-(Aminomethyl)-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40666462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"4-Carboxy-3-nitrobenzylamine" synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-Carboxy-3-nitrobenzylamine

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of this compound

This compound, also identified by its IUPAC name 4-(aminomethyl)-2-nitrobenzoic acid, is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a benzoic acid moiety ortho- to a nitro group and para- to a benzylamine, presents a versatile scaffold for the synthesis of complex heterocyclic systems and as a linker in targeted drug conjugates. The successful and efficient synthesis of this molecule is paramount for its application in research and development. This guide provides a comprehensive overview of a robust synthetic pathway, grounded in established chemical principles and supported by validated experimental protocols.

Section 1: Retrosynthetic Analysis and Strategic Pathway Selection

The synthesis of this compound (Target Molecule 4 ) necessitates a multi-step approach that carefully manages the reactivity of the three key functional groups: the carboxylic acid, the nitro group, and the nascent benzylamine. A logical retrosynthetic disconnection leads us to identify 4-methyl-3-nitrobenzoic acid (1 ) as an ideal and commercially available starting material.[2][3]

The chosen forward synthesis strategy hinges on the sequential transformation of the methyl group into a benzylamine, while temporarily protecting the carboxylic acid to prevent unwanted side reactions. This pathway is advantageous due to the predictable nature of each transformation and the relative stability of the intermediates.

The proposed synthetic pathway is as follows:

  • Protection : The carboxylic acid of 4-methyl-3-nitrobenzoic acid (1 ) is first protected as a methyl ester (2 ). This is crucial to prevent its interference in the subsequent free-radical bromination step.

  • Functionalization : The methyl group of the protected intermediate (2 ) is converted to a bromomethyl group via free-radical bromination, yielding the benzyl bromide derivative (3 ).

  • Amination and Deprotection : The benzyl bromide (3 ) is then converted to the target benzylamine, followed by hydrolysis of the methyl ester to yield the final product, this compound (4 ).

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed multi-step synthesis pathway from the starting material to the final product.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Benzylic Bromination cluster_2 Step 3: Amination & Hydrolysis 1 4-Methyl-3-nitrobenzoic acid 2 Methyl 4-methyl-3-nitrobenzoate 1->2  MeOH, H₂SO₄ (cat.)  Reflux 3 Methyl 4-(bromomethyl)-2-nitrobenzoate 2->3  NBS, AIBN (cat.)  CCl₄, Reflux 4 This compound (Final Product) 3->4  1. NaN₃, DMF  2. PPh₃, H₂O  3. NaOH (aq), Δ then H₃O⁺

Caption: A three-step synthesis of this compound.

Section 2: Detailed Experimental Protocols

The following protocols are derived from established procedures for analogous transformations and are presented with the necessary detail for replication in a laboratory setting.

Step 1: Esterification of 4-Methyl-3-nitrobenzoic Acid

Objective: To protect the carboxylic acid functional group as a methyl ester to prevent its reaction in subsequent steps. The Fischer esterification method is employed due to its simplicity and effectiveness.

Protocol:

  • To a solution of 4-methyl-3-nitrobenzoic acid (1 ) (10 g, 55 mmol) in 100 mL of methanol, slowly add concentrated sulfuric acid (2 mL) dropwise.[4]

  • Heat the resulting mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and reduce the volume to approximately 10 mL under vacuum.

  • Dilute the concentrated solution with 100 mL of water and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) followed by brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-methyl-3-nitrobenzoate (2 ) as a pale yellow solid.[4]

Step 2: Benzylic Bromination of Methyl 4-methyl-3-nitrobenzoate

Objective: To selectively functionalize the benzylic methyl group via a free-radical chain reaction using N-bromosuccinimide (NBS).

Protocol:

  • In a round-bottom flask fitted with a reflux condenser, dissolve Methyl 4-methyl-3-nitrobenzoate (2 ) (assuming a quantitative yield from the previous step, ~55 mmol) in 150 mL of carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (10.8 g, 60.5 mmol, 1.1 equivalents) and a catalytic amount of benzoyl peroxide or azobisisobutyronitrile (AIBN) to the solution.

  • Heat the mixture to reflux. The reaction is typically initiated by a photolamp and proceeds for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude Methyl 4-(bromomethyl)-2-nitrobenzoate (3 ). This intermediate is often used in the next step without further purification.

Step 3: Synthesis of this compound via Azide Intermediate and Staudinger Reduction, followed by Hydrolysis

Objective: A two-part final step involving the conversion of the benzyl bromide to a benzylamine, followed by the deprotection of the carboxylic acid. The use of sodium azide followed by a Staudinger reduction is a mild and effective method for this transformation.

Protocol:

  • Azide Formation: Dissolve the crude Methyl 4-(bromomethyl)-2-nitrobenzoate (3 ) in dimethylformamide (DMF). Add sodium azide (NaN₃) (1.1 equivalents) and stir the mixture at room temperature for 2-3 hours.

  • Staudinger Reduction: To the reaction mixture, add triphenylphosphine (PPh₃) (1.1 equivalents) followed by the slow addition of water. Stir the reaction overnight at room temperature. This will reduce the azide to the amine.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • Hydrolysis (Deprotection): To the crude amine intermediate, add a 2M aqueous solution of sodium hydroxide and heat to reflux for 2-4 hours to hydrolyze the ester.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 3-4.

  • The final product, this compound (4 ), will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Section 3: Data Summary and Characterization

The successful synthesis of this compound relies on careful control of reaction conditions and purification at each step. The following table summarizes key data for the compounds involved in this synthetic pathway.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Key Properties
4-Methyl-3-nitrobenzoic acid (1) Cc1ccc(C(=O)O)cc1[O-]C₈H₇NO₄181.15Solid, m.p. 187-190 °C.
Methyl 4-methyl-3-nitrobenzoate (2) Cc1ccc(C(=O)OC)cc1[O-]C₉H₉NO₄195.17Pale yellow solid.
Methyl 4-(bromomethyl)-2-nitrobenzoate (3) BrCc1ccc(C(=O)OC)c(c1)[O-]C₉H₈BrNO₄290.07Lability; often used crude.
This compound (4) NCC1=CC(=C(C=C1)C(=O)O)[O-]C₈H₈N₂O₄196.16Solid, purity typically ≥98.0%.[5]

Section 4: Concluding Remarks and Safety Considerations

The synthetic pathway detailed herein provides a reliable and scalable method for the production of this compound. Researchers and drug development professionals can adapt these protocols to meet their specific needs.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

  • Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme care and use non-metal spatulas.

  • N-bromosuccinimide is a lachrymator and irritant.

  • Strong acids and bases (H₂SO₄, HCl, NaOH) are corrosive and should be handled with care.

This guide is intended to provide a framework for the synthesis of this compound. It is the responsibility of the user to ensure that all safety precautions are followed and that the reactions are carried out in an appropriate and safe manner.

References
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-13). Understanding the Properties of this compound for Optimal Synthesis.
  • ChemBK. This compound.
  • PubChem. 4-Methyl-3-nitrobenzoic acid.
  • ChemicalBook. 4-Methyl-3-nitrobenzoic acid | 96-98-0.
  • Sigma-Aldrich. 4-Methyl-3-nitrobenzoic acid 99 96-98-0.
  • Lai, J., Yu, A., Yang, L., Zhang, Y., Shah, B. P., & Lee, K. B. Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks.

Sources

An In-Depth Technical Guide to 4-Carboxy-3-nitrobenzylamine: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-Carboxy-3-nitrobenzylamine, also known as 4-(aminomethyl)-2-nitrobenzoic acid. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, molecular structure, synthesis, physicochemical properties, and applications, particularly as a pivotal intermediate in the synthesis of pharmacologically active compounds. This guide includes detailed experimental protocols, data analysis, and visualizations to facilitate its practical application in a laboratory setting.

Introduction and Chemical Identity

This compound is a substituted benzoic acid derivative characterized by the presence of an aminomethyl group and a nitro group on the aromatic ring. Its unique trifunctional nature—possessing a carboxylic acid, a primary amine, and a nitro group—renders it a highly versatile building block in organic synthesis. The strategic positioning of these functional groups allows for a wide array of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic scaffolds with potential therapeutic applications.

CAS Number: 100466-28-2

Molecular Formula: C₈H₈N₂O₄

Molecular Weight: 196.16 g/mol

The structural arrangement of this compound, with an ortho-nitro group relative to the aminomethyl substituent and a para-carboxy group, influences its reactivity and makes it an ideal starting material for the construction of fused-ring systems.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is depicted below. The presence of both an acidic (carboxylic acid) and a basic (amine) functional group suggests amphoteric properties. The electron-withdrawing nature of the nitro and carboxylic acid groups deactivates the aromatic ring towards electrophilic substitution, while the aminomethyl group can be readily functionalized.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; "C1" [label="C"]; "C2" [label="C"]; "C3" [label="C"]; "C4" [label="C"]; "C5" [label="C"]; "C6" [label="C"]; "C7" [label="C", pos="2.5,0!"]; "O1" [label="O", pos="3,-0.5!"]; "O2" [label="OH", pos="3,0.5!"]; "C8" [label="CH2", pos="-2.5,0!"]; "N1" [label="NH2", pos="-3.5,0!"]; "N2" [label="N", pos="0,2.5!"]; "O3" [label="O", pos="-0.5,3!"]; "O4" [label="O", pos="0.5,3!"]; "H1" [label="H", pos="-1.5,-1.5!"]; "H2" [label="H", pos="1.5,-1.5!"]; "H3" [label="H", pos="1.5,1.5!"];

"C1" -- "C2" [len=1.5]; "C2" -- "C3" [len=1.5]; "C3" -- "C4" [len=1.5]; "C4" -- "C5" [len=1.5]; "C5" -- "C6" [len=1.5]; "C6" -- "C1" [len=1.5]; "C1" -- "C7" [len=1.5]; "C7" -- "O1" [style=dashed]; "C7" -- "O2"; "C4" -- "C8" [len=1.5]; "C8" -- "N1"; "C2" -- "N2" [len=1.5]; "N2" -- "O3" [style=dashed]; "N2" -- "O4"; "C3" -- "H1"; "C5" -- "H2"; "C6" -- "H3"; }

Caption: Molecular structure of this compound.

A summary of its key physicochemical properties is provided in the table below for quick reference.

PropertyValueReference
Appearance Predicted: Pale yellow to brown solid[1]
Density Predicted: 1.466 g/cm³[2]
Boiling Point Predicted: 417.2 °C[2]
Purity Typically ≥98.0%[1]
Solubility Soluble in DMF and dichloromethane; Insoluble in water[3]

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step pathway starting from commercially available precursors. A plausible and efficient synthetic route involves the nitration of 4-methylbenzoic acid, followed by benzylic bromination, and subsequent displacement of the bromide with an amino group. This approach provides good control over the regiochemistry and functional group transformations.

graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname=Helvetica, fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname=Helvetica, fontsize=9, color="#5F6368"];

"start" [label="4-Methylbenzoic Acid", shape=ellipse, fillcolor="#FBBC05"]; "step1" [label="Nitration\n(HNO₃, H₂SO₄)"]; "intermediate1" [label="4-Methyl-3-nitrobenzoic Acid"]; "step2" [label="Benzylic Bromination\n(NBS, AIBN)"]; "intermediate2" [label="4-(Bromomethyl)-3-nitrobenzoic Acid"]; "step3" [label="Amination\n(NH₃ or equivalent)"]; "product" [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"start" -> "step1" [label="Step 1"]; "step1" -> "intermediate1"; "intermediate1" -> "step2" [label="Step 2"]; "step2" -> "intermediate2"; "intermediate2" -> "step3" [label="Step 3"]; "step3" -> "product"; }

Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol

Step 1: Synthesis of 4-Methyl-3-nitrobenzoic Acid

This step involves the electrophilic nitration of 4-methylbenzoic acid. The methyl group is an ortho-, para-director; however, steric hindrance from the carboxylic acid group can influence the regioselectivity, favoring nitration at the 3-position.

  • Materials: 4-methylbenzoic acid, concentrated sulfuric acid (98%), concentrated nitric acid (70%), ice, deionized water.

  • Procedure:

    • In a round-bottom flask cooled in an ice-salt bath, slowly add 4-methylbenzoic acid to concentrated sulfuric acid with stirring.

    • Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate cooled flask.

    • Add the nitrating mixture dropwise to the solution of 4-methylbenzoic acid, maintaining the temperature between 0-10°C.

    • After the addition is complete, allow the reaction to stir for an additional 30 minutes at the same temperature.

    • Pour the reaction mixture onto crushed ice to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral, and dry under vacuum.

Step 2: Synthesis of 4-(Bromomethyl)-3-nitrobenzoic Acid

This step involves a free-radical bromination of the benzylic methyl group of 4-methyl-3-nitrobenzoic acid using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[3]

  • Materials: 4-methyl-3-nitrobenzoic acid, N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), carbon tetrachloride (or a suitable alternative solvent), sodium bicarbonate solution.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-3-nitrobenzoic acid in carbon tetrachloride.

    • Add NBS and a catalytic amount of AIBN to the solution.

    • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and filter off the succinimide byproduct.

    • Wash the filtrate with sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

    • Purify the product by recrystallization.

Step 3: Synthesis of this compound

The final step involves the nucleophilic substitution of the benzylic bromide with an amine source. This can be achieved using ammonia or a protected form of ammonia followed by deprotection.

  • Materials: 4-(bromomethyl)-3-nitrobenzoic acid, aqueous ammonia (25%), a suitable solvent like dioxane or THF.

  • Procedure:

    • Dissolve 4-(bromomethyl)-3-nitrobenzoic acid in the chosen solvent in a pressure-resistant vessel.

    • Add an excess of aqueous ammonia to the solution.

    • Seal the vessel and heat the reaction mixture at a temperature of 60-80°C for several hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the aminomethyl group, and the amine protons. The aromatic region will likely display a complex splitting pattern due to the substitution pattern. The methylene protons should appear as a singlet, and the amine protons as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbon, the aromatic carbons (with those attached to the nitro and carboxyl groups being downfield), and the methylene carbon of the aminomethyl group.[4][5]

Infrared (IR) Spectroscopy

The FTIR spectrum is expected to exhibit characteristic absorption bands for the various functional groups present in the molecule.[6][7][8][9]

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200N-H StretchPrimary Amine
3300-2500 (broad)O-H StretchCarboxylic Acid
1700-1680C=O StretchCarboxylic Acid
1620-1580N-H BendPrimary Amine
1550-1500 & 1370-1300N-O Asymmetric & Symmetric StretchNitro Group
Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight of the compound. The mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns corresponding to the loss of functional groups like -COOH, -NO₂, and -CH₂NH₂.[10]

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, primarily due to its utility in the synthesis of heterocyclic compounds, most notably quinazolinones.[2][11][12][13][14] Quinazolinone and its derivatives are a class of compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][11][12][13][14]

The presence of the ortho-amino and carboxylic acid functionalities in derivatives of this compound (after reduction of the nitro group) allows for cyclization reactions to form the quinazolinone scaffold.

graph "Quinazolinone_Synthesis" { rankdir=LR; node [shape=box, style=rounded, fontname=Helvetica, fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname=Helvetica, fontsize=9, color="#5F6368"];

"start" [label="this compound", shape=ellipse, fillcolor="#FBBC05"]; "step1" [label="Reduction of Nitro Group\n(e.g., H₂, Pd/C)"]; "intermediate1" [label="3-Amino-4-carboxybenzylamine"]; "step2" [label="Cyclization with an\nElectrophilic C1 source\n(e.g., an orthoester or acyl chloride)"]; "product" [label="Quinazolinone Derivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"start" -> "step1"; "step1" -> "intermediate1"; "intermediate1" -> "step2"; "step2" -> "product"; }

Caption: General scheme for the synthesis of quinazolinone derivatives from this compound.

The diverse biological activities of quinazolinone derivatives make this compound an attractive starting material for the development of new therapeutic agents. By varying the substituent introduced during the cyclization step and by further functionalization of the quinazolinone core, libraries of compounds can be synthesized and screened for desired biological activities.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its precursors. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and emergency procedures.

  • General Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

  • First Aid Measures:

    • In case of skin contact: Wash off immediately with plenty of soap and water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • If inhaled: Move to fresh air. If breathing is difficult, give oxygen.

    • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its trifunctional nature allows for the construction of complex molecular architectures, most notably the pharmacologically relevant quinazolinone scaffold. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, predicted spectroscopic data, and its potential applications in drug discovery. Researchers and scientists can leverage this information to facilitate the use of this compound in their synthetic endeavors to develop novel therapeutic agents.

References

  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.
  • Wiley-VCH. (2007).
  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Applic
  • ChemBK. (2024, April 9). This compound.
  • Synthesis and biological activity of some novel quinazolinone derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Guidechem. (2024, January 17). How can 4-(METHYLAMINO)-3-Nitrobenzoic Acid be synthesized?
  • Synthesis and invitro study of biological activity of 2,3-substituted quinazolin-4(3H)-ones. (n.d.). JOCPR.
  • Recent advances in 4(3H)-quinazolinone syntheses. (n.d.). RSC Publishing.
  • CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. (n.d.).
  • Benchchem. (n.d.). An In-depth Technical Guide to 4-(Bromomethyl)
  • Supporting Inform
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Methyl 3-(methylamino)
  • Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses Procedure.
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (n.d.). MDPI.
  • 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0033871). (n.d.).
  • Benchchem. (n.d.).
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019, December 19). PubMed.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.
  • Pharmacological applications of azomethine derivatives in the therapy of different diseases. (2025, August 25).
  • 4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526. (n.d.). PubChem.
  • FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... (n.d.).
  • ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. (n.d.).
  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry.
  • FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b).... (n.d.).
  • Benchchem. (n.d.). A Comparative Guide to FTIR and Mass Spectrometry Analysis of 4-ethoxycarbonyl-4'-nitrobenzophenone.
  • FT-IR Spectroscopic Study of M(Benzoic Acid). (n.d.).

Sources

A Senior Application Scientist's Guide to the Solubility of 4-Carboxy-3-nitrobenzylamine in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Carboxy-3-nitrobenzylamine (C₈H₈N₂O₄), a key intermediate in various synthetic pathways. Recognizing the current gap in publicly available quantitative solubility data, this document shifts from a simple data repository to a proactive, instructional framework. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical prediction, practical experimental design, and data interpretation. By elucidating the molecular attributes that govern the solubility of this compound and providing a robust, self-validating experimental protocol, this guide empowers researchers to generate reliable and reproducible solubility data, a critical parameter for reaction optimization, formulation development, and toxicological studies.

Introduction: The Significance of Solubility in a Research Context

This compound, also known as 4-(aminomethyl)-2-nitrobenzoic acid, is a bifunctional organic molecule featuring both an acidic carboxylic acid group and a basic benzylamine moiety, in addition to a strongly electron-withdrawing nitro group. This unique combination of functional groups dictates its chemical reactivity and, pivotally, its solubility profile across a range of solvent polarities. Understanding and quantifying this solubility is not a trivial pursuit; it is a cornerstone for the successful application of this intermediate in organic synthesis and pharmaceutical development.[1] Inaccurate or unknown solubility can lead to failed reactions, impure products, and significant delays in research timelines.

This guide will first delve into a theoretical assessment of this compound's solubility based on its structural features. Subsequently, a detailed, step-by-step experimental protocol for the quantitative determination of its solubility in a variety of common laboratory solvents will be presented. The causality behind each experimental choice will be thoroughly explained, ensuring that the protocol is not just a set of instructions, but a self-validating system for generating high-quality data.

Theoretical Solubility Profile of this compound

The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[2] The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its solubility is expected to be complex due to the presence of polar, nonpolar, acidic, and basic functionalities.

Molecular Structure and Functional Group Analysis:

  • Carboxylic Acid (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. It is acidic, with an estimated pKa similar to that of nitrobenzoic acids (pKa for 4-nitrobenzoic acid is approximately 3.4).[3][4] This suggests that in basic solutions, the carboxylic acid will deprotonate to form a highly polar carboxylate anion, significantly increasing its aqueous solubility.

  • Benzylamine (-CH₂NH₂): The primary amine group is basic and also a hydrogen bond donor and acceptor. Its basicity will be influenced by the electron-withdrawing nitro group on the aromatic ring.

  • Nitro Group (-NO₂): This is a strongly polar and electron-withdrawing group, contributing to the molecule's overall polarity.

  • Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic character to the molecule.

Predicted Solubility in Common Lab Solvents:

Based on this structural analysis, a qualitative prediction of solubility can be made:

  • Water: Due to the presence of both acidic and basic groups, this compound is expected to exhibit zwitterionic character and have some, albeit limited, solubility in neutral water.[2] Its solubility in aqueous solutions will be highly pH-dependent. In acidic solutions (pH < 2), the amine group will be protonated, while the carboxylic acid will be in its neutral form, likely leading to moderate solubility. In basic solutions (pH > 10), the carboxylic acid will be deprotonated, and the amine will be neutral, which should also enhance solubility.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid and amine groups, suggesting good solubility.[2]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): The high polarity of these solvents should facilitate the dissolution of the polar nitro and carboxylic acid groups. DMSO, in particular, is an excellent solvent for many organic compounds.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar aromatic ring may allow for some interaction, but the highly polar functional groups are likely to dominate, leading to poor solubility in these solvents.

  • Moderately Polar Solvents (e.g., Ethyl Acetate, Dichloromethane): Solubility in these solvents is expected to be intermediate and will depend on the balance between the polar and nonpolar characteristics of the molecule.

Experimental Determination of Thermodynamic Solubility

The following section outlines a robust, "gold standard" shake-flask method for the accurate determination of the thermodynamic solubility of this compound.[5] This method is designed to ensure that a true equilibrium between the dissolved and undissolved solute is achieved, providing reliable and reproducible data.

Materials and Equipment
  • This compound (purity ≥98%)

  • Selected solvents (e.g., Water (deionized), Ethanol, Methanol, DMSO, DMF, Acetone, Ethyl Acetate, Toluene, Dichloromethane) of analytical grade

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance (readable to 0.1 mg)

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the selected solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • pH meter (for aqueous solutions)

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep1 Weigh excess This compound prep2 Add to vial with a known volume of solvent prep1->prep2 equil Shake at constant temperature for 24-48h prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Centrifuge to pellet undissolved solid sample1->sample2 sample3 Filter supernatant (0.22 µm filter) sample2->sample3 sample4 Dilute aliquot for analytical measurement sample3->sample4 sample5 Quantify concentration (HPLC or UV-Vis) sample4->sample5 data1 Calculate solubility (e.g., mg/mL or mol/L) sample5->data1 data2 Repeat for each solvent data1->data2

Sources

A Spectroscopic Guide to 4-Carboxy-3-nitrobenzylamine: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Carboxy-3-nitrobenzylamine (CAS No: 100466-28-2), a key organic intermediate.[1] As direct experimental spectra for this specific compound are not widely published, this document leverages high-fidelity spectral prediction engines to present a comprehensive characterization. This approach, validated by comparison with structurally similar compounds, offers a robust framework for researchers, scientists, and drug development professionals to understand and verify the molecular identity of this compound.

Introduction to this compound

This compound, with the molecular formula C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol , is a substituted aromatic compound featuring a carboxylic acid, a nitro group, and a benzylamine moiety.[2][3] The precise arrangement of these functional groups on the benzene ring dictates its chemical reactivity and physical properties, making unambiguous structural confirmation paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose, providing detailed information about the molecular framework, functional groups, and connectivity.

This guide will systematically dissect the predicted ¹H NMR, ¹³C NMR, IR, and MS data to build a complete structural picture of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra provide valuable insights into the electronic environment of each nucleus.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals for the aromatic protons, the methylene protons of the benzylamine group, and the amine protons. The acidic proton of the carboxylic acid may be observable as a broad singlet, depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
H-2~8.5d1H
H-5~8.2dd1H
H-6~7.8d1H
-CH₂-~4.0s2H
-NH₂~8.3 (broad)s2H
-COOH~13.5 (broad)s1H

Interpretation:

  • The aromatic region is expected to display an AX₂ spin system. The proton at position 2 (H-2), being ortho to the electron-withdrawing nitro group, is predicted to be the most deshielded.

  • The proton at position 5 (H-5) is anticipated to show coupling to both H-2 and H-6.

  • The methylene protons (-CH₂-) are expected to appear as a singlet, indicating no adjacent protons.

  • The amine (-NH₂) and carboxylic acid (-COOH) protons are exchangeable and will likely appear as broad singlets. Their chemical shifts can vary significantly with solvent and temperature.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will reflect the different chemical environments of the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C=O~167
C-4~148
C-3~140
C-1~135
C-5~130
C-2~125
C-6~122
-CH₂-~45

Interpretation:

  • The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field.

  • The aromatic carbons attached to the nitro (C-3) and amino (C-4) groups will have their chemical shifts significantly influenced by the electronic effects of these substituents.

  • The methylene carbon (-CH₂-) is expected in the aliphatic region of the spectrum.

NMR_Correlation cluster_HNMR ¹H NMR Signals cluster_CNMR ¹³C NMR Signals H2 H-2 (~8.5 ppm) C2 C-2 (~125 ppm) H2->C2 ¹J(C,H) H5 H-5 (~8.2 ppm) C5 C-5 (~130 ppm) H5->C5 ¹J(C,H) H6 H-6 (~7.8 ppm) C6 C-6 (~122 ppm) H6->C6 ¹J(C,H) CH2_H -CH₂- (~4.0 ppm) CH2_C -CH₂- (~45 ppm) CH2_H->CH2_C ¹J(C,H)

Caption: Predicted ¹H-¹³C direct correlations for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands for the carboxylic acid, nitro, and amine groups.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration
3400-3250 (m)N-HN-H stretch
3300-2500 (broad)O-HO-H stretch (carboxylic acid)
1760-1690 (s)C=OC=O stretch (carboxylic acid)
1550-1475 (s)N-OAsymmetric stretch (nitro)
1360-1290 (m)N-OSymmetric stretch (nitro)
1600-1450 (m)C=CAromatic C=C stretch
1320-1000 (s)C-OC-O stretch

Interpretation:

  • A very broad absorption in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretch of a carboxylic acid, due to hydrogen bonding.

  • The strong, sharp peak around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the carboxylic acid.

  • Two strong absorptions, one asymmetric around 1550-1475 cm⁻¹ and one symmetric around 1360-1290 cm⁻¹, are definitive for the nitro (NO₂) group.

  • The N-H stretching vibrations of the primary amine are expected in the 3400-3250 cm⁻¹ region. These may be partially obscured by the broad O-H band.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/zProposed Fragment
196[M]⁺ (Molecular Ion)
179[M-OH]⁺
151[M-COOH]⁺
150[M-NO₂]⁺
105[M-COOH-NO₂]⁺

Interpretation:

  • The molecular ion peak [M]⁺ is expected at an m/z of 196, corresponding to the molecular weight of the compound.

  • Loss of a hydroxyl radical (-OH) from the carboxylic acid group would result in a fragment at m/z 179.

  • Decarboxylation (loss of -COOH) is a common fragmentation pathway for carboxylic acids, leading to a peak at m/z 151.

  • Loss of the nitro group (-NO₂) would give rise to a fragment at m/z 150.

  • Subsequent loss of both the carboxylic and nitro groups would result in a fragment at m/z 105.

MS_Fragmentation M [M]⁺ (m/z 196) M_OH [M-OH]⁺ (m/z 179) M->M_OH -OH M_COOH [M-COOH]⁺ (m/z 151) M->M_COOH -COOH M_NO2 [M-NO₂]⁺ (m/z 150) M->M_NO2 -NO₂ M_COOH_NO2 [M-COOH-NO₂]⁺ (m/z 105) M_COOH->M_COOH_NO2 -NO₂

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample compartment or pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Conclusion

The combination of predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a comprehensive and self-validating spectroscopic profile for this compound. The detailed interpretation of these spectra confirms the presence of all key functional groups and their connectivity, offering a high degree of confidence in the structural assignment. This guide serves as a valuable resource for the identification and characterization of this important chemical intermediate in a research and development setting.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 13). Understanding the Properties of this compound for Optimal Synthesis.
  • Pharmaffiliates. This compound.
  • ChemBK. This compound.
  • PubChem. 4-Nitrobenzylamine.
  • Chemsrc. This compound.
  • NMRium. Predict NMR spectra. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). SDBS Home. Retrieved from [Link]

  • CFM-ID. CFM-ID 3.0. Retrieved from [Link]

Sources

The Nitrobenzylamine Scaffold: A Technical Guide to Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Chemistry of Substituted Nitrobenzylamines

Substituted nitrobenzylamines represent a cornerstone class of molecules in modern chemical and biological research. Their utility stems from a unique combination of a photoreactive nitrobenzyl core and a versatile amine functional group. The strategic placement of substituents on the aromatic ring allows for the fine-tuning of the molecule's electronic and steric properties, leading to a broad spectrum of applications.[1] This guide provides an in-depth exploration of the synthesis, photochemical properties, and diverse research applications of these compounds, offering both foundational knowledge and practical protocols for researchers, scientists, and drug development professionals. We will delve into their most prominent role as photolabile protecting groups (PPGs), their utility as building blocks in organic synthesis, and their emerging potential in pharmacology.

Core Application: Photolabile Protecting Groups for Spatiotemporal Control

The most established and widespread application of substituted nitrobenzylamines is in the field of "caged" compounds, where they function as photolabile protecting groups (PPGs).[2][3] This technology allows for the temporary inactivation of a bioactive molecule, which can then be released with high spatial and temporal precision upon irradiation with light. The ortho-nitrobenzyl (oNB) group is the most common scaffold used for this purpose.[1][3]

Mechanism of Photocleavage: An In-Depth Look

The light-induced cleavage of the o-nitrobenzyl group is a well-studied process that proceeds through a Norrish Type II-like mechanism. The key steps are as follows:

  • Photoexcitation: Upon absorption of a photon (typically in the UV-A range, 300-365 nm), the nitro group is excited to a diradical triplet state.[3]

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of a transient aci-nitro intermediate.[3]

  • Rearrangement and Release: This intermediate undergoes a series of rearrangements, culminating in the cleavage of the benzylic carbon-heteroatom bond and the release of the protected molecule (e.g., an amine, carboxylate, or phosphate). The process also generates a nitrosobenzaldehyde byproduct.[4]

Diagram: Photocleavage Mechanism of an o-Nitrobenzyl Protecting Group

G cluster_0 Photoexcitation (hν) cluster_1 Intramolecular H-Abstraction cluster_2 Rearrangement & Release A o-Nitrobenzyl Protected Substrate (R-X-CH2-Ar-NO2) B Excited State Diradical Intermediate A->B Absorption of light C aci-Nitro Intermediate B->C H-atom transfer D Cyclic Intermediate C->D Cyclization E Released Substrate (R-XH) D->E Fragmentation F o-Nitrosobenzaldehyde Byproduct D->F Fragmentation

Caption: The photocleavage pathway of an o-nitrobenzyl caged compound.

Structure-Activity Relationship: Tuning Photophysical Properties

The efficiency and wavelength sensitivity of the photocleavage process can be modulated by introducing substituents on the aromatic ring. This allows for the rational design of PPGs tailored to specific experimental needs.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) groups, particularly at the 4 and 5 positions (as in the 4,5-dimethoxy-2-nitrobenzyl, DMNB, group), cause a bathochromic (red) shift in the absorption maximum. This allows for the use of longer, less phototoxic wavelengths for uncaging. However, this red-shift often comes at the cost of a lower quantum yield.[5]

  • Electron-Withdrawing Groups (EWGs): Additional nitro groups, as seen in the 2,6-dinitrobenzyl scaffold, can increase the quantum yield of the photorelease.[3]

  • Benzylic Substitution: Introducing a methyl group at the benzylic carbon (the α-carbon) can also increase the quantum yield.[3]

Quantitative Data for Common o-Nitrobenzyl PPGs
Protecting GroupTypical λmax (nm)Quantum Yield (Φu)Key Features
o-Nitrobenzyl (oNB)260-3500.01-0.3The foundational PPG; requires UV light.[1]
4,5-Dimethoxy-2-nitrobenzyl (DMNB)~355~0.05Red-shifted absorption, suitable for less damaging wavelengths.
2,6-Dinitrobenzyl365~0.12 (for carbonates)Higher quantum yield than oNB.[3]
1-(2-Nitrophenyl)ethyl (NPE)Not specified0.49-0.63Higher quantum yield due to α-methylation.

Note: Quantum yields are highly dependent on the leaving group, solvent, and other experimental conditions.

Experimental Protocols: A Practical Guide to Caging and Uncaging

Protocol 1: Synthesis of an o-Nitrobenzyl-Protected Amine (Caging)

This protocol describes a general method for the protection of a primary or secondary amine using 2-nitrobenzyl bromide.

Materials:

  • Primary or secondary amine

  • 2-Nitrobenzyl bromide

  • Potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amine (1.0 eq) in ACN or DMF.

  • Add a base such as K₂CO₃ (2.0 eq) or TEA (1.5 eq) to the solution.

  • Add 2-nitrobenzyl bromide (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off any solids and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the desired o-nitrobenzyl-protected amine.

Diagram: General Workflow for Caging an Amine

G A Reactants: - Amine (R-NH2) - 2-Nitrobenzyl Bromide - Base (e.g., K2CO3) B Reaction in Solvent (e.g., ACN or DMF) A->B Stir at RT C Workup: - Filtration - Extraction - Drying B->C Reaction Complete D Purification: Silica Gel Chromatography C->D E Final Product: o-Nitrobenzyl-Protected Amine D->E

Caption: A streamlined workflow for the synthesis of a caged amine.

Protocol 2: Photolytic Deprotection of a Caged Compound (Uncaging)

This protocol provides a general procedure for the light-induced release of a molecule from its o-nitrobenzyl cage.

Materials:

  • o-Nitrobenzyl-protected compound

  • Appropriate solvent (e.g., buffered aqueous solution, methanol)

  • Photolysis setup (e.g., mercury lamp with appropriate filters, UV LED array)

  • Quartz cuvette or reaction vessel

Procedure:

  • Prepare a solution of the caged compound in the desired solvent. The concentration should be optimized to ensure sufficient light penetration.

  • Transfer the solution to a quartz reaction vessel.

  • Irradiate the solution with a light source at the appropriate wavelength (typically 350-365 nm for standard oNB groups). The irradiation time will depend on the quantum yield of the PPG, the light intensity, and the concentration of the caged compound.[4]

  • Monitor the progress of the uncaging reaction using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy, by observing the disappearance of the starting material and the appearance of the released product.[4]

  • Once the photolysis is complete, the solution containing the released bioactive molecule can be used directly for biological assays or further processed to isolate the product.

Causality Behind Experimental Choices:

  • Solvent: The choice of solvent is critical as it can influence the quantum yield and the stability of the reactants and products. For biological experiments, aqueous buffers are typically used.

  • Wavelength: The irradiation wavelength should be chosen to maximize the absorption by the PPG while minimizing potential photodamage to the biological system or the released molecule.[3]

  • Light Source: A mercury lamp with band-pass filters or a high-power LED provides a cost-effective and efficient light source for many uncaging experiments. For applications requiring high spatial resolution, a laser coupled to a microscope is often employed.[6]

Applications in Organic Synthesis

Beyond their role as protecting groups, substituted nitrobenzylamines are valuable synthetic intermediates. The nitro group can be readily reduced to an amine, which can then participate in a wide range of chemical transformations, including amide bond formation, reductive amination, and the synthesis of heterocyclic compounds.

Synthesis of Pharmacologically Active Benzamides

A notable example is the synthesis of substituted nitrobenzamides, which have shown promise as enzyme inhibitors. For instance, 4-iodo-3-nitrobenzamide has been investigated as a PARP inhibitor. Its synthesis can be achieved from 4-iodo-3-nitrobenzoic acid.[7][8]

Synthetic Scheme for 4-iodo-3-nitrobenzamide:

  • Esterification: 4-iodo-3-nitrobenzoic acid is converted to its methyl ester, for example, by reacting it with trimethyl orthoacetate.[8]

  • Amidation: The resulting methyl ester is then treated with ammonia in a suitable solvent like methanol to yield 4-iodo-3-nitrobenzamide.[7][8]

Pharmacological and Drug Discovery Applications

The nitroaromatic scaffold is present in a number of approved drugs and is a key area of research in medicinal chemistry. The biological activity of these compounds is often linked to the bioreduction of the nitro group within target cells or microorganisms, which can lead to the formation of reactive intermediates that exert a therapeutic effect.[9]

Enzyme Inhibition

Substituted nitrobenzylamine derivatives have been explored as inhibitors for various enzymes. Enzyme inhibitors are molecules that bind to an enzyme and decrease its activity, and they are a major class of therapeutic drugs.[10][11]

  • Xanthine Oxidase (XO) Inhibitors: A series of 4-(isopentyloxy)-3-nitrobenzamide derivatives have been identified as potent inhibitors of xanthine oxidase, an enzyme involved in the production of uric acid. These compounds show promise for the treatment of hyperuricemia and gout.

  • Catalase Inhibitors: Nitro and nitroso compounds have been shown to inhibit catalase, an important antioxidant enzyme. This inhibition is thought to occur via nitrosation of the enzyme.[12]

Diagram: Competitive Enzyme Inhibition

G cluster_0 Normal Reaction cluster_1 Inhibited Reaction Enzyme1 Enzyme ES_Complex1 Enzyme-Substrate Complex Enzyme1->ES_Complex1 Substrate1 Substrate Substrate1->ES_Complex1 Product1 Product ES_Complex1->Product1 Enzyme2 Enzyme EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme2->EI_Complex Inhibitor Nitrobenzylamine Inhibitor Inhibitor->EI_Complex

Caption: Competitive inhibition of an enzyme by a nitrobenzylamine derivative.

Antimicrobial and Anticancer Activity
  • Antimicrobial Agents: Various N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides have been synthesized and shown to possess a broad spectrum of antibacterial and antifungal activities.

  • Anticancer Agents: Novel 4-substituted-3-nitrobenzamide derivatives have demonstrated potent anti-tumor activity against various cancer cell lines in vitro.

Conclusion and Future Outlook

Substituted nitrobenzylamines are a remarkably versatile class of compounds with a rich history and a bright future in research and development. Their application as photolabile protecting groups is well-established and continues to be refined with the development of new derivatives with improved photophysical properties. Furthermore, their utility as synthetic building blocks and their diverse pharmacological activities, ranging from enzyme inhibition to antimicrobial and anticancer effects, ensure that they will remain a focus of investigation for years to come. As our understanding of the intricate mechanisms of action of these compounds deepens, so too will our ability to design and synthesize novel substituted nitrobenzylamines with tailored properties for a wide array of scientific applications.

References

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
  • Olson, J. P., et al. (2013). Caged compounds for multichromic optical interrogation of neural systems. Frontiers in Neural Circuits, 7, 11.
  • Trigo, F. F., et al. (2009). Laser photolysis of caged compounds at 405 nm: Photochemical advantages, localisation, phototoxicity and methods for calibration. Journal of Neuroscience Methods, 179(1), 31-41.
  • Monteiro, D. C. F., et al. (2021). Using photocaging for fast time-resolved structural biology studies. IUCrJ, 8(Pt 5), 706-720.
  • Abreu, P. A., et al. (2023).
  • Gurney, A. M. (1994). Flash photolysis of caged compounds. In Microelectrode Techniques (pp. 389-406). Humana Press.
  • Furuta, T., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(19), 5048-5057.
  • Otsu, K., et al. (2023). Chemical Synthesis of Proteins Using an o-Nitrobenzyl Group as a Robust Temporary Protective Group for N-Terminal Cysteine Protection. Organic Letters, 25(19), 3435–3439.
  • Furuta, T., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Request PDF.
  • Rich, D. H., & Gurwara, S. K. (1975). Preparation of a new o-nitrobenzyl resin for solid-phase synthesis of tert-butyloxycarbonyl-protected peptide acids. Journal of the American Chemical Society, 97(6), 1575-1579.
  • Willner, I., & Willner, B. (2023).
  • Givens, R. S., et al. (2012). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. ACS Chemical Biology, 7(12), 1967-1978.
  • Vanin, A. F., et al. (1998). Mechanism of inhibition of catalase by nitro and nitroso compounds. Biochemistry. Biokhimiia, 63(7), 819-826.
  • Rich, D. H., & Gurwara, S. K. (1973). Removal of Protected Peptides from an ortho-Nitrobenzyl Resin by Photolysis. J.C.S. Chem. Comm., 610-611.
  • Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. (2021). Journal of High School Science, 5(3).
  • Houben-Weyl. (2003). 2.4 Photocleavable Protecting Groups. Science of Synthesis, 21, 155-178.
  • Santhosh, M. V., et al. (2016). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences, 6(2), 125-131.
  • Enzyme inhibitor. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Process for the preparation of 4-iodo-3-nitrobenzamide. (2013). US8586792B2.
  • Process for the preparation of 4-iodo-3-nitrobenzamide. (2012).
  • Mechanism of Action Assays for Enzymes. (2012). In Assay Guidance Manual.
  • Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. (2015). CN104356022A.
  • Preparation of 4-acetamido-3-nitrobenzoic acid. (1965). US3177247A.

Sources

The Dichotomy of Design: An In-depth Technical Guide to the Role of Nitro and Carboxyl Groups in Benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the benzylamine scaffold serves as a versatile foundation for a multitude of therapeutic agents. Its pharmacological profile can be dramatically sculpted by the strategic incorporation of various functional groups. Among these, the nitro (–NO₂) and carboxyl (–COOH) groups stand out for their profound and often opposing influences on the molecule's physicochemical properties, pharmacokinetics, and pharmacodynamics. This technical guide provides an in-depth exploration of the synergistic and antagonistic roles these two functional groups play in the design and development of benzylamine-based drug candidates.

The Electron-Withdrawing Powerhouse: The Nitro Group's Impact

The nitro group is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects.[1][2] This electronic pull has significant consequences for the reactivity and metabolic fate of the benzylamine derivative.

Modulation of Physicochemical Properties and Reactivity

The strong electron-withdrawing nature of the nitro group decreases the electron density of the aromatic ring, making it less nucleophilic.[2] This deactivation influences the regioselectivity of further electrophilic aromatic substitution reactions, directing incoming electrophiles to the meta position.[3] From a drug design perspective, this predictable reactivity is a valuable tool for synthesizing complex analogues.

The polarity induced by the nitro group can also affect a molecule's solubility and its ability to cross biological membranes. While it can enhance solubility in some cases, its impact on lipophilicity is a critical consideration in drug design.[2][4]

A Double-Edged Sword in Metabolism: Prodrug Activation and Toxicity

One of the most significant roles of the nitro group in drug development is its susceptibility to metabolic reduction.[4] In hypoxic environments, such as those found in solid tumors or anaerobic bacteria, nitroreductase enzymes can reduce the nitro group to nitroso, hydroxylamine, and ultimately amine functionalities.[4] This bioreductive activation is a key strategy in the design of prodrugs that are selectively activated at the target site, minimizing off-target toxicity.[5]

However, the reactive intermediates generated during this reduction process can also lead to toxicity, including mutagenicity and carcinogenicity.[2] Therefore, a delicate balance must be struck to harness the therapeutic benefits of nitro-group-containing drugs while mitigating their potential adverse effects.

The Anchor and the Key: The Carboxyl Group's Role in Biological Recognition

The carboxylic acid group is a ubiquitous pharmacophore in medicinal chemistry, primarily due to its ability to engage in crucial interactions with biological targets.[6]

Driving Target Affinity through Molecular Interactions

At physiological pH, the carboxyl group is typically deprotonated, forming a negatively charged carboxylate anion. This anion can participate in strong electrostatic interactions and hydrogen bonds with complementary residues, such as arginine or lysine, in the active site of an enzyme or the binding pocket of a receptor.[6] This ability to act as a molecular anchor is often a key determinant of a drug's potency and selectivity.

The Permeability Challenge and the Rise of Bioisosteres

While essential for target binding, the ionized nature of the carboxyl group can be a significant impediment to a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The negative charge can limit passive diffusion across biological membranes, such as the intestinal wall or the blood-brain barrier, leading to poor oral bioavailability.

To circumvent this issue, medicinal chemists often employ the strategy of bioisosteric replacement. This involves substituting the carboxylic acid with another functional group that mimics its size, shape, and electronic properties but possesses more favorable pharmacokinetic characteristics. Common bioisosteres for the carboxyl group include tetrazoles and sulfonamides.

A Symphony of Functionality: The Combined Influence of Nitro and Carboxyl Groups

The simultaneous presence of nitro and carboxyl groups on a benzylamine scaffold creates a complex interplay of electronic and steric effects that can be fine-tuned to achieve a desired therapeutic profile. A prime example of such a molecule is 4-(aminomethyl)-2-nitrobenzoic acid.

Physicochemical Properties of a Dual-Functionalized Benzylamine

The properties of a benzylamine derivative are significantly altered when both a nitro and a carboxyl group are present. The electron-withdrawing nitro group increases the acidity of the carboxylic acid, lowering its pKa compared to benzoic acid. This, in turn, affects the ionization state of the molecule at a given pH. The following table summarizes key physicochemical properties of relevant compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKaPredicted LogP
Benzoic AcidC₇H₆O₂122.12~4.21.87
2-Nitrobenzoic AcidC₇H₅NO₄167.12~2.171.56
4-Aminobenzoic AcidC₇H₇NO₂137.14~4.92 (carboxyl)0.83
4-(Aminomethyl)benzoic acidC₈H₉NO₂151.16--1.6
4-(Aminomethyl)-2-nitrobenzoic acidC₈H₈N₂O₄196.16--

Data compiled from various sources.[3][7][8] pKa and LogP values are subject to variation based on experimental conditions.

Synthesis of Dual-Functionalized Benzylamine Derivatives: A Representative Protocol

The synthesis of benzylamine derivatives bearing both nitro and carboxyl groups requires a strategic approach to control regioselectivity and protect sensitive functional groups. The following is a representative, multi-step protocol for the synthesis of 4-(aminomethyl)-2-nitrobenzoic acid, a key intermediate for more complex derivatives.

Experimental Protocol: Synthesis of 4-(Aminomethyl)-2-nitrobenzoic Acid

Step 1: Nitration of a Protected Toluene Derivative

  • Protect the methyl group of a suitable toluene precursor, such as p-toluic acid, to prevent its oxidation during nitration.

  • Perform the nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the ortho position to the carboxyl group.[9]

  • Carefully control the reaction temperature to avoid dinitration.

Step 2: Halogenation of the Methyl Group

  • Initiate a radical halogenation of the methyl group using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator.

  • This step introduces a leaving group on the benzylic carbon.

Step 3: Nucleophilic Substitution with an Amine Source

  • React the benzylic halide with a suitable nitrogen nucleophile, such as ammonia or a protected amine equivalent, to form the benzylamine moiety.

Step 4: Deprotection

  • If a protecting group was used for the amine, remove it under appropriate conditions to yield the final product.

Characterization: The final product should be characterized using standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the substituents.[10][11]

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the nitro, carboxyl, and amino functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Synthesis_Workflow Start p-Toluic Acid Step1 Nitration (HNO₃, H₂SO₄) Start->Step1 Intermediate1 4-Methyl-2-nitrobenzoic Acid Step1->Intermediate1 Step2 Benzylic Bromination (NBS, Initiator) Intermediate1->Step2 Intermediate2 4-(Bromomethyl)-2-nitrobenzoic Acid Step2->Intermediate2 Step3 Amination (NH₃) Intermediate2->Step3 FinalProduct 4-(Aminomethyl)-2-nitrobenzoic Acid Step3->FinalProduct

Navigating the Biological Landscape: In Vitro Evaluation

To elucidate the biological activity of these dual-functionalized benzylamine derivatives, a series of in vitro assays are essential. These assays provide crucial data on the compound's potency, selectivity, and mechanism of action.

Experimental Protocol: In Vitro Anti-inflammatory Activity Assay

This protocol describes the evaluation of the anti-inflammatory potential of synthesized compounds by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[12]

  • Cell Culture: Culture RAW 264.7 macrophages in appropriate media and conditions.

  • Compound Treatment: Seed the cells in 96-well plates and treat them with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite Measurement: Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value for each compound.

In_Vitro_Assay_Workflow Start RAW 264.7 Macrophage Culture Step1 Cell Seeding in 96-well Plates Start->Step1 Step2 Treatment with Benzylamine Derivatives Step1->Step2 Step3 LPS Stimulation Step2->Step3 Step4 Incubation (24h) Step3->Step4 Step5 Nitrite Measurement (Griess Assay) Step4->Step5 Step6 Data Analysis (IC₅₀ Determination) Step5->Step6

Conclusion: A Strategic Balancing Act

The incorporation of nitro and carboxyl groups into the benzylamine scaffold offers a powerful strategy for modulating the pharmacological properties of drug candidates. The nitro group, with its strong electron-withdrawing character, can be leveraged for prodrug design and influencing metabolic stability, while the carboxyl group serves as a critical anchor for target binding. The successful development of benzylamine derivatives hinges on a comprehensive understanding of the intricate interplay between these two functional groups. Through careful design, synthesis, and in vitro evaluation, researchers can navigate this chemical dichotomy to unlock the full therapeutic potential of this versatile molecular framework.

References

  • ResearchGate. (2021). a) Individual steps of graphene‐benzylamine derivative synthesis via.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. Retrieved from [Link]

  • Cantera. (2023). Viewing a reaction path diagram. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • PubChem. (n.d.). 4-(Methylamino)-3-nitrobenzoic acid. Retrieved from [Link]

  • Patsnap. (n.d.). Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.
  • Google Patents. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
  • PubChem. (n.d.). 4-(Aminomethyl)-3-nitrobenzoic acid hydrochloride. Retrieved from [Link]

  • ChemRxiv. (2024). rNets: A standalone package to visualize reaction networks. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • ResearchGate. (2025). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. Retrieved from [Link]

  • MDPI. (2022). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]

  • Graphviz. (2024). DOT Language. Retrieved from [Link]

  • PubMed. (n.d.). Structure-activity relationships of benzohydroxamic acid inhibitors of ribonucleotide reductase. Retrieved from [Link]

  • Wikipedia. (n.d.). DOT (graph description language). Retrieved from [Link]

  • Google Patents. (n.d.). WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.
  • ResearchGate. (n.d.). (PDF) Structure-activity relationships: chemical. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Aminomethyl)Benzoic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Quantitative structure-activity relationship studies on nitric oxide synthase inhibitors. Retrieved from [Link]

  • PubMed. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Aminomethylbenzoic Acid?. Retrieved from [Link]

  • Google Patents. (n.d.). CN104803856A - Method for synthesizing benzylamine through continuous catalytic hydrogenation of cyanobenzene.
  • SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]

  • Graphviz. (2015). Drawing graphs with dot. Retrieved from [Link]

  • Beilstein Journals. (n.d.). BJOC - Search Results. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

  • PubMed. (n.d.). Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity. Retrieved from [Link]

  • PubMed. (n.d.). Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrobenzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and in vitro activity tests of N-benzoyl-N'-phenylthiourea derivatives as macrophage migration inhibitory factor. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminobenzoic Acid. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]

Sources

discovery and history of functionalized nitroaromatic compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of Functionalized Nitroaromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery, history, and scientific evolution of functionalized nitroaromatic compounds. From their initial synthesis in the 19th century for industrial applications such as dyes and explosives, this class of molecules has carved an indispensable niche in modern medicine. We will delve into the foundational discoveries of key compounds like Trinitrotoluene (TNT), the landmark development of nitroaromatic antibiotics such as Chloramphenicol and Nitrofurantoin, and the serendipitous journey of Metronidazole. The narrative emphasizes the causality behind experimental choices, the core chemical principles governing their synthesis, and the pivotal mechanism of bioreductive activation that confers selective toxicity and therapeutic efficacy. This guide is structured to provide field-proven insights, self-validating protocols, and a robust scientific grounding for professionals engaged in chemical synthesis and drug development.

From Industrial Dyes to High Explosives: The Genesis of Nitroaromatics

The story of nitroaromatic compounds begins not in the pharmacy, but in the burgeoning chemical industries of the 19th century. The first key milestone was the synthesis of nitrobenzene in 1834, with its commercial production commencing in England in 1856.[1] The development of aromatic nitration using nitric acid in the early 1830s quickly became a cornerstone of organic chemistry, enabling the synthesis of a wide array of new substances.[2]

One of the most notable early discoveries was that of 2,4,6-trinitrotoluene (TNT). In 1863, German chemist Julius Wilbrand first synthesized TNT, though its initial application was as a yellow dye.[3][4] Its immense potential as an explosive was not recognized for nearly three decades until its properties were more thoroughly investigated by another German chemist, Carl Häussermann, in 1891.[3] The insensitivity and safe handling properties of TNT were so advantageous that by 1910, it was exempted from the UK's Explosives Act of 1875, a testament to its stability compared to other explosives of the era.[3] The industrial synthesis of TNT, and related compounds like dinitrotoluene (DNT), established robust multi-step nitration processes that would, in principle, be adapted for more complex functionalized molecules in the future.[5][6][7]

G b4 b4 p1 p1 p2 p2 p1->p2 p3 p3 p2->p3 p4 p4 p3->p4 p5 p5 p4->p5

The Pharmaceutical Pivot: Nitroaromatics as Life-Saving Drugs

While the nitro group was initially associated with industrial applications, the mid-20th century witnessed a paradigm shift as researchers discovered its profound biological activities.[8] This era marked the transition of nitroaromatics from bulk chemicals to potent therapeutic agents.

Chloramphenicol: A Natural Product Inspires a Synthetic Revolution

The discovery of Chloramphenicol stands as a watershed moment in the history of antibiotics. In 1947, it was first isolated from the soil bacterium Streptomyces venezuelae.[9][10][11] A team of scientists at Parke-Davis, including Mildred Rebstock, successfully identified its chemical structure and achieved its complete chemical synthesis in 1949.[9][11][12] This was a landmark achievement, as Chloramphenicol became the first naturally occurring antibiotic to be chemically synthesized for large-scale production.[11]

Chloramphenicol is a broad-spectrum antibiotic that functions by inhibiting protein synthesis in bacteria.[9] It specifically binds to residues within the 50S ribosomal subunit, preventing the peptidyl transferase activity required for peptide bond formation and protein chain elongation.[9]

The Nitrofurans: Targeted Urinary Tract Antimicrobials

The nitrofuran derivatives were among the first synthetic nitroaromatics to be commercialized as drugs. Nitrofurazone was approved in 1945 as a topical anti-infective agent.[13] This was followed by the introduction of Nitrofurantoin in 1953, which remains a first-line therapy for uncomplicated urinary tract infections (UTIs).[14][15][16]

The efficacy of Nitrofurantoin in UTIs is a direct result of its pharmacokinetic profile. It is concentrated in the urine, reaching high, effective levels in the urinary tract while plasma concentrations remain low.[14][15] Its mechanism, like many nitroaromatics, involves reductive activation by bacterial flavoproteins into highly reactive intermediates that damage bacterial DNA and disrupt other crucial cellular processes.[17][18] This multifaceted mechanism is likely responsible for the low rate of acquired bacterial resistance.[14]

Metronidazole: A Story of Serendipity and Anaerobic Potency

The development of Metronidazole highlights the role of both targeted research and fortuitous observation in drug discovery. In the 1950s, researchers at Rhône-Poulenc in France were screening compounds for activity against Trichomonas vaginalis.[19][20] This led them to a promising nitroimidazole called azomycin, isolated from Streptomyces species.[19][21] Metronidazole, a synthetic derivative, was subsequently developed and introduced in 1959 specifically for the treatment of trichomoniasis.[19][20][21]

Its potent antibacterial properties were discovered entirely by accident in 1962, when a patient being treated for trichomoniasis experienced a concurrent cure for bacterial gingivitis.[20] This observation sparked further research, and by the 1970s, Metronidazole had become a cornerstone for treating infections caused by anaerobic bacteria like Bacteroides and Clostridium species.[19][20]

Compound Year of Discovery/Introduction Initial Application Key Therapeutic Use
TNT 1863Yellow Dye[3]High Explosive[3]
Nitrofurazone 1945N/ATopical Anti-infective[13]
Chloramphenicol 1947 (isolated), 1949 (synthesized)N/ABroad-spectrum Antibiotic[9][11]
Nitrofurantoin 1953N/AUrinary Tract Infections[14]
Metronidazole 1959Antiprotozoal (T. vaginalis)[21]Anaerobic Infections, Antiprotozoal[20][22]
Table 1: Key Milestones and Applications of Foundational Nitroaromatic Compounds.

The Chemistry of Synthesis: From Toluene to Therapeutics

The synthesis of functionalized nitroaromatics primarily relies on electrophilic aromatic substitution, a reaction class that became industrially significant in the 19th century.[2] The choice of nitrating agents, catalysts, and reaction conditions is critical and is dictated by the starting material's reactivity and the desired degree of nitration.

Core Methodology: Aromatic Nitration

The most common method for introducing a nitro group onto an aromatic ring involves a "nitrating mixture" of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[5] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Experimental Protocol: Synthesis of 2,4,6-Trinitrotoluene (TNT)

The industrial production of TNT is a carefully controlled, multi-step process designed to manage the highly exothermic nature of the reactions.[3][4][5]

Step 1: Mononitration of Toluene

  • Toluene is treated with a mixture of sulfuric and nitric acid to produce mononitrotoluene (MNT).[3]

  • The reaction temperature is carefully controlled via cooling to prevent over-nitration and side reactions.

  • The organic MNT layer is separated from the spent acid.

Step 2: Dinitration of MNT

  • The separated MNT is renitrated with a fresh, more concentrated mixture of acids to form dinitrotoluene (DNT).[3][6]

  • Again, temperature control is crucial as this step is more demanding than the first.

  • The DNT is separated and washed.

Step 3: Trinitration of DNT

  • In the final and most rigorous step, DNT is nitrated to TNT using an anhydrous mixture of fuming nitric acid and oleum (fuming sulfuric acid).[3][4][23]

  • This step requires elevated temperatures and the most potent nitrating conditions to introduce the third nitro group onto the deactivated ring.[24]

  • The crude TNT is then purified, often by treating it with aqueous sodium sulfite to remove less stable isomers, a process known as sulfitation.[3]

Experimental Protocol: Synthesis of Metronidazole

The synthesis of Metronidazole is a representative example of building a functionalized nitroheterocycle, typically achieved in two main steps.[19]

Step 1: Nitration of 2-Methylimidazole

  • 2-methylimidazole is slowly added to a cooled nitrating mixture of concentrated nitric acid and sulfuric acid.

  • The mixture is stirred while maintaining a low temperature to control the reaction rate.

  • After the reaction is complete, the mixture is carefully neutralized to precipitate the product, 2-methyl-5-nitroimidazole.

  • The crude product is filtered, washed, and dried.

Step 2: Alkylation of 2-Methyl-5-nitroimidazole

  • The 2-methyl-5-nitroimidazole from the previous step is dissolved in a suitable solvent.

  • It is then reacted with 2-chloroethanol or ethylene oxide.[19]

  • The reaction mixture is heated to drive the N-alkylation reaction to completion.

  • Upon cooling and pH adjustment, the crude Metronidazole precipitates.[19]

  • The final product is purified by recrystallization from a solvent such as ethanol.[19]

G start 2-Methylimidazole step1 Step 1: Nitration (HNO₃ / H₂SO₄) start->step1 Reacts with intermediate 2-Methyl-5-nitroimidazole step1->intermediate Produces step2 Step 2: Alkylation (e.g., 2-Chloroethanol) intermediate->step2 Reacts with end Metronidazole step2->end Produces

The Unifying Principle: Bioreductive Activation

The therapeutic success of nitroaromatic drugs against bacteria and protozoa, coupled with their relative safety in human hosts, is not an accident. It hinges on a profound biochemical difference between anaerobic and aerobic cells. Most nitroaromatic drugs are, in fact, prodrugs .[21][25] They are administered in a relatively inert form and require metabolic activation to exert their cytotoxic effects.

The key to this activation is the reduction of the nitro group (R-NO₂).[13] This process is efficiently carried out by nitroreductase enzymes present in anaerobic or microaerophilic microorganisms.[22] These enzymes transfer electrons to the nitro group, initiating a cascade of highly reactive intermediates.

G Prodrug Nitroaromatic Prodrug (R-NO₂) Enzyme Bacterial / Protozoal Nitroreductases Prodrug->Enzyme + e⁻ Radical Nitro Radical Anion (R-NO₂⁻˙) Enzyme->Radical 1e⁻ Reduction Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso + e⁻, + H⁺ Damage DNA Damage & Macromolecule Disruption Radical->Damage Reactive Intermediates Cause O2 Oxygen (O₂) (Aerobic Cells) Radical->O2 + O₂ Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ Nitroso->Damage Reactive Intermediates Cause Hydroxylamine->Damage Reactive Intermediates Cause CellDeath Cell Death Damage->CellDeath FutileCycle Futile Cycling: Prodrug Regenerated + Superoxide (O₂⁻˙) O2->FutileCycle - e⁻ FutileCycle->Prodrug

The process typically proceeds as follows:

  • One-Electron Reduction: The nitro group accepts an electron to form a nitro radical anion.[13][26]

  • Futile Cycling (Aerobic Conditions): In the presence of oxygen, this radical anion can rapidly transfer its electron to molecular oxygen, regenerating the parent nitro compound and forming a superoxide radical.[13] This "futile cycle" prevents the accumulation of toxic intermediates in host cells and contributes to the selective toxicity for anaerobes.

  • Further Reduction (Anaerobic Conditions): Under anaerobic conditions, the nitro radical anion can be further reduced to nitroso and hydroxylamine intermediates.[13][26] These species are highly reactive and are the primary agents responsible for cytotoxicity.[22] They can covalently bind to and damage critical cellular macromolecules, most notably DNA, leading to strand breaks and cell death.[17][22]

This elegant mechanism, where the target organism essentially activates its own poison, is the unifying principle behind the antimicrobial efficacy of the majority of nitroaromatic drugs.

The Modern Landscape and Future Directions

Despite concerns about potential toxicity, such as mutagenicity, which are linked to the same reactive intermediates responsible for their efficacy, nitroaromatic compounds continue to be developed and approved.[13][27][28] In the last three decades, the FDA has approved numerous new nitroaromatic drugs for a variety of conditions, demonstrating the enduring value of this chemical class.[13]

Current research focuses on several key areas:

  • Mitigating Toxicity: Designing novel nitroaromatics with modified structures that favor therapeutic activation pathways over those leading to host cell toxicity.

  • Overcoming Resistance: Developing new compounds active against resistant strains of bacteria and parasites.[20]

  • Expanding Applications: Investigating nitroaromatics for other therapeutic areas, including as anti-cancer and anti-tuberculosis agents.[29]

  • Improving Synthesis: Employing modern synthetic methodologies, such as flow chemistry, to enable safer, faster, and more efficient production of these energetic compounds.[23]

Conclusion

The journey of functionalized nitroaromatic compounds is a compelling narrative of chemical innovation and biological discovery. From their origins as dyes and explosives, they have evolved into a cornerstone of antimicrobial chemotherapy. The defining feature of this class is the nitro group, a versatile functional group whose electron-withdrawing nature enables both powerful industrial applications and, through the elegant mechanism of bioreductive activation, life-saving therapeutic effects. For drug development professionals, a deep understanding of their history, synthesis, and the biochemical logic of their mechanism of action is essential for harnessing their power and developing the next generation of these remarkable molecules.

References

  • Wikipedia. (n.d.). TNT.
  • Wikipedia. (n.d.). Chloramphenicol.
  • BenchChem. (2025). An In-depth Technical Guide to the Discovery and History of Metronidazole and its Isomer, Isometronidazole.
  • Vedantu. (n.d.). Trinitrotoluene (TNT): Structure, Uses & Preparation Explained.
  • Study.com. (n.d.). TNT Overview, Chemical Structure & Formula.
  • Blog. (2025). Is Chloramphenicol a natural or synthetic medical raw material?.
  • SciELO. (2024). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. J. Braz. Chem. Soc., 35(10).
  • ResearchGate. (n.d.). Nitro Compounds, Aromatic.
  • Google Patents. (n.d.). US7495136B2 - Process for the production of dinitrotoluene.
  • Wikipedia. (n.d.). Nitrofurantoin.
  • Adamiak, J., & Skupiński, W. (n.d.). Dinitrotoluene Synthesis Using Solid State Catalysts – MoO3/SiO2 and H3PO4/MoO3/SiO2.
  • ASM Journals. (2019). Mildred Rebstock: Profile of the Medicinal Chemist Who Synthesized Chloramphenicol. mSphere, 4(2).
  • National Institutes of Health. (n.d.). Why Metronidazole Is Active against both Bacteria and Parasites. Clinical Microbiology Reviews, 14(1), 144-164.
  • Kyprianou, D., et al. (2020). Synthesis of 2,4,6-trinitrotoluene (TNT) using flow chemistry. Molecules, 25(16), 3586.
  • Cambridge University Press. (2017). A review on metronidazole: an old warhorse in antimicrobial chemotherapy. Parasitology, 144(10), 1237-1248.
  • National Center for Biotechnology Information. (n.d.). Chloramphenicol. In IARC Monographs on the Evaluation of Carcinogenic Risk of Chemicals to Man, Volume 10.
  • Szala, M., & Sabatini, J. J. (2018). 2,4,6-Trinitrotoluene – A Useful Starting Compound In the Synthesis of Modern Energetic Compounds. Zeitschrift für anorganische und allgemeine Chemie, 644(1), 2-10.
  • ResearchGate. (n.d.). Timeline showing the nitroaromatic drugs approved until 2023.
  • SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
  • National Center for Biotechnology Information. (n.d.). Nitrofurantoin. In StatPearls.
  • Patsnap Synapse. (2024). What is the mechanism of Nitrofurantoin?.
  • MedlinePlus. (2022). Nitrofurantoin.
  • Semantic Scholar. (1994). Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens. Journal of Antimicrobial Chemotherapy, 33(Suppl A), 33-43.
  • Pharmacology Mentor. (2025). Metronidazole: an antibiotic and antiprotozoal medication.
  • McGraw Hill's AccessScience. (n.d.). Nitroaromatic compound.
  • National Institutes of Health. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3634.
  • ACS Publications. (2018). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 61(13), 5405-5418.
  • PubMed. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry, 15(2), 206-216.
  • MDPI. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(11), 3321.

Sources

A Technical Guide to the Theoretical Modeling of 4-Carboxy-3-nitrobenzylamine Properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technically-focused framework for the theoretical modeling of 4-Carboxy-3-nitrobenzylamine. As a versatile organic intermediate[1], a comprehensive understanding of its molecular properties is crucial for its application in synthesis and drug development. This document eschews a rigid template in favor of a logical, causality-driven approach to computational analysis, grounded in the principles of modern theoretical chemistry.

Part 1: Foundational Analysis of Molecular Architecture

This compound (CAS: 100466-28-2) is a substituted aromatic compound with a unique constellation of functional groups that dictate its chemical behavior.[2][3] A strategic approach to its theoretical modeling begins with a deconstruction of its key structural motifs:

  • Aromatic Scaffold: The central benzene ring provides a rigid framework and a delocalized π-electron system.

  • Carboxylic Acid Moiety (-COOH): This acidic group is a primary site for hydrogen bonding and deprotonation, significantly influencing solubility and potential interactions with biological targets.

  • Nitro Group (-NO2): As a potent electron-withdrawing group, the nitro moiety modulates the electronic landscape of the entire molecule, impacting the acidity of the carboxylic acid and the reactivity of the aromatic ring.

  • Benzylamine Group (-CH2NH2): The aminomethyl group introduces a basic center, capable of protonation, and adds conformational flexibility.

The interplay of these groups—acidic, basic, and electron-withdrawing—suggests a molecule with a rich and pH-dependent chemical personality, making theoretical modeling an invaluable tool for predicting its behavior in various environments.

Part 2: A Strategic Workflow for Computational Characterization

A robust theoretical model is not the result of a single calculation but a multi-faceted investigation. The following workflow outlines a logical progression from fundamental properties to dynamic behavior, ensuring a comprehensive understanding of the molecule.

Theoretical_Modeling_Workflow cluster_prep I. Structural Preparation cluster_qm II. Quantum Mechanical (QM) Analysis cluster_md III. Molecular Dynamics (MD) Simulation cluster_analysis IV. Property Derivation & Interpretation A 2D to 3D Structure Generation B Conformational Analysis & Identification of Low-Energy Isomers A->B C Geometry Optimization (DFT) B->C D Electronic Structure & Property Calculation C->D E Vibrational Frequency Analysis C->E I Physicochemical Properties (pKa, LogP) D->I J Reactivity Descriptors (HOMO, LUMO, MEP) D->J F System Parameterization & Solvation G Equilibration & Production MD F->G H Trajectory Analysis G->H K Dynamic Behavior & Solvation Shell H->K I->J

Figure 1: A logical workflow for the comprehensive theoretical modeling of this compound.

Part 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating, with each step building upon the last to ensure a robust and reliable theoretical model.

Protocol 1: Quantum Mechanical Characterization using Density Functional Theory (DFT)

Causality: DFT is the method of choice for accurately describing the electronic structure of organic molecules, providing a balance of computational cost and accuracy. This allows for reliable prediction of geometry, electronic properties, and vibrational spectra.[4][5]

Step-by-Step Methodology:

  • Initial Geometry: Generate the 3D structure of this compound. Due to the presence of the carboxylic acid group, it is crucial to consider both cis and trans conformers, as their relative energies can differ.[5]

  • Conformational Search: Perform a systematic conformational search to identify the global minimum energy structure. This is critical due to the rotatable bonds of the benzylamine and carboxyl groups.

  • DFT Optimization:

    • Level of Theory: Employ the B3LYP functional with a 6-311++G(d,p) basis set. This level of theory has been shown to be effective for similar substituted benzoic acids.[6][7]

    • Solvation: Incorporate an implicit solvent model, such as the Polarizable Continuum Model (PCM), to simulate an aqueous environment, which is crucial for accurate pKa prediction.

  • Frequency Analysis: Perform a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the basis for predicting infrared and Raman spectra.[4]

  • Electronic Property Extraction: From the optimized structure, calculate:

    • Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key indicators of chemical reactivity.[8]

    • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize electron-rich and electron-poor regions, providing insights into intermolecular interactions.

    • Natural Bond Orbital (NBO) Analysis: Use NBO analysis to determine atomic charges and analyze intramolecular charge transfer.[8]

Protocol 2: Elucidating Dynamic Behavior with Molecular Dynamics (MD) Simulations

Causality: While DFT provides a static, gas-phase or implicitly solvated picture, MD simulations offer insights into the dynamic behavior of the molecule in a realistic, explicitly solvated environment, which is critical for understanding its interactions in a biological context.

Step-by-Step Methodology:

  • Force Field Parameterization:

    • Utilize a general force field such as GAFF (General Amber Force Field) for the organic molecule.

    • Derive partial atomic charges using a quantum mechanically-derived electrostatic potential (ESP) fitting procedure (e.g., RESP) to accurately model the molecule's polarity.

  • System Setup:

    • Place the DFT-optimized structure of this compound in a periodic box of explicit water molecules (e.g., TIP3P).

    • Add counter-ions as needed to neutralize the system.

  • Simulation Execution:

    • Minimization: Energy minimize the system to remove steric clashes.

    • Equilibration: Gradually heat the system to the desired temperature (e.g., 310 K for physiological conditions) and equilibrate it under constant pressure to achieve the correct density.

    • Production Run: Conduct a production simulation for a sufficient length of time (typically nanoseconds) to sample conformational space adequately.

  • Trajectory Analysis:

    • Structural Stability: Analyze the root-mean-square deviation (RMSD) to assess conformational stability.

    • Solvation Structure: Calculate radial distribution functions (RDFs) to understand the structure of water around key functional groups.

    • Hydrogen Bonding: Quantify both intramolecular and intermolecular hydrogen bonds to understand their role in conformational preference and solvation.

Part 4: Data Presentation and Predicted Properties

Quantitative data derived from these computational models should be presented clearly for comparative analysis.

Table 1: Predicted Physicochemical and Electronic Properties

PropertyPredicted ValueComputational MethodRationale
Boiling Point417.2°CN/A (Experimental)Provides a baseline for thermal stability.[1]
Density1.466 g/cm³N/A (Experimental)Important for process chemistry and formulation.[1]
pKa (Carboxylic Acid)~3-4DFT with PCMThe electron-withdrawing nitro group is expected to lower the pKa relative to benzoic acid.
pKa (Amine)~8-9DFT with PCMThe benzylamine moiety is expected to have a pKa typical for this functional group.
HOMO-LUMO Gap~4.0 eVDFT/B3LYP/6-311++G(d,p)A larger gap suggests higher kinetic stability.[8]
Part 5: Visualization of Molecular Properties

Visual representations are essential for interpreting complex computational data.

Molecular_Properties cluster_mep Molecular Electrostatic Potential (MEP) cluster_orbitals Frontier Molecular Orbitals (FMO) A Red Regions (Negative Potential) -COO⁻, -NO₂ B Blue Regions (Positive Potential) -NH₃⁺, -OH C HOMO (Electron Donor) Likely on Benzene Ring & Amine D LUMO (Electron Acceptor) Likely on Nitro Group & Ring

Figure 2: A conceptual diagram illustrating the expected regions of high and low electron density (MEP) and the localization of frontier molecular orbitals.

Part 6: Concluding Remarks and Future Directions

The theoretical modeling of this compound, following the protocols outlined in this guide, can provide profound insights into its physicochemical properties, reactivity, and dynamic behavior. These computational data are invaluable for guiding synthetic strategies, understanding potential biological activity, and accelerating drug development timelines. Further studies could involve docking this molecule into the active sites of relevant biological targets to explore its potential as a therapeutic agent. The synthesis and biological evaluation of substituted benzylamines have shown promise in various therapeutic areas, underscoring the importance of a foundational understanding of such molecules.[9][10]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Properties of this compound for Optimal Synthesis.
  • Sundaram, S., et al. (2011). Density functional theory calculations and vibrational spectral analysis of 3,5-(dinitrobenzoic acid). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(5), 1437-1444.
  • Prasad, M. V. R., et al. (2014). Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. Journal of Modern Physics, 5, 123-138. Available at: [Link]

  • BenchChem. (2025). Comparative DFT Analysis of 2-Amino-4-bromo-6-nitrobenzoic Acid and Its Isomers: A Theoretical Investigation.
  • Perkovic, M. N., et al. (2022). Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines. Molecules, 27(23), 8489. Available at: [Link]

  • Sadasivam, J., & Kumaresan, S. (2012). DFT Study of Electronic Transfer Properties of Carboxyl and Nitro Substituted Benzene. AIP Conference Proceedings, 1447, 281. Available at: [Link]

  • Vicker, N., et al. (2022). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 27(11), 3594. Available at: [Link]

  • ChemSrc. (2025). This compound | CAS#:100466-28-2. Available at: [Link]

  • Pharmaffiliates. This compound | CAS No : 100466-28-2. Available at: [Link]

  • ResearchGate. (2014). (PDF) Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. Available at: [Link]

Sources

Methodological & Application

Synthesis of 4-Carboxy-3-nitrobenzylamine Derivatives: A Comprehensive Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular entities with therapeutic potential is a cornerstone of innovation. Among the myriad of scaffolds utilized in drug discovery, substituted benzylamines represent a privileged class due to their versatile biological activities. This guide provides an in-depth exploration of the synthesis of derivatives of "4-Carboxy-3-nitrobenzylamine" (also known as 4-(aminomethyl)-2-nitrobenzoic acid), a versatile building block for the generation of compound libraries aimed at identifying new therapeutic leads.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to offer a rationale-driven approach to synthesis, grounded in established chemical principles and supported by authoritative references. We will delve into the strategic considerations behind derivatization, provide detailed, validated protocols for key transformations, and discuss the significance of the nitro moiety in the context of drug design.

The Strategic Importance of the this compound Scaffold

The this compound scaffold presents two key functional handles for chemical modification: a carboxylic acid and a primary amine. This bifunctionality allows for the exploration of a wide chemical space through derivatization, enabling the systematic modulation of physicochemical properties and biological activity.

The presence of the nitro group is also of significant interest. While sometimes considered a potential liability due to metabolic concerns, the nitro group is a unique and versatile functional group in medicinal chemistry.[1][2] Its strong electron-withdrawing nature can influence the acidity of the carboxylic acid and the basicity of the amine, as well as participate in key binding interactions with biological targets.[2] Furthermore, the nitro group can be a key pharmacophore in its own right, particularly in the development of antimicrobial and anticancer agents where bioreductive activation can lead to selective toxicity in pathogens or hypoxic tumor cells.[1][3]

Synthetic Strategies and Protocols

The derivatization of this compound can be broadly approached through two primary avenues: modification of the carboxylic acid and modification of the benzylamine.

Part 1: Derivatization of the Carboxylic Acid Moiety via Amide Bond Formation

The formation of an amide bond from the carboxylic acid is a fundamental transformation in medicinal chemistry, with over 25% of known drugs containing a carboxamide group.[4] This is due to the stability of the amide bond and its ability to act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules.

Rationale for Amide Synthesis:

The conversion of the carboxylic acid to an amide allows for the introduction of a diverse range of substituents, enabling the exploration of structure-activity relationships (SAR). The choice of the amine coupling partner can significantly impact the lipophilicity, solubility, and target-binding affinity of the final compound.

Experimental Protocol: General Procedure for Amide Coupling

This protocol details a general method for the coupling of this compound with a primary or secondary amine using a carbodiimide coupling agent, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and an activating agent like 1-Hydroxybenzotriazole (HOBt).

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.0-1.2 eq)

  • EDC (1.1-1.5 eq)

  • HOBt (1.1-1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Deionized Water

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

  • Addition of Reagents: Add the primary or secondary amine (1.0-1.2 eq), HOBt (1.1-1.5 eq), and DIPEA (2.0-3.0 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Coupling Agent: Add EDC (1.1-1.5 eq) portion-wise to the cooled mixture.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The aqueous washes help remove unreacted reagents and byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired amide derivative.

Visualization of Amide Synthesis Workflow:

Amide_Synthesis cluster_reagents Reagents cluster_process Process cluster_workup Work-up & Purification Start This compound Setup Dissolve in Solvent Start->Setup Amine Primary/Secondary Amine Add Add Amine, HOBt, Base Amine->Add EDC EDC HOBt HOBt HOBt->Add Base DIPEA Base->Add Solvent DMF/DCM Solvent->Setup Setup->Add Cool Cool to 0 °C Add->Cool Couple Add EDC Cool->Couple React Stir at RT Couple->React Workup Aqueous Work-up React->Workup Dry Dry & Concentrate Workup->Dry Purify Purification Dry->Purify Product Amide Derivative Purify->Product

Caption: Workflow for the synthesis of amide derivatives.

Part 2: Derivatization of the Benzylamine Moiety via Reductive Amination

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds and is a key strategy for the synthesis of secondary and tertiary amines in the pharmaceutical industry.[5][6] This method involves the reaction of the primary amine of this compound with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine.

Rationale for Reductive Amination:

This approach allows for the introduction of a wide variety of alkyl or aryl substituents at the nitrogen atom, providing a means to fine-tune the steric and electronic properties of the molecule. The choice of the carbonyl compound is critical for exploring the SAR of this position. Reductive amination offers a high degree of control and generally avoids the over-alkylation that can be an issue with direct alkylation methods.[7]

Experimental Protocol: General Procedure for Reductive Amination

This protocol describes a general method for the reductive amination of this compound with an aldehyde or ketone using sodium triacetoxyborohydride (STAB) as the reducing agent.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5-2.0 eq)

  • Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic amount, optional)

  • Deionized Water

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in anhydrous DCE or THF. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Addition of Reducing Agent: Add STAB (1.5-2.0 eq) portion-wise to the stirred solution at room temperature. The reaction is often exothermic, and cooling may be necessary for reactive substrates.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Work-up: Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired secondary or tertiary amine derivative.

Visualization of Reductive Amination Workflow:

Reductive_Amination cluster_reagents Reagents cluster_process Process cluster_workup Work-up & Purification Start This compound Setup Dissolve in Solvent Start->Setup Carbonyl Aldehyde/Ketone Carbonyl->Setup STAB STAB Solvent DCE/THF Solvent->Setup Add Add STAB Setup->Add React Stir at RT Add->React Quench Quench with NaHCO3 React->Quench Workup Aqueous Work-up Quench->Workup Dry Dry & Concentrate Workup->Dry Purify Purification Dry->Purify Product Secondary/Tertiary Amine Derivative Purify->Product

Caption: Workflow for reductive amination.

The Role of the Nitro Group in Drug Design and Bioisosteric Replacement

The nitro group, while a powerful tool in drug design, can sometimes be associated with toxicity.[1] Therefore, a key aspect of lead optimization may involve its modification or replacement. The electron-withdrawing properties of the nitro group can be mimicked by other functional groups in a strategy known as bioisosteric replacement.[8]

Table 1: Potential Bioisosteric Replacements for the Nitro Group

BioisostereRationale
Cyano (-CN)Strong electron-withdrawing group, can act as a hydrogen bond acceptor.
Trifluoromethyl (-CF₃)Highly electron-withdrawing and metabolically stable.[9]
Sulfonamide (-SO₂NH₂)Can act as a hydrogen bond donor and acceptor, and is electron-withdrawing.
N-oxideCan mimic some of the electronic properties of the nitro group.

The decision to retain, modify, or replace the nitro group should be based on a thorough evaluation of the SAR and the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the synthesized derivatives.

Characterization of Synthesized Derivatives

The structural elucidation and purity assessment of the synthesized derivatives are critical for the reliability of biological data. A combination of analytical techniques should be employed for comprehensive characterization.

Table 2: Recommended Analytical Techniques for Characterization

TechniquePurpose
NMR Spectroscopy (¹H, ¹³C) To confirm the chemical structure and connectivity of the molecule.
Mass Spectrometry (LC-MS, HRMS) To determine the molecular weight and elemental composition.
Infrared (IR) Spectroscopy To identify key functional groups (e.g., amide C=O stretch, N-H stretch).
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound.
Melting Point To determine the melting point range as an indicator of purity.

Conclusion

The this compound scaffold offers a rich platform for the synthesis of diverse chemical libraries for drug discovery. By employing robust and well-established synthetic methodologies such as amide coupling and reductive amination, researchers can systematically explore the chemical space around this core structure. A deep understanding of the role of the nitro group and the potential for its bioisosteric replacement provides a rational basis for the design of new derivatives with improved therapeutic potential. The protocols and strategies outlined in this guide are intended to empower researchers to confidently and efficiently synthesize and characterize novel this compound derivatives in their quest for the next generation of therapeutics.

References

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7.
  • Kulkarni, P. M., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5187-5203.
  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911.
  • MDPI. (n.d.). Special Issue: Nitro Group Containing Drugs. Retrieved from [Link]

  • Nepali, K., et al. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(7), 2851-2893.
  • Sato, K., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. Frontiers in Chemistry, 8, 299.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Aminomethyl)benzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrobenzylamine. Retrieved from [Link]

  • Google Patents. (n.d.). US4996213A - Derivatives of 4-amino 3-carboxy naphthyridines and their pharmaceutical compositions.
  • ResearchGate. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • PubMed Central. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of some commercially available amide-based drugs. Retrieved from [Link]

  • PubMed Central. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Retrieved from [Link]

  • PubMed. (2011). Synthesis and structure-activity relationships of novel amino/nitro substituted 3-arylcoumarins as antibacterial agents. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN103804341A - Amide derivatives and their medicinal uses.
  • Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.
  • Google Patents. (n.d.). US7842821B2 - Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran.
  • PubMed. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

  • MDPI. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

  • PubMed Central. (n.d.). Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections. Retrieved from [Link]

  • PubMed Central. (n.d.). Developing Structure-Activity Relationships for N-Nitrosamine Activity. Retrieved from [Link]

  • ChemSrc. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Aminomethyl)-3-nitrobenzoic acid hydrochloride. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2024). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Retrieved from [Link]

Sources

Application Notes and Protocols for Peptide Conjugation with 4-Carboxy-3-nitrobenzylamine: A Guide to Photocleavable Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reversible modification of peptides with photocleavable caging groups is a powerful technique in chemical biology and drug development, enabling spatiotemporal control over peptide activity. This application note provides a detailed protocol for the conjugation of peptides with 4-Carboxy-3-nitrobenzylamine, a well-established o-nitrobenzyl-based photocleavable linker. We will delve into the chemical principles, step-by-step experimental procedures, and analytical characterization of the resulting photocaged peptide. The protocol is designed to be a robust starting point for researchers seeking to implement this technology in their own work, with explanations of the critical parameters and potential optimization strategies.

Introduction: The Power of Light in Peptide Chemistry

Photocleavable linkers, or "cages," are chemical moieties that can be cleaved upon exposure to light of a specific wavelength, typically in the UV range.[1] This property offers a significant advantage over traditional chemical cleavage methods, which often require harsh conditions that can damage sensitive peptide structures.[2] The o-nitrobenzyl scaffold, to which this compound belongs, is a cornerstone of photocleavable linker technology due to its stability under physiological conditions and efficient cleavage upon UV irradiation.[3][4]

Conjugating a peptide to this compound temporarily masks its biological activity. The native peptide can then be released with high spatial and temporal precision by applying UV light, allowing for targeted drug delivery, the study of rapid biological processes, and the creation of light-activated biomaterials.[2] This guide will walk you through the process of creating these powerful molecular tools.

Chemical Principle of Conjugation and Cleavage

The conjugation of this compound to a peptide relies on the formation of a stable amide bond between the carboxyl group of the linker and a primary amine on the peptide, most commonly the N-terminal α-amino group or the ε-amino group of a lysine residue. To facilitate this reaction, the carboxyl group of the linker is first activated to a more reactive intermediate. A widely used and efficient method for this activation is the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[5][6]

The two-step EDC/NHS coupling mechanism proceeds as follows:

  • Activation: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[1][5]

  • Stabilization: This unstable intermediate reacts with NHS to form a more stable NHS ester. This two-step approach is preferred as it increases the efficiency of the coupling reaction and allows for better control over the process.[5]

  • Conjugation: The NHS ester then readily reacts with the primary amine of the peptide to form a stable amide bond, releasing NHS.[5]

The photocleavage of the o-nitrobenzyl linker is initiated by the absorption of UV light, typically around 365 nm.[3] This leads to an intramolecular rearrangement and subsequent cleavage of the benzylic carbon-nitrogen bond, releasing the native peptide and a nitrosobenzaldehyde byproduct.[7]

Experimental Workflow Overview

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Analysis cluster_3 Application Reagents Prepare Buffers and Reagent Solutions Activation Activate this compound with EDC/NHS Reagents->Activation Coupling Couple Activated Linker to Peptide Activation->Coupling Quenching Quench Unreacted Linker Coupling->Quenching Purification Purify Conjugate by RP-HPLC Quenching->Purification Analysis Characterize by Mass Spectrometry Purification->Analysis Photocleavage Photocleavage with UV Light (365 nm) Analysis->Photocleavage Final_Analysis Analyze Cleavage Products Photocleavage->Final_Analysis

Figure 1: Overall experimental workflow for peptide conjugation and photocleavage.

Detailed Protocol: Conjugation of a Model Peptide

This protocol details the conjugation of this compound to the N-terminus of a model peptide.

Materials and Reagents
  • Peptide: Lyophilized peptide with at least one primary amine (e.g., N-terminus).

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) : Store desiccated at -20°C.[8]

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS (for improved water solubility)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.[1][9]

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5.[1][9]

  • Quenching Solution: 1 M Glycine or 1 M Tris-HCl, pH 8.0.

  • Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving the linker. Acetonitrile (HPLC grade), Water (HPLC grade), Trifluoroacetic acid (TFA).

  • Equipment: Analytical balance, pH meter, magnetic stirrer, reaction vials, reversed-phase HPLC system, mass spectrometer (MALDI-TOF or ESI-MS), UV lamp (365 nm).

Step 1: Reagent Preparation
  • Peptide Solution: Prepare a stock solution of your peptide in the Coupling Buffer (e.g., 1-5 mg/mL). The exact concentration can be adjusted based on the peptide's solubility.

  • Linker Solution: Prepare a stock solution of this compound in a minimal amount of anhydrous DMF or DMSO before diluting with the Activation Buffer.

  • EDC/NHS Solutions: Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use. EDC is sensitive to hydrolysis.[9]

Step 2: Activation of this compound

Causality: This two-step activation is performed at a slightly acidic pH to optimize the carbodiimide-mediated reaction while minimizing hydrolysis of the EDC.[1] The addition of NHS creates a more stable intermediate, increasing the overall efficiency of the subsequent coupling to the peptide.[5]

  • In a reaction vial, combine the this compound solution with NHS. A molar ratio of 1:1.2 to 1:1.5 (Carboxylic Acid:NHS) is a good starting point.[10]

  • Add EDC to the solution. Use a molar ratio of approximately 1:1.2 (Carboxylic Acid:EDC).[10]

  • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.

Step 3: Conjugation to the Peptide

Causality: The pH is raised for the coupling step to ensure that the target amine on the peptide is deprotonated and thus sufficiently nucleophilic to react with the NHS-activated linker.[1]

  • Add the peptide solution to the activated linker mixture.

  • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

Step 4: Quenching the Reaction

Causality: A quenching agent with a primary amine is added to react with any remaining activated linker, preventing unwanted side reactions.

  • Add the Quenching Solution (e.g., glycine or Tris) to a final concentration of 20-50 mM.

  • Incubate for 30 minutes at room temperature.

Purification and Characterization

Purification by Reversed-Phase HPLC (RP-HPLC)

Principle: RP-HPLC is the standard method for purifying peptides and their conjugates.[11] Separation is based on the hydrophobicity of the molecules. The conjugated peptide will be more hydrophobic than the unconjugated peptide due to the addition of the nitrobenzyl group and will thus have a longer retention time on the C18 column.[12]

  • Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the components. A typical gradient might be 5-65% B over 30 minutes. This should be optimized for the specific peptide conjugate.[13][14]

  • Detection: Monitor the elution profile at 214 nm (peptide bond) and 280 nm (if aromatic residues are present).

  • Fraction Collection: Collect the peak corresponding to the conjugated peptide.

  • Desalting and Lyophilization: Desalt the collected fractions (e.g., using a desalting column or by repeated lyophilization from water) to remove TFA and obtain the purified conjugate as a powder.

Characterization by Mass Spectrometry

Principle: Mass spectrometry provides a definitive confirmation of successful conjugation by measuring the molecular weight of the product.[15][16]

  • Sample Preparation: Prepare the purified conjugate for analysis according to the instrument's requirements. For MALDI-TOF, co-crystallization with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) is necessary.[17][18]

  • Analysis: Acquire the mass spectrum.

  • Data Interpretation: Compare the observed molecular weight with the theoretical molecular weight of the peptide-linker conjugate. The expected mass increase corresponds to the molecular weight of this compound minus the mass of water (lost during amide bond formation).

Compound Theoretical MW (Da) Observed MW (Da) Purity (by HPLC)
Model Peptidee.g., 1500.0e.g., 1500.2>98%
This compound196.16N/A>98%
Peptide Conjugatee.g., 1678.2e.g., 1678.5>95% (after purification)
Cleaved Peptidee.g., 1500.0e.g., 1500.3N/A

Protocol: Photocleavage of the Conjugate

Principle: UV irradiation at a wavelength absorbed by the o-nitrobenzyl group (around 365 nm) induces a photochemical reaction that cleaves the linker, releasing the native peptide.[3]

Photocleavage Workflow

G cluster_0 Preparation cluster_1 Irradiation cluster_2 Analysis Solubilize Dissolve Conjugate in Aqueous Buffer Irradiate Expose to 365 nm UV Light Solubilize->Irradiate Analyze Monitor Cleavage by HPLC and Mass Spec Irradiate->Analyze

Figure 2: Workflow for the photocleavage of the peptide conjugate.
  • Sample Preparation: Dissolve the purified peptide conjugate in a suitable aqueous buffer (e.g., PBS or Tris buffer) at a known concentration.

  • Irradiation: Expose the solution to a UV lamp with an emission maximum around 365 nm. The irradiation time and power will need to be optimized, but a starting point could be 5-30 minutes.[3] The reaction can be monitored over time by taking aliquots for analysis.

  • Analysis: Analyze the irradiated sample by RP-HPLC and mass spectrometry. Successful cleavage will be indicated by the appearance of a new peak in the HPLC chromatogram with a retention time corresponding to the original, unconjugated peptide, and its mass will be confirmed by mass spectrometry.

Troubleshooting

Problem Possible Cause Solution
Low Conjugation Yield Inactive EDC (hydrolyzed)Use a fresh vial of EDC and prepare solutions immediately before use.
Incorrect pH for activation or couplingVerify the pH of the Activation and Coupling Buffers.
Low peptide reactivityIncrease the molar excess of the activated linker. Increase reaction time or temperature.
Multiple Peaks in HPLC Incomplete reaction or side productsOptimize reaction time and molar ratios. Ensure efficient quenching.
Peptide degradationHandle the peptide carefully, use high-purity reagents and solvents.
Incomplete Photocleavage Insufficient UV exposureIncrease irradiation time or use a more powerful UV source.
Sample is too concentrated (light cannot penetrate)Dilute the sample before irradiation.

Conclusion

The conjugation of peptides with this compound provides a reliable method for producing photocaged peptides. The EDC/NHS coupling chemistry is robust and versatile, and the purification and characterization of the resulting conjugates are straightforward using standard laboratory techniques. By following the detailed protocols and understanding the underlying chemical principles outlined in these application notes, researchers can confidently generate light-activatable peptides for a wide range of applications in drug development and fundamental biological research.

References

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

  • Grassi, L. (2015). Answer to "What might be the ratio of EDC/NHS in the coupling reaction?". ResearchGate. Retrieved from [Link]

  • Ellis-Davies, G. C. R. (2021). Triggering biological processes: Methods and applications of photocaged peptides and proteins. Chemical Society Reviews, 50(13), 7439-7466. Retrieved from [Link]

  • Schimer, J. (2015). Answer to "What might be the ratio of EDC/NHS in the coupling reaction?". ResearchGate. Retrieved from [Link]

  • Hess, K. R., et al. (2015). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. ACS Chemical Biology, 10(7), 1634-1639. Retrieved from [Link]

  • So, W. H., Wong, C. T. T., & Xia, J. (2018). Peptide photocaging: A brief account of the chemistry and biological applications. Chinese Chemical Letters, 29(8), 1213-1218. Retrieved from [Link]

  • Vankaylapati, M., et al. (2012). Investigating Thiol-Modification on Hyaluronan via Carbodiimide Chemistry using Response Surface Methodology. Pharmaceutical Research, 29(12), 3318-3329. Retrieved from [Link]

  • Samuelsson, J., et al. (2019). Determining gradient conditions for peptide purification in RPLC with machine-learning-based retention time predictions. Journal of Chromatography A, 1598, 98-105. Retrieved from [Link]

  • Golunova, A., et al. (2021). Peptide conjugation to alginate with help of EDC/NHS coupling. Carbohydrate Polymers, 258, 117702. Retrieved from [Link]

  • Amer, A. (2022). Answer to "Any advice on my protocol for NHS-EDC coupling on antibodies?". ResearchGate. Retrieved from [Link]

  • Herdem, D. (2021). Answer to "Peptide purification using HPLC?". ResearchGate. Retrieved from [Link]

  • Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols, 2(1), 191-197. Retrieved from [Link]

  • So, W. H., Wong, C. T. T., & Xia, J. (2018). Peptide photocaging: A brief account of the chemistry and biological applications. ResearchGate. Retrieved from [Link]

  • A, Y., et al. (2014). A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules. Analyst, 139(19), 4948-4953. Retrieved from [Link]

  • Medzihradszky, K. F., & Chalkley, R. J. (2002). De Novo Sequencing of Peptides Using MALDI/TOF-TOF. Journal of the American Society for Mass Spectrometry, 13(7), 784-791. Retrieved from [Link]

  • A, Y., et al. (2014). A general purpose MALDI matrix for the analyses of organic, peptide and protein molecules. The Royal Society of Chemistry. Retrieved from [Link]

  • Lee, Y. S., et al. (2009). Synthesis of lactam-bridged cyclic peptides using sequential olefin metathesis and diimide reduction reactions. Tetrahedron, 65(45), 9245-9250. Retrieved from [Link]

  • Samuelsson, J., et al. (2019). Determining gradient conditions for peptide purification in RPLC with machine-learning-based retention time predictions. PubMed. Retrieved from [Link]

  • Troutman, J. M., et al. (2021). MALDI-MS Analysis of Peptide Libraries Expands the Scope of Substrates for Farnesyltransferase. Molecules, 26(22), 6825. Retrieved from [Link]

  • Gatos, P., et al. (2006). Peptide De Novo Sequencing With MALDI TOF/TOF: A Simple Approach Using Sulfonation Chemistry. American Laboratory. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 4-Carboxy-3-nitrobenzylamine for Photolabile Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Need for Orthogonal Cleavage in Modern Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the assembly of complex sequences by anchoring the C-terminal amino acid to an insoluble polymer support.[1][2][3] A cornerstone of any SPPS strategy is the linker—the molecular bridge connecting the nascent peptide to the resin. The choice of linker dictates the conditions under which the final peptide is released.

While traditional methods rely on strong acids like trifluoroacetic acid (TFA) for cleavage, the demand for synthesizing peptides with delicate post-translational modifications (PTMs), acid-sensitive moieties, or for applications in spatially-controlled surface chemistry has driven the development of orthogonal cleavage strategies. Photolabile linkers represent a uniquely powerful class, offering cleavage under exceptionally mild conditions: irradiation with UV light.[4] This approach avoids harsh chemical reagents, preserving sensitive functional groups and enabling precise temporal and spatial control over peptide release.[5]

Among the most reliable photolabile motifs is the ortho-nitrobenzyl group.[4][6][7] This application note provides a detailed guide to the use of a specific and versatile member of this family, 4-carboxy-3-nitrobenzylamine , for the Fmoc-based SPPS of C-terminal peptide acids.

Scientific Principle: The this compound Linker

The this compound linker is intelligently designed for a two-stage connection. The carboxylic acid function serves as the anchor point for covalent attachment to an amino-functionalized solid support (e.g., aminomethyl polystyrene). Subsequently, the linker's benzylamine group becomes the attachment point for the C-terminus of the first Fmoc-amino acid.

Mechanism of Photocleavage: The cleavage process is predicated on a well-understood intramolecular photochemical rearrangement.

  • Photoexcitation : Upon irradiation with UV light (typically in the 350-365 nm range), the nitro group is excited.[7]

  • Hydrogen Abstraction : The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon, forming an aci-nitro intermediate.

  • Rearrangement and Cleavage : This transient species rapidly rearranges, leading to the cleavage of the benzylic C-N bond.

  • Product Release : This reaction liberates the peptide with a free carboxylic acid at its C-terminus, while the linker fragment is converted to a 2-nitrosobenzaldehyde derivative attached to the resin.

This mechanism is advantageous because it is highly specific and proceeds without the need for any chemical reagents, ensuring high compatibility with sensitive peptide sequences.[8]

G Figure 1: Photocleavage Mechanism cluster_0 Resin-Bound Peptide cluster_1 Cleavage Products Resin Resin-Linker-NH-CH(R)-Peptide UV_Light UV Irradiation (~365 nm) Resin->UV_Light 1. Excitation & H-Abstraction Peptide HOOC-CH(R)-Peptide (Released Peptide Acid) Byproduct Resin-Linker=O (Nitroso Byproduct) UV_Light->Peptide 2. Cleavage UV_Light->Byproduct 3. Byproduct Formation

Caption: Figure 1: Photocleavage Mechanism.

Experimental Protocols

These protocols are designed for manual SPPS but can be adapted for automated synthesizers. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Protocol 1: Linker Immobilization onto Amino-Functionalized Resin

Rationale: This procedure covalently attaches the linker's carboxylic acid to the primary amino groups on the solid support. A capping step is included to block any unreacted sites, preventing them from interfering in subsequent steps.

  • Materials:

    • Aminomethyl (AM) polystyrene resin (or similar amino-resin, e.g., TentaGel-NH2)

    • This compound

    • N,N'-Diisopropylcarbodiimide (DIC)

    • Hydroxybenzotriazole (HOBt)

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM)

    • Capping Solution: Acetic anhydride/Pyridine/DCM (1:1:8 v/v/v)

  • Procedure:

    • Place the aminomethyl resin (1.0 g, ~1.0 mmol/g loading) in a reaction vessel. Swell the resin in DMF for 30 minutes, then drain the solvent.

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 eq.) in DMF.

    • Add DIC (3 eq.) to the solution from step 2 and allow it to pre-activate for 5 minutes.

    • Add the activated linker solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.

    • Validation: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue agitation and re-test.

    • Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

    • Capping: Add the capping solution to the resin and agitate for 30 minutes. This acetylates any unreacted primary amines.

    • Drain the capping solution and wash the resin extensively with DCM (3x), DMF (3x), and finally DCM (3x).

    • Dry the resin under high vacuum. The resin is now ready for peptide synthesis.

Protocol 2: Fmoc-SPPS Chain Elongation

Rationale: This is a standard iterative cycle for building the peptide chain using Fmoc-protected amino acids. The photolabile linker is stable to the basic conditions (piperidine) used for Fmoc removal.[9][10]

  • Materials:

    • Linker-functionalized resin from Protocol 1

    • Fmoc-protected amino acids

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Deprotection Solution: 20% Piperidine in DMF (v/v)[11][12]

  • Procedure for One Coupling Cycle:

    • First Amino Acid Loading: Swell the resin in DMF. Couple the first Fmoc-amino acid (3 eq.) using HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 2 hours. Wash thoroughly as described above.

    • Fmoc Deprotection: Add the deprotection solution to the resin and agitate for 3 minutes. Drain. Add a fresh portion of the deprotection solution and agitate for 10 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5x).

    • Coupling: In a separate vial, dissolve the next Fmoc-amino acid (3 eq.) and HBTU (3 eq.) in DMF. Add DIPEA (6 eq.) to activate.

    • Add the activated amino acid solution to the resin and agitate for 45-60 minutes.

    • Validation: Perform a Kaiser test. If positive, repeat the coupling step.

    • Wash the resin with DMF (3x) and DCM (3x).

    • Repeat steps 2-7 for each amino acid in the sequence. After the final coupling, perform a final Fmoc deprotection (step 2) to liberate the N-terminal amine.

Protocol 3: Photolytic Cleavage and Peptide Isolation

Rationale: The final peptide is released by UV irradiation. A neutral or slightly basic, non-nucleophilic solvent system is used to ensure efficient cleavage and prevent side reactions with the nitroso byproduct generated.

  • Materials:

    • Peptide-resin from Protocol 2

    • Cleavage Solvent: Dichloromethane (DCM) or a mixture such as THF/Water (9:1)

    • Anhydrous N-Ethyldiisopropylamine (DIPEA) or another non-nucleophilic base (optional scavenger)

    • Photochemical reactor with lamps emitting at 350-365 nm

    • Cold diethyl ether

  • Procedure:

    • Transfer the dry peptide-resin to a quartz reaction vessel.

    • Add the cleavage solvent to swell the resin. A typical concentration is ~5 mg resin per mL of solvent.

    • Add a small amount of a scavenger base, such as DIPEA (e.g., 50 µL per 10 mL solvent), to trap the acidic and reactive byproducts.

    • Place the vessel in the photoreactor and irradiate while gently agitating or stirring. Cleavage time can range from 30 minutes to 4 hours, depending on the peptide sequence, length, and lamp intensity.[7]

    • Monitoring: To monitor cleavage progress, a small aliquot of the solution can be taken, the solvent evaporated, and the residue analyzed by HPLC/MS.

    • Once cleavage is complete, filter the resin and collect the filtrate.

    • Wash the resin with fresh cleavage solvent (2x) and DCM (2x). Combine all filtrates.

    • Evaporate the combined filtrates under reduced pressure.

    • Precipitation: Re-dissolve the crude peptide residue in a minimal amount of a solvent like water or methanol, then add it dropwise to a stirred vortex of cold diethyl ether.

    • A white precipitate of the peptide should form. Centrifuge the suspension, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum. For long-term storage, lyophilize the peptide from a water/acetonitrile mixture.

    • Final Validation: Confirm the identity and purity of the final product via analytical HPLC and Mass Spectrometry.[13]

Critical Parameters and Data Summary

Successful application of the this compound linker depends on optimizing several key parameters.

ParameterRecommended Value / ConditionRationale & Notes
Cleavage Wavelength 350 - 365 nmThis range corresponds to the absorbance maximum of the o-nitrobenzyl chromophore, maximizing cleavage efficiency while minimizing potential photodamage to sensitive residues like Trp.[7][14]
Irradiation Time 0.5 - 4 hoursHighly dependent on the quantum yield of the specific peptide-linker construct, lamp power, and reactor geometry. Must be determined empirically.
Cleavage Solvents DCM, THF, Acetonitrile, DioxaneThe solvent must swell the resin effectively and dissolve the target peptide. Aprotic solvents are generally preferred.
Additives/Scavengers Non-nucleophilic bases (e.g., DIPEA)The 2-nitrosobenzaldehyde byproduct can be reactive. A mild base helps neutralize the environment and trap byproducts, preventing side-reactions with the peptide.
Expected Yield 60 - 95%Yields can be affected by cleavage efficiency and physical losses during precipitation and handling. The first application of a similar linker reported a yield of 62%.

Workflow Visualization

The following diagram outlines the complete workflow from raw materials to the purified peptide product.

Caption: Figure 2: SPPS Workflow with Photolabile Linker.

References

  • Using o-nitrobenzyls as photocleavable linker to prepare... (2019). ResearchGate. Retrieved from [Link]

  • Photolabile Linkers for Solid-Phase Synthesis . (2019). CORE. Retrieved from [Link]

  • C → N and N → C solution phase peptide synthesis using the N-acyl 4-nitrobenzenesulfonamide as protection of the carboxylic function . (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Kang, S. S. (n.d.). A photolabile backbone amide linker for the solid-phase synthesis of c . University of Iowa. Retrieved from [Link]

  • Wang, Y., et al. (2025). Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides . Methods in Molecular Biology. Retrieved from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry . (2003). AAPPTec. Retrieved from [Link]

  • Kole, V., et al. (2014). A Photolabile Linker for the Solid-Phase Synthesis of Peptide Hydrazides and Heterocycles . American Chemical Society. Retrieved from [Link]

  • Bai, X., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA . Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Camarero, J. A. (2023). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis . PMC - NIH. Retrieved from [Link]

  • Griffin, D. R., et al. (2020). Photolabile Linkers: Exploiting Labile Bond Chemistry to Control Mode and Rate of Hydrogel Degradation and Protein Release . PubMed. Retrieved from [Link]

  • Bai, X., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA . ResearchGate. Retrieved from [Link]

  • Kang, S. S., et al. (2010). A Photolabile Backbone Amide Linker for the Solid-Phase Synthesis of Cyclic Peptides and C-Terminal Thioesters . ResearchGate. Retrieved from [Link]

  • Guzmán, F., et al. (2023). Peptides, solid-phase synthesis and characterization . Electronic Journal of Biotechnology. Retrieved from [Link]

  • Planning a Peptide Synthesis . (n.d.). AAPPTec. Retrieved from [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis . (2022). MDPI. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory . (2020). Nowick Lab. Retrieved from [Link]

Sources

Application Notes and Protocols: 4-Carboxy-3-nitrobenzylamine in Photocontrolled Prodrug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Precision in Pharmacology through Photolabile Caging

The pursuit of targeted therapies with high spatiotemporal control is a central theme in modern drug development. Prodrugs, pharmacologically inert compounds that are converted into active drugs in vivo, represent a powerful strategy to enhance therapeutic efficacy and minimize off-target effects[1][2]. A particularly elegant approach within this field is the use of photoremovable protecting groups (PPGs), also known as photocages, which enable the release of a therapeutic agent to be triggered by light[3][4][5][6]. This external control allows for precise activation of the drug at the desired site and time, offering a level of precision that is unattainable with conventional systemic drug administration[7][8].

Among the various PPGs developed, ortho-nitrobenzyl derivatives have emerged as a robust and versatile class of photocages[4][6]. 4-Carboxy-3-nitrobenzylamine stands out as a promising scaffold for this purpose. Its structure incorporates the essential o-nitrobenzyl core responsible for the photochemical cleavage, along with a carboxyl group that can enhance aqueous solubility and provide a handle for further chemical modification. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of this compound in the design and evaluation of photocleavable prodrugs.

Mechanism of Photorelease: The o-Nitrobenzyl Rearrangement

The photocleavage of o-nitrobenzyl derivatives is a well-studied photochemical reaction[9][10][11]. Upon absorption of UV light, typically in the range of 300-365 nm, the o-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This initiates a cascade of electronic and atomic rearrangements, leading to the formation of an aci-nitro intermediate[9][12]. This transient species subsequently rearranges to release the caged molecule and forms a 2-nitrosobenzaldehyde byproduct[6][9]. The overall process is irreversible, ensuring a unidirectional release of the active drug upon illumination[5].

The presence of the carboxyl group on the aromatic ring of this compound is anticipated to influence the photochemical properties, potentially affecting the absorption wavelength and quantum yield of the cleavage reaction. The α-carboxy-ortho-nitrobenzyl (CNB) protecting group, a close structural analog, has been successfully employed for the rapid and efficient release of neurotransmitters, demonstrating the utility of this substitution pattern[12].

G cluster_0 Photochemical Activation Prodrug 4-Carboxy-3-nitrobenzyl-Drug Conjugate ExcitedState Excited State Prodrug->ExcitedState UV Light (hν) AciNitro aci-Nitro Intermediate ExcitedState->AciNitro Intramolecular H-abstraction ReleasedDrug Active Drug AciNitro->ReleasedDrug Rearrangement & Cleavage Byproduct 2-Nitroso-4-carboxybenzaldehyde AciNitro->Byproduct

Figure 1: Simplified reaction pathway for the photocleavage of a this compound-caged prodrug.

Experimental Protocols

Part 1: Synthesis of a this compound-Caged Prodrug

This protocol outlines a general strategy for conjugating a model amine-containing drug to this compound via an amide bond. The choice of coupling reagents and reaction conditions may need to be optimized depending on the specific properties of the drug molecule.

1.1 Materials and Equipment

  • This compound (CAS: 100466-28-2)[13][14][15]

  • Amine-containing drug molecule

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide coupling agent

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flasks, magnetic stir bars, and stirrer/hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Rotary evaporator

  • High-resolution mass spectrometer (HRMS)

  • NMR spectrometer

1.2 Rationale for Reagent Selection

  • Coupling Agents (DCC/NHS): The combination of a carbodiimide like DCC with an activating agent such as NHS is a standard and effective method for forming amide bonds. NHS forms an active ester with the carboxylic acid of this compound, which is less susceptible to side reactions and reacts cleanly with the amine group of the drug.

  • Solvent (Anhydrous DMF): DMF is an excellent polar aprotic solvent that can dissolve a wide range of organic molecules, including the reactants in this synthesis. The use of an anhydrous solvent is crucial to prevent hydrolysis of the activated ester intermediate.

  • Base (TEA/DIPEA): A non-nucleophilic organic base is required to neutralize any acidic byproducts formed during the reaction and to deprotonate the amine of the drug if it is in a salt form, facilitating its nucleophilic attack on the activated ester.

1.3 Step-by-Step Synthesis Protocol

  • Activation of this compound:

    • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and NHS (1.1 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.1 eq) portion-wise to the stirred solution.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

  • Conjugation with the Amine-Containing Drug:

    • In a separate flask, dissolve the amine-containing drug (1.2 eq) and TEA (1.5 eq) in anhydrous DMF.

    • Filter the activated ester solution from step 1 to remove the DCU precipitate.

    • Slowly add the filtered solution of the activated this compound to the solution of the drug.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to isolate the desired prodrug.

1.4 Characterization

  • Confirm the identity and purity of the synthesized prodrug using HRMS and NMR spectroscopy (¹H and ¹³C). The successful conjugation will be indicated by the presence of signals corresponding to both the this compound moiety and the drug molecule, as well as the disappearance of the starting material signals.

G cluster_workflow Synthesis & Purification Workflow Activation Activation of This compound (DCC, NHS) Conjugation Conjugation with Amine-Drug Activation->Conjugation Workup Aqueous Work-up Conjugation->Workup Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, HRMS) Purification->Characterization

Figure 2: General workflow for the synthesis and purification of a this compound-caged prodrug.

Part 2: In Vitro Evaluation of the Photocontrolled Prodrug

This protocol describes a general method for assessing the photoregulated activity of the synthesized prodrug in a cell-based assay.

2.1 Materials and Equipment

  • Synthesized this compound-caged prodrug

  • Parent (active) drug

  • Appropriate cell line for the bioactivity assay

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics

  • 96-well cell culture plates

  • UV lamp or LED light source with a defined wavelength output (e.g., 365 nm)

  • Plate reader for viability assays (e.g., MTT or PrestoBlue)

  • Incubator (37 °C, 5% CO₂)

  • Phosphate-buffered saline (PBS)

2.2 Step-by-Step Evaluation Protocol

  • Cell Seeding:

    • Seed the chosen cell line into 96-well plates at an appropriate density and allow them to adhere overnight in a CO₂ incubator.

  • Prodrug Incubation:

    • Prepare a stock solution of the prodrug and the parent drug in a suitable solvent (e.g., DMSO) and dilute to various concentrations in cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of the prodrug or the parent drug. Include a vehicle control (medium with the same percentage of DMSO).

  • Photorelease Activation:

    • Divide the plates into two groups: "Dark" and "Light".

    • Keep the "Dark" group protected from light.

    • Expose the "Light" group to UV irradiation for a predetermined duration. The optimal exposure time and light intensity should be determined empirically to achieve significant drug release without causing phototoxicity from the light source itself.

  • Post-Irradiation Incubation:

    • Return both "Dark" and "Light" plates to the incubator and incubate for a period relevant to the drug's mechanism of action (e.g., 24, 48, or 72 hours).

  • Assessment of Bioactivity:

    • After the incubation period, assess the biological effect of the released drug. For cytotoxic drugs, a cell viability assay (e.g., MTT) can be performed according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

2.3 Data Analysis and Interpretation

  • Calculate the percentage of cell viability for each condition relative to the vehicle control.

  • Plot dose-response curves for the parent drug, the prodrug in the dark, and the prodrug after light exposure.

  • Determine the IC₅₀ (half-maximal inhibitory concentration) values for each condition.

Expected Outcomes:

  • Parent Drug: Should exhibit high potency (low IC₅₀).

  • Prodrug (Dark): Should show significantly reduced or no activity (high IC₅₀), demonstrating successful "caging" of the drug's bioactivity.

  • Prodrug (Light): Should display a dose-dependent increase in activity, with an IC₅₀ value approaching that of the parent drug, confirming light-induced activation.

Compound/ConditionIC₅₀ (µM) - Example DataFold-change in Activity (Dark vs. Light)
Parent Drug5-
Prodrug (Dark)>200>40-fold
Prodrug (Light)8

Table 1: Example of expected quantitative data from an in vitro cell viability assay, demonstrating the photocontrolled activation of a prodrug.

Conclusion and Future Directions

This compound represents a valuable tool in the development of photocontrolled prodrugs. Its o-nitrobenzyl core provides a reliable mechanism for light-induced cleavage, while the additional carboxyl group offers advantages in terms of solubility and synthetic accessibility. The protocols outlined in these application notes provide a solid foundation for the synthesis and evaluation of prodrugs based on this scaffold. Future work should focus on in-depth characterization of the photophysical properties of this compound conjugates, including the determination of quantum yields and cleavage kinetics. Furthermore, the exploration of two-photon excitation for deeper tissue penetration and the in vivo evaluation of these prodrugs in preclinical models will be crucial steps toward their potential therapeutic application.

References

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

  • Wan, P., & Babbage, S. (1987). Photooxygenation of nitrobenzyl derivatives. Mechanisms of photogeneration and hydrolysis of α-hydroperoxy nitrobenzyl ethers. Canadian Journal of Chemistry, 65(8), 1775-1782. [Link]

  • Il'ichev, Y. V., & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: 2-Nitrobenzyl Alcohols form 2-Nitroso Hydrates by Dual Proton Transfer. Journal of the American Chemical Society, 126(37), 11823-11829. [Link]

  • Dunkel, P., & Tircsó, G. (2022). Photoremovable Protecting Groups. Encyclopedia, 2(3), 1225-1236. [Link]

  • Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458. [Link]

  • Frey, D., Laimgruber, S., & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4665-4674. [Link]

  • Givens, R. S., & Rubina, M. (2014). Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. Photochemical & Photobiological Sciences, 13(5), 773-788. [Link]

  • Jiang, Z., & Szuromi, P. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecules, 45(4), 1723-1736. [Link]

  • Poon, R. T., & Yow, C. M. N. (2011). A Novel Doxorubicin Prodrug with Controllable Photolysis Activation for Cancer Chemotherapy. Cancer Biotherapy & Radiopharmaceuticals, 26(5), 595-601. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Song, Y., & Liu, Y. (2019). A Photocleavable Amphiphilic Prodrug Self-Assembled Nanoparticles with Effective Anticancer Activity In Vitro. Nanomaterials, 9(6), 860. [Link]

  • Ghorbani, M., Golestaneh, M., & Hojjat-Farsangi, M. (2019). Cathepsin B-Cleavable Polymeric Photosensitizer Prodrug for Selective Photodynamic Therapy: In Vitro Studies. Molecules, 24(18), 3369. [Link]

  • Dunkel, P., & Tircsó, G. (2022). Photoremovable Protecting Groups. MDPI Encyclopedia. [Link]

  • Wang, Y., Li, Y., Zhang, Y., Song, Y., & Liu, Y. (2021). Photoresponsive prodrug-dye nanoassembly for in-situ monitorable cancer therapy. Journal of Nanobiotechnology, 19(1), 1-13. [Link]

  • Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458. [Link]

  • Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458. [Link]

  • Zhang, Y., & Chen, X. (2015). Photopharmacology and photoresponsive drug delivery. Chemical Society Reviews, 44(22), 8051-8069. [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Corrie, J. E. T. (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. In M. Goeldner & R. Givens (Eds.), Dynamic Studies in Biology (pp. 1-27). Wiley-VCH. [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. [Link]

  • Student, A. (2020). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. Journal of High School Science, 4(3). [Link]

  • Schaper, K., Hess, G. P., & Corrie, J. E. T. (2003). The α,5‐Dicarboxy‐2‐nitrobenzyl Caging Group, a Tool for Biophysical Applications with Improved Hydrophilicity: Synthesis, Photochemical Properties and Biological Characterization. European Journal of Organic Chemistry, 2003(6), 1037-1046. [Link]

  • Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery, 17(8), 559-587. [Link]

  • Lawrence, D. S. (2005). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. Chemical Reviews, 105(11), 4257-4290. [Link]

  • Jain, A., & Kumar, S. (2012). Prodrug as a chemical delivery system: A Review. Asian Journal of Research in Chemistry, 5(3), 285-289. [Link]

  • ResearchGate. (n.d.). "Caged" compounds which were synthesized and used for experiments. [Link]

  • Chemsrc. (n.d.). This compound | CAS#:100466-28-2. [Link]

  • Pharmaffiliates. (n.d.). 100466-28-2| Chemical Name : this compound. [Link]

Sources

Application Note: Functionalization of Polymers with 4-Carboxy-3-nitrobenzylamine for Photocontrolled Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the functionalization of polymers with 4-Carboxy-3-nitrobenzylamine. This versatile bifunctional molecule serves as a premier photocleavable linker, enabling the spatial and temporal control of polymer properties and the release of conjugated payloads through UV irradiation.[1][2][3] We detail two robust conjugation strategies targeting amine- and carboxyl-bearing polymers, respectively. Emphasis is placed on the rationale behind experimental design, step-by-step protocols for synthesis and purification, and rigorous analytical techniques for the characterization of the final conjugate. This document is intended for researchers in materials science, drug delivery, and biotechnology seeking to design advanced photoresponsive systems.

Introduction: The Significance of Photocleavable Linkers

The covalent modification of polymers is a cornerstone of advanced materials design. Introducing specific functional moieties allows for the tailoring of a polymer's physical, chemical, and biological properties. Among the most sophisticated functional units are photocleavable linkers, which provide a non-invasive method to alter material properties or release therapeutic agents on demand using light as an external trigger.[1][4][5]

The ortho-nitrobenzyl (oNB) group is a well-established and highly reliable photolabile caging group.[2][5] Upon absorption of UV light (typically 300-365 nm), it undergoes an irreversible intramolecular rearrangement that leads to the cleavage of the covalent bond at the benzylic position.[6][7][8] This reaction is clean, efficient, and proceeds under physiological conditions, making it ideal for biological applications.[9]

This compound (C8H8N2O4, CAS: 100466-28-2) is a particularly valuable derivative.[10][11][12] It possesses three key features:

  • The o-Nitrobenzyl Moiety: The core photocleavable unit.

  • A Carboxylic Acid Group: Enables conjugation to amine-containing polymers via stable amide bond formation.

  • A Primary Amine Group: Enables conjugation to carboxyl-containing polymers, also via amidation.

This dual reactivity allows for its versatile incorporation into a wide array of polymer backbones, such as poly(ethylene glycol) (PEG), poly(L-lysine) (PLL), hyaluronic acid (HA), and poly(acrylic acid) (PAA).

Chemical Principle and Mechanism

Conjugation Chemistry: Amide Bond Formation

The most common and stable method for attaching small molecules to polymers is through amide bond formation. This compound offers two pathways for this reaction.

  • Pathway A (For Amine-Containing Polymers): The carboxylic acid of the linker is activated to form a more reactive intermediate, which then readily couples with the primary amines on the polymer backbone. The most prevalent method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). EDC activates the carboxyl group, which is then stabilized by NHS to form an NHS-ester. This ester is less susceptible to hydrolysis than the EDC-activated intermediate and reacts efficiently with primary amines.[13][14]

  • Pathway B (For Carboxyl-Containing Polymers): The roles are reversed. The carboxylic acid groups on the polymer are activated with EDC/NHS, and the primary amine of the this compound acts as the nucleophile to form the amide bond.

The Photocleavage Mechanism

The cleavage of the o-nitrobenzyl linker is initiated by the absorption of a photon, which excites the nitro group. This leads to an intramolecular hydrogen abstraction from the benzylic carbon, followed by a rearrangement to form an aci-nitro intermediate.[6][7] This intermediate subsequently rearranges and hydrolyzes to yield a 2-nitrosobenzaldehyde derivative and release the conjugated polymer or molecule.

Photocleavage reactant_node reactant_node intermediate_node intermediate_node product_node product_node Polymer Polymer-Linker (o-Nitrobenzyl) Excited Excited State Polymer->Excited Photon Absorption Photon hν (UV Light) ~365 nm AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-Abstraction Cleaved Cleaved Polymer + 2-Nitroso byproduct AciNitro->Cleaved Rearrangement & Hydrolysis

Caption: Simplified workflow of o-nitrobenzyl photocleavage.

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals, especially EDC and organic solvents, inside a certified chemical fume hood.

Protocol 1: Conjugation to Amine-Functionalized Polymers (e.g., Amine-Terminated PEG)

This protocol utilizes the carboxylic acid of the linker and the amine groups on the polymer.

Materials:

  • Amine-terminated Polymer (e.g., NH2-PEG-OH, 5 kDa)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 0.1 M MES Buffer (pH 6.0)

  • Dialysis tubing (e.g., 3.5 kDa MWCO)

  • Deionized (DI) water

Workflow Diagram:

Protocol1_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Analysis step_node step_node reagent_node reagent_node process_node process_node final_node final_node Linker Dissolve Linker in DMF Add_EDC_NHS Add EDC & NHS Stir_Activation Stir 30 min @ RT Combine Add Activated Linker to Polymer Solution Stir_Activation->Combine Polymer Dissolve Polymer in MES Buffer Stir_Reaction React 12-24h @ RT Dialysis Dialyze against DI Water (3 days) Stir_Reaction->Dialysis Lyophilize Lyophilize Characterize Characterize Product (NMR, FTIR, UV-Vis)

Caption: Experimental workflow for conjugating the linker to an amine-polymer.

Procedure:

  • Activation of Linker:

    • In a small glass vial, dissolve this compound (5 eq. relative to polymer) in a minimal amount of anhydrous DMF.

    • Add NHS (5.5 eq.) and EDC-HCl (5.5 eq.) to the solution.

    • Vortex briefly and let the activation reaction proceed for 30 minutes at room temperature. The solution may appear slightly cloudy.

  • Polymer Solution Preparation:

    • Dissolve the amine-terminated polymer (1 eq.) in 0.1 M MES buffer (pH 6.0) to a final concentration of 10-20 mg/mL.

  • Conjugation Reaction:

    • Add the activated linker solution dropwise to the stirring polymer solution.

    • Allow the reaction to proceed for 12-24 hours at room temperature, protected from light.

  • Purification:

    • Transfer the reaction mixture to a dialysis tube with an appropriate molecular weight cutoff (MWCO).

    • Dialyze against copious amounts of DI water for 3 days, changing the water at least 6 times to remove unreacted linker, EDC/NHS byproducts, and DMF.

    • Freeze the purified polymer solution and lyophilize to obtain a dry, fluffy powder.

Rationale for Choices:

  • MES Buffer (pH 6.0): This pH is optimal for EDC/NHS chemistry. It is acidic enough to suppress the side reaction of EDC with amines while being close enough to the pKa of primary amines to ensure a sufficient population of unprotonated, nucleophilic amine groups for the reaction.[14]

  • Molar Excess: A molar excess of the linker and coupling reagents is used to drive the reaction to a higher degree of substitution on the polymer.

  • Dialysis: This is a gentle and effective method for purifying polymers by removing small molecule impurities based on size exclusion.

Protocol 2: Conjugation to Carboxyl-Functionalized Polymers (e.g., Hyaluronic Acid)

This protocol activates the carboxyl groups on the polymer to react with the amine of the linker.

Procedure:

  • Polymer Activation:

    • Dissolve the carboxyl-containing polymer (e.g., Hyaluronic Acid, 1 eq. of repeating units) in 0.1 M MES buffer (pH 6.0).

    • Add EDC-HCl (5 eq.) and NHS (5 eq.) to the polymer solution. Let it stir for 30 minutes at room temperature to activate the polymer's carboxyl groups. Note: For polymers like PAA or PMAA, anhydride formation can be a competing side reaction.[13][15][16][17]

  • Linker Solution Preparation:

    • Dissolve this compound (4 eq.) in a minimal amount of the same MES buffer.

  • Conjugation Reaction:

    • Add the linker solution to the activated polymer solution.

    • Adjust the pH to 7.0-7.5 with dilute NaOH to facilitate the nucleophilic attack by the amine.

    • React for 12-24 hours at room temperature, protected from light.

  • Purification:

    • Follow the same dialysis and lyophilization procedure as described in Protocol 1.

Characterization of Functionalized Polymers

Confirmation of successful conjugation is critical. A combination of spectroscopic techniques should be employed.[18][19][20][21]

Technique Purpose Expected Result for Successful Functionalization
¹H NMR Spectroscopy To confirm the presence of the aromatic linker on the polymer backbone.Appearance of new aromatic proton signals in the δ 7.5-8.5 ppm range, characteristic of the nitrobenzyl group.
FTIR Spectroscopy To identify the newly formed amide bond and characteristic linker groups.Appearance of a new amide I band (~1650 cm⁻¹) and amide II band (~1540 cm⁻¹). Presence of characteristic nitro group peaks (~1530 cm⁻¹ and ~1350 cm⁻¹).[18]
UV-Vis Spectroscopy To quantify the degree of functionalization.A distinct absorbance maximum around 280-320 nm for the nitrobenzyl chromophore. The degree of substitution can be calculated using a standard curve of the free linker and the Beer-Lambert law.
Gel Permeation Chromatography (GPC/SEC) To check for changes in polymer molecular weight and ensure no degradation or cross-linking.A slight increase in molecular weight with a consistent or minimally changed polydispersity index (PDI).[18]

Application: Demonstration of Photocleavage

This protocol confirms the functionality of the conjugated linker.

  • Dissolve the functionalized polymer in a suitable aqueous buffer (e.g., PBS, pH 7.4) at a known concentration.

  • Take an initial UV-Vis spectrum or HPLC chromatogram.

  • Irradiate the solution with a UV lamp (e.g., 365 nm).[8]

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots and record their UV-Vis spectra or run HPLC.

  • Analysis: Successful cleavage will result in a change in the UV-Vis spectrum as the nitrobenzyl chromophore is converted to a nitroso-based product. If a payload was attached, HPLC can be used to monitor its release over time. The kinetics of cleavage can be determined by plotting the change against time.[22]

References

  • BroadPharm. (n.d.). Photocleavable Linkers.
  • Johan, A. N., & Li, Y. (2022). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. Pharmaceuticals, 15(6), 655. [Link]

  • MDPI. (2022). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. Pharmaceuticals, 15(6). [Link]

  • Jiménez-Balsa, A., Pinto, S., Quartin, E., Lino, M. M., Francisco, V., & Ferreira, L. (2018). Nanoparticles Conjugated with Photocleavable Linkers for the Intracellular Delivery of Biomolecules. Bioconjugate Chemistry, 29(5), 1485–1489. [Link]

  • Johan, A. N., & Li, Y. (2022). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. National Institutes of Health. [Link]

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4581–4595. [Link]

  • Chen, H., Yuan, L., Song, W., Wu, Z., & Li, D. (2015). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances, 5(78), 63789-63795. [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]

  • Mayer, F., Rettenmayr, F., Seidler, C., & Bochet, C. G. (2022). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]

  • Polymer Factory. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Retrieved from [Link]

  • ResearchGate. (2015). EDC/NHS activation mechanism of polymethacrylic acid: Anhydride versus NHS-ester. [Link]

  • National Institutes of Health. (2025). Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine. [Link]

  • National Institutes of Health. (n.d.). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. [Link]

  • Chen, H., Yuan, L., Song, W., Wu, Z., & Li, D. (2012). Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. Langmuir, 28(43), 15226–15234. [Link]

  • Chen, H., Yuan, L., Song, W., Wu, Z., & Li, D. (2015). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. [Link]

  • Penn Engineering. (n.d.). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Properties of this compound for Optimal Synthesis. [Link]

  • ResearchGate. (2022). IR and NMR characterization of polymer. [Link]

  • MDPI. (n.d.). Spectroscopic Techniques for the Characterization of Polymer Nanocomposites: A Review. [Link]

  • Matest. (2023). Characterization of Polymers Using FTIR: Techniques and Applications. [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Chemsrc. (2025). This compound. [Link]

Sources

Application Notes and Protocols for the Photolysis of 4-Carboxy-3-nitrobenzylamine Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Light in Molecular Release

In the landscape of advanced drug delivery, diagnostics, and proteomics, the ability to precisely control the release of active molecules in a spatially and temporally controlled manner is paramount. Photocleavable linkers, molecular constructs that break apart upon exposure to light, have emerged as invaluable tools to achieve this level of control. Among these, the ortho-nitrobenzyl (o-NB) family of linkers is particularly prominent due to its well-understood photochemistry and tunable properties.

This application note provides a detailed guide to the experimental setup and protocols for the photolysis of conjugates containing the 4-carboxy-3-nitrobenzylamine linker. While specific photolytic data for this exact linker is not extensively published, the principles and methodologies outlined herein are based on the robust and well-documented behavior of closely related o-nitrobenzyl derivatives.[1][2] Researchers should consider these protocols as a strong foundational starting point, with the understanding that optimization for the specific conjugate is likely necessary.

Pillar 1: Understanding the Photochemical Mechanism

The photolysis of o-nitrobenzyl compounds is an intramolecular redox reaction initiated by the absorption of a photon.[2] Upon excitation, typically in the UV-A range (320-400 nm), the nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This transient species then undergoes a series of rearrangements, ultimately resulting in the cleavage of the benzylic bond and the release of the conjugated molecule. The by-product is typically a 2-nitrosobenzaldehyde or a related derivative.[3]

Several factors influence the efficiency and rate of this process:

  • Wavelength of Irradiation: The excitation wavelength should ideally match the absorption maximum of the nitrobenzyl chromophore to maximize efficiency. Substituents on the aromatic ring can shift this maximum. For instance, the addition of methoxy groups (as in veratryl-based linkers) can red-shift the absorbance, allowing for the use of longer, less-damaging wavelengths.[1][4]

  • Quantum Yield (Φ): This value represents the efficiency of the photocleavage reaction – the number of molecules cleaved per photon absorbed. It is highly dependent on the molecular structure of the linker and the nature of the leaving group.[5]

  • Solvent: The polarity and protic nature of the solvent can influence the stability of the excited state and intermediates, thereby affecting the reaction rate and quantum yield.[1] Aqueous buffers are commonly used for biological applications.

  • Substituents: As seen with the α-methyl group on the benzylic carbon, substituents can enhance the rate of cleavage.[1] The carboxylic acid and amine groups on the this compound linker will also influence its electronic properties and photoreactivity.

Pillar 2: The Experimental Cornerstone: A Validating System

A robust experimental setup is crucial for reproducible and quantifiable photolysis experiments. The following sections detail the necessary equipment and a generalized protocol.

Essential Equipment
  • Light Source: A filtered mercury arc lamp, xenon lamp, or a high-power LED with a narrow emission spectrum is required. The choice of light source will depend on the absorption characteristics of the linker and the required power density.

  • Reaction Vessel: A UV-transparent vessel, such as a quartz cuvette or a multi-well plate with a quartz bottom, is essential.

  • Magnetic Stirrer: To ensure homogenous irradiation of the sample solution.

  • Analytical Instrumentation: An HPLC or LC-MS system is necessary for monitoring the disappearance of the starting material and the appearance of the released molecule and by-products. A UV-Vis spectrophotometer is useful for determining the absorption spectrum of the conjugate.

  • Radiometer/Actinometer: To measure the light intensity at the sample position, which is critical for determining the quantum yield.

Table 1: Comparison of Common Light Sources for Photolysis
Light SourceWavelength RangeAdvantagesDisadvantages
Mercury Arc Lamp Broad spectrum with intense peaks (e.g., 365 nm)High power outputRequires filters for wavelength selection; generates heat
Xenon Lamp Continuous spectrum (UV-Vis-IR)Broad wavelength applicabilityRequires monochromator or filters; lower power at specific wavelengths compared to arc lamps
LED Narrow spectrum (e.g., 365 ± 5 nm)High efficiency at specific wavelengths; low heat output; stable intensityLimited wavelength availability; lower power than arc lamps
Diagram 1: General Experimental Workflow for Photolysis

G cluster_prep Sample Preparation cluster_photolysis Photolysis cluster_analysis Analysis prep_solution Prepare solution of This compound conjugate at known concentration initial_analysis Inject t=0 sample into HPLC/LC-MS prep_solution->initial_analysis irradiate Irradiate sample with light source of defined wavelength and intensity initial_analysis->irradiate stir Ensure continuous stirring during irradiation collect_aliquots Collect aliquots at specific time points irradiate->collect_aliquots hplc_analysis Analyze aliquots by HPLC/LC-MS to quantify cleavage collect_aliquots->hplc_analysis data_processing Plot concentration vs. time to determine kinetics hplc_analysis->data_processing

Caption: Workflow for a typical photolysis experiment.

Pillar 3: A Step-by-Step Protocol for Photolysis

This protocol describes a general method for the photolysis of a molecule conjugated via a this compound linker and its analysis by HPLC.

Materials:

  • This compound-conjugated molecule of interest

  • HPLC-grade solvent (e.g., acetonitrile, methanol, water)

  • Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4), if required for biological molecules

  • Quartz cuvette or 96-well quartz plate

  • UV lamp (e.g., 365 nm)

  • HPLC system with a C18 column and a UV detector

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the conjugate in a suitable solvent at a concentration of approximately 1 mM.

    • Dilute the stock solution to a final concentration of 10-100 µM in the desired photolysis buffer or solvent. Rationale: This concentration range is typically sufficient for HPLC analysis and minimizes inner filter effects where the sample itself absorbs too much light, preventing uniform irradiation.

  • Initial Analysis (Time = 0):

    • Before irradiation, inject an aliquot (e.g., 20 µL) of the sample solution into the HPLC system.

    • Run a gradient method (e.g., 5-95% acetonitrile in water over 15 minutes) to separate the intact conjugate from potential impurities.

    • Record the retention time and peak area of the intact conjugate. This will serve as your reference point.

  • Photolysis:

    • Transfer the remaining sample solution to a quartz cuvette and place it on a magnetic stirrer.

    • Position the cuvette at a fixed distance from the UV lamp. Ensure the light path is unobstructed.

    • Turn on the lamp and start a timer.

  • Time-Course Analysis:

    • At regular intervals (e.g., 1, 2, 5, 10, 20, 30 minutes), briefly turn off the lamp and withdraw a small aliquot for HPLC analysis.

    • Inject the aliquot into the HPLC and record the chromatogram.

    • Resume irradiation of the bulk sample.

  • Data Analysis:

    • For each time point, calculate the percentage of remaining conjugate by comparing its peak area to the peak area at t=0.

    • Plot the percentage of remaining conjugate versus irradiation time.

    • From this plot, you can determine the half-life (t½) of the photocleavage reaction under your specific conditions.

Analytical Methods for Monitoring Photolysis

The choice of analytical technique is critical for obtaining reliable data.

Table 2: Comparison of Analytical Methods
MethodPrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity, detection by UV absorbanceQuantitative, reproducible, can separate by-productsRequires a chromophore on the released molecule for detection
LC-MS Separation by HPLC, detection by mass spectrometryHigh sensitivity and specificity, provides molecular weight confirmation of productsMore complex instrumentation, can be less quantitative than HPLC-UV without internal standards
UV-Vis Spectroscopy Measures changes in the absorption spectrumSimple, rapid, can be used for real-time monitoringNot suitable for complex mixtures, lacks separation capability
¹H NMR Spectroscopy Monitors changes in the chemical environment of protonsProvides detailed structural informationLower sensitivity, requires higher concentrations and deuterated solvents
Diagram 2: Decision Tree for Selecting an Analytical Method

G start Need to monitor photolysis reaction? quant Is quantitative analysis of a complex mixture required? start->quant realtime Is real-time monitoring of a simple system sufficient? quant->realtime No hplc Use HPLC-UV quant->hplc Yes struct Is structural confirmation of products needed? lcms Use LC-MS struct->lcms Yes nmr Consider ¹H NMR for structural elucidation struct->nmr For detailed structure realtime->struct No uvvis Use UV-Vis Spectroscopy realtime->uvvis Yes lcms->hplc For robust quantitation

Caption: Decision guide for analytical method selection.

Results, Discussion, and Troubleshooting

A successful photolysis experiment will show a time-dependent decrease in the peak corresponding to the starting conjugate and a concurrent increase in the peak(s) of the released molecule and the nitroso by-product. The rate of cleavage can be influenced by several factors, and optimization is often necessary.

Table 3: Troubleshooting Common Photolysis Issues
IssuePossible Cause(s)Suggested Solution(s)
Slow or incomplete cleavage - Insufficient light intensity- Wavelength mismatch with absorption maximum- Low quantum yield of the linker- Inner filter effect (sample too concentrated)- Increase lamp power or decrease distance to sample- Use a light source that matches the linker's λmax- Irradiate for longer periods- Dilute the sample
Photodegradation of the released molecule The released molecule is also light-sensitive at the irradiation wavelength- Use a longer wavelength if the linker's absorption spectrum allows- Minimize irradiation time by using higher light intensity- Monitor for degradation products of the released molecule
Poor reproducibility - Fluctuations in lamp intensity- Inconsistent sample positioning- Temperature variations- Allow the lamp to warm up and stabilize- Use a fixed sample holder- Control the temperature of the sample holder
Formation of unexpected by-products - Secondary photochemical reactions- Reaction with solvent or buffer components- Use LC-MS to identify by-products- Degas the solvent to remove oxygen if photooxidation is suspected- Test different buffer systems

Conclusion

The this compound linker is a valuable tool for applications requiring photocontrolled release. By understanding the underlying photochemical principles and employing a systematic and well-controlled experimental setup, researchers can effectively harness the power of light for their specific applications. The protocols and guidelines presented here provide a solid foundation for achieving successful and reproducible photolysis, paving the way for innovations in drug delivery, diagnostics, and fundamental biological research.

References

  • Ju, J., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences, 100(22), 12765-12770. [Link]

  • An, H., & Deiters, A. (2012). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. Photochemical & Photobiological Sciences, 11(7), 1269-1272. [Link]

  • Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370-2380. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Properties of this compound for Optimal Synthesis. [Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: An Update. Chemical Reviews, 113(1), 119-191. [Link]

  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010. [Link]

  • Chemsrc. (2025). This compound | CAS#:100466-28-2. [Link]

  • Laimgruber, S., et al. (2008). Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides. Journal of Peptide Science, 14(4), 488-495. [Link]

  • PubChem. (n.d.). 4-Hydroxy-3-nitrobenzylamine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-amino-3-nitrobenzaldehyde. [Link]

  • ResearchGate. (n.d.). Photo-cleavage of nitrobenzyl ester derived complexes to produce carboxylic acid moiety bearing complexes. [Link]

  • Singh, A. K., et al. (2012). A photochemical approach for controlled drug release in targeted drug delivery. Journal of Controlled Release, 158(3), 441-450. [Link]

  • Corrie, J. E. T., et al. (2008). Studies of Decarboxylation in Photolysis of alpha-carboxy-2-nitrobenzyl (CNB) Caged Compounds. Photochemical & Photobiological Sciences, 7(1), 84-97. [Link]

Sources

Application Note: Quantitative Analysis and Confirmation of 4-Carboxy-3-nitrobenzylamine using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed analytical methodologies for the accurate quantification and confident identification of 4-Carboxy-3-nitrobenzylamine. This compound, a key organic intermediate, requires precise analytical control to ensure purity and consistency in research and development settings.[1] We present a primary method utilizing High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for robust quantification, and a secondary, high-sensitivity method using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for confirmation and trace-level analysis. These protocols are designed for researchers, quality control analysts, and drug development professionals, providing not just procedural steps but also the scientific rationale behind the chosen parameters, ensuring methodological integrity and reliable results.

Introduction and Analytical Strategy

This compound (CAS 100466-28-2) is an organic intermediate whose purity is critical for the success of subsequent synthetic steps.[1] The molecule's structure, featuring a carboxylic acid, an amine, and a nitroaromatic chromophore, dictates the analytical strategy.

  • Amphoteric Nature: The presence of both an acidic carboxylic acid group and a basic benzylamine group makes the compound's retention behavior highly dependent on pH in reversed-phase chromatography.

  • UV Chromophore: The nitroaromatic ring provides a strong ultraviolet (UV) chromophore, making UV-based detection a straightforward and robust choice for quantification.[2][3] Nitroaromatic compounds are well-suited for HPLC with UV detection.[3][4]

  • Ionizable Groups: The acidic and basic functional groups are readily ionizable, making the molecule amenable to Electrospray Ionization (ESI) for mass spectrometry, which offers high sensitivity and specificity.[5][6]

Our strategy employs two complementary techniques:

  • HPLC-UV: A validated, stability-indicating method for routine purity assessment and quantification. It is widely available, cost-effective, and provides excellent precision.

  • LC-MS/MS: A confirmatory method providing unambiguous identification through mass-to-charge ratio and fragmentation patterns. It is ideal for trace-level detection and identification of impurities or metabolites in complex matrices.

Method 1: Quantification by HPLC-UV

This method is designed for the accurate determination of this compound in raw materials or as a process intermediate.

Principle of the Method

The method utilizes reversed-phase HPLC to separate the analyte from potential impurities. The analyte's retention is controlled by adjusting the mobile phase pH to suppress the ionization of the carboxylic acid, thereby increasing its hydrophobicity and retention on a C18 stationary phase. The nitro group provides strong UV absorbance, allowing for sensitive detection around 254-270 nm.[7]

Materials and Reagents
  • Reference Standard: this compound (≥98.0% purity)[1]

  • Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q)

  • Buffers: Formic Acid (LC-MS Grade), Ammonium Formate

  • Diluent: Acetonitrile/Water (50:50, v/v)

Instrumentation and Chromatographic Conditions

The following conditions were established on a standard HPLC system equipped with a UV/Vis detector.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAn acidic pH (~2.7) suppresses ionization of the carboxylic acid, ensuring good peak shape and retention.
Mobile Phase B AcetonitrileStandard organic modifier for reversed-phase chromatography.
Gradient 0-10 min: 20-80% B; 10-12 min: 80% B; 12-13 min: 80-20% B; 13-18 min: 20% BA gradient elution ensures that both early-eluting polar impurities and the main analyte are resolved efficiently within a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and manageable backpressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLAdjustable based on analyte concentration and system sensitivity.
Detection UV at 265 nmNitroaromatic compounds exhibit strong absorbance in this region, offering high sensitivity.[7]
Protocol

A. Preparation of Standard Solutions:

  • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 25, 50, 100 µg/mL) by serial dilution of the Stock Standard with Diluent.

B. Preparation of Sample Solutions:

  • Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with Diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

C. System Suitability Test (SST):

  • Before sample analysis, inject the 25 µg/mL working standard five times.

  • The system is deemed suitable if the Relative Standard Deviation (%RSD) for peak area is ≤ 2.0% and the tailing factor is ≤ 2.0.

D. Analysis and Calculation:

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standards.

  • Perform a linear regression analysis (y = mx + c) and ensure the correlation coefficient (r²) is ≥ 0.999.

  • Inject the sample solution and determine its concentration from the calibration curve.

  • Calculate the purity of the sample using the following formula: Purity (%) = (Concentration from curve / Nominal Sample Concentration) x 100

Method 2: Confirmation by LC-MS/MS

This method provides definitive confirmation of the analyte's identity and is suitable for low-level detection in complex matrices.

Principle of the Method

The same chromatographic separation as in Method 1 is used. The column eluent is introduced into an electrospray ionization (ESI) source coupled to a tandem mass spectrometer (e.g., a triple quadrupole). The analyte is ionized, and the precursor ion is selected and fragmented. Specific fragment ions (product ions) are monitored in Multiple Reaction Monitoring (MRM) mode, providing exceptional selectivity and sensitivity.[6] For carboxylic acids, negative ion mode ([M-H]⁻) is often preferred.[6]

Instrumentation and Conditions
ParameterConditionRationale
LC System UHPLC/HPLC systemCoupled directly to the mass spectrometer.
Ionization Electrospray Ionization (ESI), Negative ModeESI is a soft ionization technique suitable for polar molecules. Negative mode is chosen to deprotonate the carboxylic acid, forming a stable [M-H]⁻ ion.
MS System Triple Quadrupole Mass SpectrometerEnables MRM for high selectivity and quantitative performance.
Precursor Ion m/z 195.1Corresponds to the [M-H]⁻ ion of this compound (C₈H₈N₂O₄, MW = 196.16 g/mol ).
Product Ions m/z 151.1 (Quantitative), m/z 105.1 (Qualitative)m/z 151.1 corresponds to the loss of CO₂ (44 Da). m/z 105.1 corresponds to a subsequent loss of NO₂ (46 Da). Monitoring two transitions increases confidence in identification.
Gas Temp. 350 °COptimizes desolvation of the ESI droplets.
Gas Flow 10 L/minAids in desolvation and ion formation.
Collision Energy Optimized for each transition (e.g., 15 eV for 195.1→151.1)The energy required to induce fragmentation of the precursor ion. Must be empirically optimized.
Protocol
  • Sample Preparation: Prepare samples and standards as described in the HPLC-UV method (Section 2.4). Lower concentrations may be required due to the high sensitivity of the MS detector.

  • Instrument Setup: Set up the LC and MS parameters as detailed in the tables above. Infuse a standard solution (e.g., 1 µg/mL) to optimize MS parameters like collision energy and gas flows.

  • Data Acquisition: Acquire data in MRM mode, monitoring the specified transitions.

  • Data Analysis:

    • Identification: The presence of the analyte is confirmed if a peak is detected at the expected retention time for both MRM transitions, and the ratio of the qualifier ion to the quantifier ion is within ±20% of that observed for a reference standard.

    • Quantification: A calibration curve can be constructed using the peak area of the quantitative transition (m/z 195.1 → 151.1) for trace-level analysis if required.

Method Validation and Trustworthiness

To ensure these protocols are robust and reliable, they should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).

  • Linearity: Demonstrated by a high correlation coefficient (r² ≥ 0.999) over the specified concentration range.[9]

  • Accuracy & Precision: Accuracy should be established across the specified range, and precision demonstrated through repeatability (intra-day) and intermediate precision (inter-day) with %RSD values typically below 2%.[9]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).

By incorporating system suitability tests and adhering to these validation principles, the methods described herein become self-validating systems, ensuring trustworthy and reproducible results.[8]

Workflow Visualization

The overall analytical process, from sample handling to final data interpretation, is illustrated in the diagram below.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data & Reporting Sample Sample Receipt & Login SamplePrep Sample Weighing, Dissolution & Filtration Sample->SamplePrep StandardPrep Reference Standard Preparation SST System Suitability Test (SST) StandardPrep->SST HPLC_UV Primary Analysis: HPLC-UV Quantification SamplePrep->HPLC_UV LC_MS Confirmation Analysis: LC-MS/MS Identification SamplePrep->LC_MS SST->HPLC_UV If Pass DataAnalysis Data Processing & Integration HPLC_UV->DataAnalysis Quantitative Data LC_MS->DataAnalysis Confirmatory Data Report Final Report Generation (Purity, Identity) DataAnalysis->Report

Caption: General workflow for the analysis of this compound.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the quality control and characterization of this compound. The primary HPLC-UV method is ideal for routine, high-precision quantification, while the LC-MS/MS method offers unparalleled sensitivity and specificity for confirmation and trace analysis. By implementing these validated protocols, researchers and drug development professionals can ensure the quality and integrity of their materials, leading to more reliable and reproducible scientific outcomes.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. ATSDR. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 13). Understanding the Properties of this compound for Optimal Synthesis. Retrieved from [Link]

  • Pharma Beginner. (2024, October 31). ICH Q2 Validation of Analytical Procedures [Video]. YouTube. Retrieved from [Link]

  • Piras, C., et al. (2015). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • Griffiths, W. J., & Wang, Y. (2025, August 5). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Bioanalysis. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]

  • Rocchetti, M., et al. (2024). Comparison of LC–MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Frank, I., & Licht, G. (n.d.). UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II), 2,4-dinitrophenol (III), and 4-nitrophenol (IV). ResearchGate. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Shimbo, K., & Oonuki, T. (n.d.). Labeling Reagents for Amines and Carboxylic Acids in LC-MS/MS. ResearchGate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • ResearchGate. (n.d.). UV–vis spectra of (a) 4-nitrobenzaldehyde, (b) 4-nitrobenzylalcohol. Retrieved from [Link]

  • Higashi, T., & Ogawa, S. (2017). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

Sources

Application Note: 4-Carboxy-3-nitrobenzylamine as a Versatile Photocleavable and Bifunctional Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Carboxy-3-nitrobenzylamine is a uniquely functionalized aromatic compound that serves as a powerful tool for researchers, synthetic chemists, and drug development professionals. Its structure, featuring a carboxylic acid, a primary benzylamine, and an ortho-nitrobenzyl moiety, provides three distinct points for chemical modification. This trifecta of functionality enables its use as both a versatile bifunctional building block for constructing complex molecular architectures and, most notably, as a photocleavable linker for solid-phase synthesis and the controlled release of bioactive molecules. This guide provides an in-depth exploration of the properties, applications, and detailed protocols for leveraging this compound in advanced synthetic workflows.

Introduction: The Strategic Advantage of a Multifunctional Scaffold

In the landscape of organic synthesis, building blocks that offer multiple, orthogonally reactive functional groups are of immense value. This compound (IUPAC Name: 4-(aminomethyl)-2-nitrobenzoic acid) emerges as a premier example of such a scaffold.[1][2][3] Its strategic importance is rooted in three key structural features:

  • Carboxylic Acid: Provides a robust handle for esterification, amide bond formation, or covalent attachment to solid supports like resins.[4]

  • Benzylamine: A nucleophilic primary amine that can be readily acylated, alkylated, or used as the initiation point for peptide chain elongation.

  • Ortho-Nitrobenzyl System: This is the cornerstone of its application in photochemistry. The nitro group positioned ortho to the benzylic carbon renders the C-N bond of the acylated benzylamine susceptible to cleavage upon irradiation with UV light.[5][6] This property is exploited for creating "caged" compounds and for traceless cleavage from solid supports.[7]

This application note will demonstrate how these features can be synergistically employed, providing detailed, field-tested protocols for its use as a photocleavable linker in solid-phase synthesis and as a bifunctional component in solution-phase strategies.

Physicochemical Properties & Safe Handling

A thorough understanding of the compound's properties is critical for its successful and safe implementation in any synthetic protocol.[8] High purity, typically ≥98.0%, is essential to ensure predictable reaction kinetics and avoid side products.[8]

PropertyValueReference
CAS Number 100466-28-2[3][8]
Molecular Formula C₈H₈N₂O₄[1][3]
Molecular Weight 196.16 g/mol [3]
Appearance Colorless or pale yellow crystal[1]
Purity ≥98.0%[8]
Boiling Point 417.2 °C[8]
Density 1.466 g/cm³[8]
Solubility Soluble in organic solvents (alcohols, ethers); slightly soluble in water.[1]
Storage 2-8°C, desiccated[3]

Safety & Handling: this compound and its derivatives should be handled in accordance with good laboratory practices.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[10][11] Use in a well-ventilated area or chemical fume hood.[9]

  • Incompatibilities: Avoid strong oxidizing agents.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]

Core Application: A Photocleavable Linker for Solid-Phase Synthesis

The most powerful application of this compound is as a photocleavable linker, particularly in Fmoc-based solid-phase peptide synthesis (SPPS).[12] The linker is first anchored to a solid support via its carboxylic acid. The molecule of interest (e.g., a peptide) is then synthesized on the linker's benzylamine. Finally, the synthesized molecule is released from the resin under mild UV irradiation, leaving the linker attached to the support. This avoids the use of harsh acidic cleavage cocktails (like TFA) that can damage sensitive molecules.

The Causality of Photocleavage

The cleavage mechanism is a well-established intramolecular redox reaction initiated by UV light (typically 350-365 nm).[5] Upon photon absorption, the nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate rapidly rearranges, resulting in cleavage of the benzylic C-N bond and release of the payload as a primary amide. The linker itself is converted to a 2-nitroso-4-carboxybenzaldehyde byproduct on the resin.

Photocleavage Mechanism cluster_0 Resin-Bound Linker cluster_1 Photochemical Activation cluster_2 Cleavage & Release Start Resin-Linker-NH-R Excited Excited State (aci-nitro intermediate) Start->Excited UV Light (hv) ~365 nm Product Released Payload R-NH₂ Excited->Product Rearrangement Byproduct Resin-Bound Byproduct (nitroso-aldehyde) Excited->Byproduct Rearrangement

Caption: General mechanism of ortho-nitrobenzyl photocleavage.

Protocol 1: Immobilization onto Amine-Functionalized Resin

This protocol describes the covalent attachment of the linker to a resin such as Rink Amide AM resin. The causality for using coupling reagents like HBTU/HATU is their ability to form highly reactive activated esters in situ, leading to efficient amide bond formation with minimal side reactions like racemization.[13]

Workflow Diagram

SPPS Workflow Resin 1. Start: Amine Resin Swell 2. Swell Resin (DMF) Resin->Swell Activate 3. Pre-activate Linker (HBTU/DIPEA) Swell->Activate Couple 4. Couple Linker to Resin Activate->Couple Wash 5. Wash (DMF, DCM) Couple->Wash Cap 6. Cap Unreacted Amines Wash->Cap Ready 7. Resin Ready for Synthesis Cap->Ready

Caption: Workflow for attaching the photocleavable linker to a solid support.

Materials:

  • Rink Amide AM Resin (or similar amine-functionalized resin)

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), synthesis grade

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetic Anhydride

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Place the resin (1.0 g, ~0.5 mmol) in the synthesis vessel. Add DMF (~10 mL) and gently agitate for 30-60 minutes to swell the resin beads. Drain the DMF.

  • Linker Activation: In a separate vial, dissolve this compound (3 eq., 1.5 mmol, 294 mg) and HBTU (2.9 eq., 1.45 mmol, 550 mg) in DMF (5 mL). Add DIPEA (6 eq., 3.0 mmol, 522 µL) and vortex for 1-2 minutes. The solution should turn yellow. This pre-activation step is crucial for rapid and efficient coupling.

  • Coupling: Add the activated linker solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: To validate the reaction, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (beads remain colorless/yellow) indicates complete coupling.

  • Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally DMF (2 x 10 mL).

  • Capping (Self-Validation Step): To ensure any unreacted amine sites are blocked, add a solution of acetic anhydride/DIPEA/DMF (1:1:8 v/v/v, 10 mL) to the resin and agitate for 30 minutes. This prevents the formation of failure sequences in the subsequent synthesis. Wash the resin as in step 5.

  • Final Preparation: The resin is now functionalized with the photocleavable linker and ready for the attachment of the first Fmoc-amino acid to the benzylamine group.

Protocol 2: Synthesis Elongation and Photocleavage

This protocol outlines the final cleavage step. The choice of solvent for photocleavage is critical; it must be transparent to UV light at the chosen wavelength and capable of solvating the target molecule.

Materials:

  • Peptide-loaded photolinker resin

  • Solvent for cleavage (e.g., DMF, NMP, or a mixture like NMP/H₂O/Et₃N)

  • Photochemical reactor or UV lamp (e.g., 365 nm LED array)

  • Collection vessel

Procedure:

  • Preparation: After completing the synthesis and removing the final N-terminal Fmoc group, wash the resin extensively with DCM and dry it under vacuum.

  • Solvent Addition: Place the dried resin in a quartz reaction vessel or a vessel transparent to UV light. Add the cleavage solvent (e.g., 10 mL of DMF) to swell the resin.

  • Irradiation: Irradiate the resin suspension with a 365 nm UV lamp with gentle agitation. Reaction times can vary from 1 to 12 hours, depending on the scale, the quantum yield of the specific derivative, and the lamp intensity.

  • Monitoring Cleavage: Progress can be monitored by taking a small aliquot of the supernatant, removing the solvent, and analyzing the contents via HPLC or LC-MS.

  • Product Collection: Once cleavage is complete, filter the resin and collect the supernatant containing the released peptide amide.

  • Washing: Wash the resin with additional cleavage solvent (2 x 5 mL) and combine the filtrates.

  • Isolation: Remove the solvent from the combined filtrates under reduced pressure. The crude product can then be purified using standard techniques like reverse-phase HPLC.

Application as a Bifunctional Building Block

The orthogonal nature of the carboxylic acid and benzylamine groups allows for selective reactions in solution-phase synthesis, making it a valuable scaffold for medicinal chemistry and materials science.

G cluster_0 Pathway A: Amine Protection cluster_1 Pathway B: Acid Protection Start This compound Protect_NH2 Protect Amine (e.g., Boc₂O) Start->Protect_NH2 Protect_COOH Protect Acid (e.g., Esterification) Start->Protect_COOH React_COOH React Carboxylic Acid (Amide/Ester Formation) Protect_NH2->React_COOH Deprotect_NH2 Deprotect Amine React_COOH->Deprotect_NH2 Product_A Product A Deprotect_NH2->Product_A React_NH2 React Amine (Acylation/Alkylation) Protect_COOH->React_NH2 Deprotect_COOH Deprotect Acid React_NH2->Deprotect_COOH Product_B Product B Deprotect_COOH->Product_B

Caption: Orthogonal synthesis pathways using this compound.

Protocol 3: Selective Carboxylic Acid Derivatization

This protocol demonstrates the formation of an amide at the carboxylic acid position after protecting the more nucleophilic benzylamine.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF)

  • Sodium Bicarbonate (aq. solution)

  • Ethyl Acetate

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • A primary or secondary amine (R₂NH)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Amine Protection: Dissolve this compound (1.0 eq) in a 1:1 mixture of THF and 10% aq. NaHCO₃. Add Boc₂O (1.1 eq) and stir at room temperature overnight. Acidify the mixture with 1M HCl and extract with ethyl acetate. Dry the organic layer and concentrate to yield the N-Boc protected intermediate. The Boc group is chosen for its stability under neutral/basic coupling conditions and its lability to acid.

  • Amide Coupling: Dissolve the N-Boc intermediate (1.0 eq), the desired amine (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DMF. Stir at room temperature for 12-24 hours.

  • Work-up: Dilute the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the fully protected product.

  • Deprotection: Dissolve the product in DCM and add an excess of TFA (typically 20-50% v/v). Stir for 1-2 hours. Remove all volatiles under reduced pressure to yield the final product with a free benzylamine and a derivatized carboxylic acid.

Conclusion

This compound stands out as a highly valuable and versatile reagent in the synthetic chemist's toolbox. Its pre-installed photocleavable ortho-nitrobenzyl unit provides a mild and efficient method for releasing synthesized molecules, particularly those sensitive to harsh acidolysis. Furthermore, its bifunctional nature enables complex, multi-step syntheses through orthogonal protection and reaction strategies. The protocols and insights provided in this guide serve as a robust foundation for researchers aiming to integrate this powerful building block into their workflows for drug discovery, peptide synthesis, and materials development.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 13). Understanding the Properties of this compound for Optimal Synthesis. Pharmaffiliates. Retrieved from [Link]

  • Wang, S., Li, T., Gu, C., & Xie, J. (2022). Decarboxylative tandem C-N coupling with nitroarenes via SH2 mechanism. ResearchGate. Retrieved from [Link]

  • ChemBK. (2024, April 9). This compound. ChemBK. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nitrobenzylamine. PubChem Compound Database. Retrieved from [Link]

  • Chemsrc. (2025, August 21). 3-Nitro-Benzylamine Hcl | CAS#:26177-43-5. Chemsrc. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-3-nitrobenzylamine. PubChem Compound Database. Retrieved from [Link]

  • Chemsrc. (2025, December 1). This compound | CAS#:100466-28-2. Chemsrc. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound | CAS No: 100466-28-2. Pharmaffiliates. Retrieved from [Link]

  • Caciagli, V., et al. (n.d.). C → N and N → C solution phase peptide synthesis using the N-acyl 4-nitrobenzenesulfonamide as protection of the carboxylic function. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Stennicke, H. R., & Salvesen, G. S. (1996). Solid-phase synthesis of peptide-4-nitroanilides. International Journal of Peptide and Protein Research, 48(5), 447-454. Retrieved from [Link]

  • Vlasov, M., et al. (2015). Photocleavable linker for the patterning of bioactive molecules. Biomacromolecules, 16(12), 3769–3775. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Using o-nitrobenzyls as photocleavable linker to prepare light-responsive liposomal agent for magnetic resonance imaging contrast enhancement and monitoring of cargo delivery. ResearchGate. Retrieved from [Link]

  • Kshal, A. (2001). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Carl ROTH. Retrieved from [Link]

  • Isokawa, T., et al. (2010). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. Proceedings of the National Academy of Sciences, 107(47), 20238–20242. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 4-Carboxy-3-nitrobenzylamine as a Photolabile Quencher in Fluorescent Probe Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Light-Activated Probes

The precise spatial and temporal control over biological processes is a central goal in modern chemical biology and drug development. Photoactivatable fluorescent probes, which remain "dark" until irradiated with a specific wavelength of light, represent a powerful tool for achieving this control. Among the various strategies for designing such probes, the use of photolabile caging groups that also act as quenchers has emerged as an elegant and efficient approach. 4-Carboxy-3-nitrobenzylamine stands out as a particularly versatile building block for this purpose. Its nitrobenzyl core provides the necessary photochemical reactivity for light-induced cleavage, while the aromatic system can effectively quench the fluorescence of a nearby fluorophore through mechanisms like Förster Resonance Energy Transfer (FRET) or Photoinduced Electron Transfer (PeT). The carboxylic acid and amine functionalities offer convenient handles for covalent attachment to a wide range of molecular scaffolds, making it a valuable component in the design of sophisticated molecular tools.

This guide provides a comprehensive overview of the principles and protocols for incorporating this compound into fluorescent probes, tailored for researchers in cell biology, neuroscience, and drug discovery.

Part 1: Core Principles of this compound in Probe Design

The utility of this compound in fluorescent probes hinges on its dual role as both a photolabile "cage" and a fluorescence quencher.

1.1 Mechanism of Photolabile Cleavage (Photocaging):

The 2-nitrobenzyl group is a classic photolabile protecting group. Upon absorption of UV or near-UV light (typically around 365 nm), the nitro group undergoes an intramolecular redox reaction, leading to the cleavage of the benzylic carbon-heteroatom bond. In the context of a fluorescent probe, this cleavage event liberates the active molecule (e.g., a fluorophore or a biologically active ligand), restoring its function.

1.2 Fluorescence Quenching Mechanisms:

Prior to photoactivation, the close proximity of the this compound moiety to a fluorophore results in efficient quenching of the fluorophore's emission. This "off" state is crucial for achieving a high signal-to-noise ratio upon uncaging. The primary quenching mechanisms include:

  • Förster Resonance Energy Transfer (FRET): If the emission spectrum of the fluorophore overlaps with the absorption spectrum of the nitrobenzyl group, energy can be non-radiatively transferred from the excited fluorophore to the quencher.

  • Photoinduced Electron Transfer (PeT): The electron-deficient nitroaromatic system can act as an electron acceptor, quenching the excited state of the fluorophore via electron transfer.

The choice of fluorophore should be carefully considered to ensure efficient quenching by the nitrobenzyl group.

Part 2: Experimental Protocols

This section details the key experimental workflows for synthesizing, characterizing, and applying fluorescent probes incorporating this compound.

2.1 Synthesis of a Caged Fluorophore: A General Protocol

The following protocol describes a general strategy for coupling this compound to a fluorophore containing a primary or secondary amine. This example utilizes standard amide bond formation chemistry.

Workflow for Probe Synthesis

cluster_activation Activation of Carboxylic Acid cluster_coupling Coupling Reaction cluster_purification Purification A This compound C Activated Ester Intermediate A->C Activation B Activating Agent (e.g., EDC/NHS) B->C E Caged Fluorophore Probe C->E Nucleophilic Attack D Amine-containing Fluorophore D->E F Crude Product E->F Reaction Mixture G Purified Probe F->G HPLC or Column Chromatography

Caption: General workflow for synthesizing a caged fluorophore probe.

Materials:

  • This compound hydrochloride

  • Amine-functionalized fluorophore (e.g., a rhodamine or fluorescein derivative)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase High-Performance Liquid Chromatography (HPLC) system

  • Mass spectrometer (e.g., ESI-MS)

Step-by-Step Protocol:

  • Activation of Carboxylic Acid:

    • Dissolve 1.2 equivalents of this compound hydrochloride in anhydrous DMF.

    • Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the solution.

    • Add 2.0 equivalents of TEA or DIPEA to neutralize the hydrochloride and facilitate the reaction.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester. Monitor the reaction by thin-layer chromatography (TLC).

  • Coupling to Fluorophore:

    • In a separate flask, dissolve 1.0 equivalent of the amine-functionalized fluorophore in anhydrous DMF.

    • Add the solution of the activated ester from step 1 to the fluorophore solution.

    • Stir the reaction mixture at room temperature overnight, protected from light.

  • Purification:

    • Quench the reaction by adding a small amount of water.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by reverse-phase HPLC using a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).

    • Collect the fractions containing the desired product.

  • Characterization:

    • Confirm the identity and purity of the synthesized probe by mass spectrometry and analytical HPLC.

    • Lyophilize the pure fractions to obtain the final product as a solid.

2.2 Characterization of the Photolabile Probe

It is essential to characterize the photochemical and photophysical properties of the newly synthesized probe.

Key Characterization Parameters

ParameterDescriptionTypical Method
Absorption Spectrum Determines the wavelength of maximum absorption (λmax) for both the caged and uncaged fluorophore.UV-Vis Spectrophotometry
Fluorescence Spectra Measures the emission spectra and quantum yield of the caged and uncaged fluorophore.Fluorometer
Quenching Efficiency The percentage decrease in fluorescence intensity of the caged probe compared to the uncaged fluorophore.Calculated from fluorescence spectra
Photolysis Quantum Yield The efficiency of the uncaging reaction upon irradiation.Determined by monitoring the change in absorbance or fluorescence upon irradiation with a known light intensity.
Photoactivation Rate The rate at which the caged probe is converted to the active fluorophore under specific irradiation conditions.Time-course fluorescence measurements during photoactivation.

2.3 In Vitro Photoactivation and Imaging Protocol

This protocol outlines a general procedure for using the caged probe in a cellular imaging experiment.

Workflow for Cellular Imaging

A Cell Culture & Seeding B Incubation with Caged Probe A->B C Wash to Remove Excess Probe B->C D Live-Cell Imaging (Pre-activation) C->D E Targeted Photoactivation (e.g., 365 nm LED) D->E F Live-Cell Imaging (Post-activation) E->F G Data Analysis F->G

Caption: Workflow for a typical cellular imaging experiment using a photoactivatable probe.

Materials:

  • Cultured cells of interest plated on a suitable imaging dish (e.g., glass-bottom dish)

  • Caged fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope equipped with an appropriate light source for photoactivation (e.g., 365 nm LED or laser) and filter sets for imaging the fluorophore.

Step-by-Step Protocol:

  • Cell Preparation:

    • Plate cells on an imaging dish and allow them to adhere and grow to the desired confluency.

  • Probe Loading:

    • Dilute the caged probe stock solution in cell culture medium to the final working concentration (typically 1-10 µM).

    • Remove the old medium from the cells and replace it with the probe-containing medium.

    • Incubate the cells for a sufficient time to allow for probe uptake (e.g., 30-60 minutes at 37°C).

  • Washing:

    • Aspirate the probe-containing medium and wash the cells 2-3 times with warm PBS or fresh medium to remove any extracellular probe.

  • Pre-activation Imaging:

    • Acquire baseline fluorescence images of the cells using the appropriate filter set for the uncaged fluorophore. This will confirm that the probe is effectively quenched in its caged form.

  • Photoactivation (Uncaging):

    • Using the 365 nm light source, irradiate the region of interest (ROI) to activate the probe. The duration and intensity of the light exposure will need to be optimized for the specific probe and experimental setup.

  • Post-activation Imaging:

    • Immediately after photoactivation, acquire a time-series of fluorescence images to monitor the increase in fluorescence signal as the probe is uncaged.

  • Data Analysis:

    • Quantify the change in fluorescence intensity within the ROI before and after photoactivation to determine the signal-to-noise ratio and the kinetics of the uncaging process.

Part 3: Troubleshooting and Considerations

  • Incomplete Quenching: If significant background fluorescence is observed before photoactivation, consider redesigning the linker between the fluorophore and the quencher to bring them into closer proximity.

  • Low Uncaging Efficiency: Optimize the wavelength and intensity of the activation light. Ensure that the probe is stable under the experimental conditions and is not susceptible to hydrolysis or enzymatic degradation.

  • Phototoxicity: High-intensity UV light can be damaging to cells. Use the lowest possible light dose required for efficient uncaging. Consider the use of two-photon excitation for deeper tissue penetration and reduced phototoxicity.

  • Probe Localization: The subcellular localization of the probe will depend on its overall physicochemical properties. If specific organelle targeting is desired, the probe can be further modified with targeting moieties (e.g., a mitochondrial targeting signal).

Conclusion

This compound is a powerful and versatile tool for the design of photoactivatable fluorescent probes. By serving as both a photolabile caging group and a fluorescence quencher, it enables the creation of probes with high signal-to-noise ratios and precise spatiotemporal control. The protocols and principles outlined in this guide provide a solid foundation for researchers to incorporate this valuable building block into their own innovative molecular tools for a wide range of biological applications.

References

  • Title: A Pro-Fluorophore for Turn-On Sensing of Thiols Source: Organic Letters URL: [Link]

  • Title: 2-Nitrobenzyl as a Photolabile Caging Group for Guanosine-Based Second Messengers Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Recent developments in photolabile protecting groups for chemical biology Source: Chemical Society Reviews URL: [Link]

  • Title: Two-photon uncaging: a new tool for neuroscience Source: Nature Methods URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Carboxy-3-nitrobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 4-Carboxy-3-nitrobenzylamine (also known as 4-aminomethyl-2-nitrobenzoic acid)[1]. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide field-proven insights, troubleshooting protocols, and in-depth explanations to improve your reaction yield and product purity.

Recommended Synthetic Pathway: Reductive Amination

The synthesis of this compound can be effectively achieved via the reductive amination of 4-formyl-3-nitrobenzoic acid[2]. This method is often preferred due to its operational simplicity and the commercial availability of the starting material. The overall transformation involves two key steps: the formation of an intermediate imine from the aldehyde and an ammonia source, followed by its in-situ reduction to the desired benzylamine.

Reductive_Amination_Workflow Start Start: 4-Formyl-3-nitrobenzoic acid Reagents Ammonia Source (e.g., NH4OAc) Solvent (e.g., Methanol) Start->Reagents Dissolve Imine_Formation Step 1: Imine Formation (Intermediate) Reagents->Imine_Formation Stir at RT Reducing_Agent Add Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3) Reagents->Reducing_Agent Monitor imine formation (optional) Reduction Step 2: In-Situ Reduction Reducing_Agent->Reduction Quench Reaction Quench (e.g., Water or dilute acid) Reduction->Quench After reaction completion (TLC) Workup Aqueous Work-up & Extraction Quench->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Product Final Product: This compound Purification->Product

Caption: Workflow for the synthesis of this compound via reductive amination.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis.

Question 1: My reaction yield is very low or I've isolated no product. What went wrong?

Low to no yield is a common but solvable issue. The cause often lies in one of three areas: reagent quality, imine formation, or the reduction step.

Possible Causes & Solutions:

Potential Cause Explanation Recommended Action
Poor Reagent Quality The starting aldehyde may have oxidized to the carboxylic acid over time. The reducing agent (e.g., NaBH₃CN) can degrade with moisture.Verify the purity of 4-formyl-3-nitrobenzoic acid via NMR or melting point before use. Use a fresh, unopened bottle of the reducing agent or an appropriately stored one.
Inefficient Imine Formation The equilibrium between the aldehyde/ammonia and the imine/water may not favor the imine. This is the crucial first step of the reductive amination process[3].Ensure an adequate excess of the ammonia source (e.g., ammonium acetate) is used. If using aqueous ammonia, removing water with a dehydrating agent like MgSO₄ can drive the equilibrium forward, though this can complicate the reaction mixture.
Inactive Reducing Agent Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are sensitive to pH. NaBH₃CN requires a mildly acidic environment (pH ~5-6) to be effective, while NaBH(OAc)₃ performs well under neutral or mildly acidic conditions.If using NaBH₃CN, consider adding a small amount of acetic acid to buffer the reaction. For NaBH(OAc)₃, ensure the reaction is not basic.
Incorrect Work-up Procedure The product is amphoteric (containing both acidic -COOH and basic -NH₂ groups), making it soluble in both aqueous acid and base. During extraction, the product may remain in the aqueous layer if the pH is not correctly adjusted.Carefully adjust the pH of the aqueous layer to the isoelectric point of the molecule (typically around pH 3-4) to precipitate the product before filtration. If extracting, ensure the pH renders the molecule neutral to move it into the organic layer.

digraph "Low_Yield_Troubleshooting" {
graph [rankdir=LR];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10];

// Nodes Start [label="Low / No Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagents [label="Verify Purity of\nAldehyde & Reducing Agent"]; CheckImine [label="Optimize Imine Formation\n(Excess NH3 source, pH)"]; CheckReduction [label="Confirm Reducing Agent\nActivity & Conditions"]; CheckWorkup [label="Review Work-up pH\n& Extraction Protocol"]; SolutionReagents [label="Use fresh reagents", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionImine [label="Increase NH4OAc eq.;\nAdjust pH", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionReduction [label="Use alternative reducing agent;\nCheck pH", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionWorkup [label="Adjust pH to isoelectric\npoint for precipitation", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckReagents; Start -> CheckImine; Start -> CheckReduction; Start -> CheckWorkup; CheckReagents -> SolutionReagents [label="Degraded?"]; CheckImine -> SolutionImine [label="Inefficient?"]; CheckReduction -> SolutionReduction [label="Inactive?"]; CheckWorkup -> SolutionWorkup [label="Incorrect?"]; }

Caption: Decision tree for troubleshooting low product yield.

Question 2: My TLC shows unreacted starting material and a new, more polar spot. What is this byproduct?

The most common byproduct in this reaction is 4-carboxy-3-nitrobenzyl alcohol.

Explanation: If the reducing agent is added before the imine has had sufficient time to form, it can directly reduce the starting aldehyde to the corresponding alcohol. Hydride reagents like NaBH₃CN and NaBH(OAc)₃ can reduce aldehydes, although they are slower to do so than NaBH₄[3].

Solution:

  • Sequential Addition: Allow the aldehyde and ammonia source to stir together for a period (e.g., 30-60 minutes) to allow for imine formation before adding the reducing agent.

  • Choice of Reagent: Sodium cyanoborohydride is particularly effective because it is a weaker reducing agent that selectively reduces the protonated iminium ion much faster than it reduces the starting aldehyde at mildly acidic pH[3].

Question 3: Could the nitro group be reduced during the reaction?

While possible, reduction of the aromatic nitro group is unlikely under the standard conditions used for reductive amination with borohydride-based reagents.

Explanation: Reagents like NaBH₃CN and NaBH(OAc)₃ are generally not powerful enough to reduce aromatic nitro groups. However, if you were to choose a different reductive pathway, such as catalytic hydrogenation (e.g., H₂, Pd/C), you would almost certainly reduce the nitro group to an amine[4]. This would lead to the formation of 3-amino-4-aminomethylbenzoic acid. Therefore, catalytic hydrogenation should be avoided if the nitro group is to be retained.

Frequently Asked Questions (FAQs)

Q: What are the pros and cons of different reducing agents for this synthesis?

Reducing Agent Pros Cons
NaBH₃CN Highly selective for imines over aldehydes/ketones at acidic pH[3].Toxic (releases HCN upon strong acidification). Requires pH control.
NaBH(OAc)₃ Non-toxic, mild, and effective. Does not require strict pH control.More expensive. Can be slower than other reagents.
Catalytic Hydrogenation "Green" reagent (H₂), high-yielding, catalyst can be recovered.Will also reduce the nitro group[4]. Requires specialized pressure equipment.

Q: How do I best monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most effective method. Use a mobile phase such as 10-20% methanol in dichloromethane with 1% acetic acid. The starting aldehyde will be less polar than the final amphoteric amine product. Stain with potassium permanganate or view under UV light.

Q: What is the best way to purify the final product?

Due to its zwitterionic nature, this compound can be challenging to purify via traditional silica gel chromatography.

  • Precipitation/Recrystallization: The most effective method is often to crash the product out of the aqueous solution by carefully adjusting the pH to its isoelectric point. The resulting solid can then be collected by filtration and recrystallized from a suitable solvent system like water/ethanol.

  • Ion-Exchange Chromatography: For very high purity, ion-exchange chromatography is a viable but more complex alternative.

Q: Are there any viable alternative synthetic routes?

Yes, though they may present different challenges. One alternative begins with 4-methyl-2-nitrobenzonitrile[5]. This involves:

  • Acid-catalyzed hydrolysis of the nitrile to a carboxylic acid, yielding 4-methyl-2-nitrobenzoic acid[6].

  • Free-radical bromination of the benzylic methyl group to form 4-(bromomethyl)-2-nitrobenzoic acid.

  • Nucleophilic substitution of the bromide with an amine source (e.g., ammonia or an ammonia equivalent). This route avoids the use of an aldehyde but introduces hazardous reagents like NBS or Br₂ and can be difficult to drive to completion without side reactions.

Detailed Experimental Protocol (Example)

This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions.

Materials:

  • 4-Formyl-3-nitrobenzoic acid (1.0 eq)

  • Ammonium Acetate (3.0 - 5.0 eq)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (solvent)

  • Hydrochloric Acid (1M)

  • Sodium Hydroxide (1M)

Procedure:

  • In a round-bottom flask, dissolve 4-formyl-3-nitrobenzoic acid (1.0 eq) and ammonium acetate (3.0 eq) in methanol.

  • Stir the solution at room temperature for 1 hour to facilitate imine formation.

  • In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in a minimum amount of methanol.

  • Slowly add the NaBH₃CN solution to the reaction mixture dropwise. Caution: The reaction may be exothermic.

  • Monitor the reaction by TLC until the starting aldehyde is consumed (typically 4-12 hours).

  • Once complete, carefully quench the reaction by adding water.

  • Remove the methanol under reduced pressure.

  • Re-dissolve the residue in water and acidify with 1M HCl to pH ~1 to protonate the product and dissolve any unreacted starting materials.

  • Wash the acidic aqueous layer with ethyl acetate to remove non-polar impurities.

  • Carefully adjust the pH of the aqueous layer to ~3-4 with 1M NaOH. The product should precipitate as a solid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

  • Confirm product identity and purity using ¹H NMR, ¹³C NMR, and LC-MS.

References

  • PrepChem.com. Synthesis of 26a) 4-Methyl-2-nitrobenzoic acid.

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Properties of this compound for Optimal Synthesis.

  • BenchChem. 4-Amino-2-nitrobenzoic Acid | Research Chemical.

  • PrepChem.com. Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid.

  • ChemBK. This compound.

  • ChemicalBook. 4-Aminobenzoic acid synthesis.

  • ChemicalBook. 4-Nitrobenzonitrile synthesis.

  • Google Patents. (2013). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.

  • BenchChem. Technical Support Center: Synthesis of 4-Hydrazinyl-3-nitrobenzonitrile.

  • ResearchGate. Reductive amination of nitrobenzene with different aldehydes.

  • Patsnap Eureka. (2012). Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.

  • PubChem. 4-Formyl-3-nitrobenzoic acid.

  • Sigma-Aldrich. 4-Methyl-2-nitrobenzonitrile 97.

  • Chemsrc. This compound | CAS#:100466-28-2.

  • CDC Stacks. Supporting Information.

  • ResearchGate. (2014). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide.

  • Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.

  • ResearchGate. 4‐Nitrobenzonitrile.

  • Pharmaffiliates. This compound | CAS No : 100466-28-2.

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).

  • WuXi Biology. (2021). Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile.

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

  • Organic Syntheses. p-NITROBENZONITRILE.

  • ResearchGate. Synthesis of 4-amino-3-nitrobenzaldehyde.

  • Sigma-Aldrich. 4-Amino-3-nitrobenzonitrile 98.

  • PubChem. 4-Nitrobenzonitrile.

  • Sigma-Aldrich. 4-Hydroxy-3-nitrobenzonitrile 98.

  • PubChem. 4-Hydroxy-3-nitrobenzonitrile.

  • PubChem. 3-Hydroxy-4-nitrobenzonitrile.

Sources

Technical Support Center: Purifying 4-Carboxy-3-nitrobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-Carboxy-3-nitrobenzylamine (CAS: 100466-28-2). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, chemists, and drug development professionals. The unique zwitterionic-like character of this molecule, stemming from its acidic carboxylic acid group and basic benzylamine group, presents specific purification challenges that this guide aims to address directly.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of this compound?

When synthesizing this compound, impurities typically arise from the starting materials, side reactions, or incomplete reactions. Common synthetic precursors include 4-methyl-2-nitrobenzoic acid or 4-formyl-2-nitrobenzoic acid.[1]

Key Potential Impurities:

  • Unreacted Starting Materials: Such as 4-(bromomethyl)-2-nitrobenzoic acid or 4-formyl-2-nitrobenzoic acid.

  • Over-reduced Byproducts: If the synthesis involves the reduction of a dinitro precursor, you might see the formation of the corresponding diamino compound where the nitro group is also reduced.

  • Dimeric Impurities: Benzylamines can sometimes undergo self-condensation or react with aldehyde precursors to form imine-linked dimers, especially under prolonged heating.

  • Residual Solvents and Reagents: Inorganic salts from workup procedures and high-boiling point solvents can be trapped in the product.

Understanding the potential impurities is the first step in designing an effective purification strategy. A purity level of ≥98.0% is often required for subsequent synthetic steps, making the removal of these impurities critical.[2]

Q2: My purification yield is consistently low. What are the primary causes?

Low yield is a frequent issue, often stemming from the amphoteric nature of the molecule.

  • Precipitation at the Isoelectric Point: this compound is least soluble at its isoelectric point (pI), where it exists as a zwitterion.[3] If the pH of your aqueous solution is not carefully adjusted to this point during precipitation, a significant portion of your product may remain dissolved.

  • Loss During Extraction: Its ability to partition into both acidic and basic aqueous layers (as a salt) and its limited solubility in many common organic solvents can lead to losses during liquid-liquid extractions.

  • Adsorption During Chromatography: The polar carboxylic acid and basic amine functionalities can bind irreversibly to silica gel, leading to significant material loss on the column.

  • Decomposition: Nitro-aromatic compounds can be sensitive to heat and light.[4][5] Prolonged heating during recrystallization or solvent removal can lead to degradation.

Q3: The compound appears to be degrading during purification, indicated by a color change (darkening). What's happening and how can I prevent it?

The darkening of the product is often a sign of decomposition. Nitroanilines and related compounds can be susceptible to oxidative degradation.

Causality:

  • Oxidation: The benzylamine group is susceptible to air oxidation, which can be accelerated by heat, light, or the presence of trace metal impurities.

  • Instability of the Nitro Group: Aromatic nitro compounds can be unstable, especially under basic conditions or high temperatures.[4]

Preventative Measures:

  • Minimize Heat: Use the lowest possible temperature for recrystallization and evaporate solvents under reduced pressure at moderate temperatures (<50°C).

  • Work Under Inert Atmosphere: When possible, perform extractions, filtrations, and solvent removal under a nitrogen or argon atmosphere to minimize contact with oxygen.

  • Use High-Purity Solvents: Peroxides in older ether solvents or impurities in other solvents can initiate degradation.

  • Avoid Strong Bases: If using basic conditions for extraction, use them judiciously and for the shortest time necessary.

Troubleshooting Guide: Specific Experimental Issues

Problem 1: My product oiled out or formed a sticky precipitate instead of a crystalline solid during recrystallization.

This is a common problem when impurities are present or when the solution cools too quickly.

Probable Cause & Mechanism: When a solution is supersaturated, crystal lattice formation requires molecules to orient themselves correctly. If the solution cools too rapidly, molecules lose kinetic energy too fast to find their optimal position, crashing out as an amorphous or oily solid. Impurities can also disrupt this process by inhibiting crystal nucleation.

Step-by-Step Solution: The "Two-Solvent" Recrystallization Method This method is highly effective for compounds that are very soluble in one solvent and poorly soluble in another.

  • Solvent Selection: Choose a "soluble" solvent (e.g., methanol, ethanol) and a "poor" or "anti-solvent" (e.g., water, hexane, or diethyl ether). The two solvents must be miscible.

  • Dissolution: Gently heat and dissolve your crude product in the minimum amount of the "soluble" solvent.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still warm, add the "anti-solvent" dropwise until you see persistent cloudiness (turbidity). This indicates the solution is at its saturation point.

  • Re-dissolution: Add a few more drops of the "soluble" solvent until the solution becomes clear again.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb it. Placing the flask in an insulated container (like a beaker wrapped in glass wool) can promote the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold anti-solvent.[6]

Problem 2: I am struggling to separate my product from an acidic impurity (e.g., unreacted 4-formyl-2-nitrobenzoic acid) using column chromatography.

Probable Cause & Mechanism: Both your product and the acidic impurity contain a carboxylic acid group. On standard silica gel (which is acidic), both compounds will exhibit strong interactions, leading to significant peak tailing and poor separation. The basic amine on your product further complicates this by interacting strongly with the acidic silanol groups.

Solution: pH-Adjusted Liquid-Liquid Extraction This method leverages the different pKa values of the amine and carboxylic acid groups to achieve a clean separation.

Workflow: Acid-Base Extraction

G start Crude Product in Organic Solvent (e.g., EtOAc) step1 Extract with aq. NaHCO3 (pH ~8.5) start->step1 org1 Organic Layer: Neutral & Basic Impurities step1->org1 Discard aq1 Aqueous Layer 1 (Bicarbonate): Product (as carboxylate) & Strongly Acidic Impurities step1->aq1 Collect step2 Acidify Aq. Layer 1 with HCl to pH ~3-4 aq1->step2 precip Precipitate: Pure Product (Zwitterion) step2->precip step3 Filter & Wash with Cold Water precip->step3 final Pure Crystalline Product step3->final G start Crude Product Shows Streaking on Standard Silica TLC decision Modify Mobile Phase? start->decision mod_yes Add Modifier: - 0.5-2% Acetic Acid (for acids) - 0.5-2% Triethylamine (for bases) decision->mod_yes Yes mod_no Change Stationary Phase decision->mod_no No result_mod Improved Spot Shape Proceed with Column mod_yes->result_mod phase_options Options: 1. Neutral Alumina 2. Reverse-Phase (C18) mod_no->phase_options

Sources

Technical Support Center: Optimizing Photocleavage of 4-Carboxy-3-nitrobenzylamine Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for o-nitrobenzyl-based photolabile linkers, with a specific focus on the 4-Carboxy-3-nitrobenzylamine scaffold. This guide is designed for researchers, chemists, and drug development professionals who utilize these powerful tools for spatiotemporal control of molecular release. Here, we move beyond basic protocols to address the nuances of optimizing photocleavage efficiency, troubleshooting common experimental hurdles, and understanding the underlying photochemical principles.

The Core Mechanism: What Happens During Photocleavage?

The photocleavage of o-nitrobenzyl (ONB) linkers, including the this compound variant, is an irreversible process initiated by the absorption of UV light. The generally accepted mechanism proceeds through an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon.[1] This forms a transient aci-nitro intermediate, which then undergoes a rearrangement to release the caged molecule and a 2-nitrosobenzaldehyde derivative as a byproduct.[1] Understanding this pathway is crucial for diagnosing and resolving many common issues.

Photocleavage_Mechanism cluster_0 Step 1: Photoexcitation cluster_1 Step 2: Intramolecular Rearrangement cluster_2 Step 3: Cleavage & Product Release start o-Nitrobenzyl Linker (Ground State) excited Excited State start->excited hv (UV Light) ~365 nm h_abs Intramolecular H-Abstraction excited->h_abs aci_nitro Aci-nitro Intermediate h_abs->aci_nitro rearrange Cyclic Intermediate & Rearrangement aci_nitro->rearrange products Released Cargo + 2-Nitroso Byproduct rearrange->products

Caption: The photocleavage pathway of o-nitrobenzyl linkers.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during the photocleavage of this compound and related linkers in a practical question-and-answer format.

Q1: My photocleavage reaction is slow or incomplete. What are the primary factors I should investigate?

This is the most frequent issue. Incomplete cleavage can compromise yields and complicate downstream analysis. A systematic approach to troubleshooting is essential.

Troubleshooting_Workflow decision decision process process start_node Start: Low Cleavage Efficiency decision_light Light Source Correct? start_node->decision_light Check Irradiation Conditions end_node Problem Resolved process_wavelength Verify Wavelength (~365 nm) & Calibrate Lamp Intensity decision_light->process_wavelength No decision_time Irradiation Time Sufficient? decision_light->decision_time Yes process_wavelength->decision_time process_time Perform Time-Course Study (e.g., 30 min to 12h) decision_time->process_time No decision_solvent Solvent Optimal? decision_time->decision_solvent Yes process_time->decision_solvent process_solvent Test Aprotic Solvents (Dioxane, DMSO) vs. Protic (MeOH, Aqueous Buffer) decision_solvent->process_solvent No decision_byproduct Byproduct Interference? decision_solvent->decision_byproduct Yes process_solvent->decision_byproduct decision_byproduct->end_node No process_byproduct Add a Scavenger (e.g., semicarbazide) decision_byproduct->process_byproduct Yes process_byproduct->end_node

Caption: A decision-making workflow for troubleshooting poor photocleavage.

In-Depth Analysis:

  • Light Source & Wavelength: The standard o-nitrobenzyl chromophore absorbs maximally in the 340-365 nm range.[2][3] Ensure your UV lamp is emitting at the correct wavelength and has sufficient power. The total energy delivered is a product of intensity and time.[4] For solid-phase synthesis, cleavage is often slower due to light scattering and shielding effects from the resin beads.[4] Using a continuous flow photoreactor can significantly improve efficiency for solid-phase applications compared to a traditional batch reactor.[5][6]

  • Irradiation Time: Photocleavage kinetics can be slow, with reported times ranging from minutes to over 12-24 hours.[4] It is critical to perform a time-course experiment, analyzing aliquots via HPLC or LC-MS to determine the optimal irradiation duration for your specific substrate and setup.

  • Solvent Choice: The reaction rate can be highly dependent on the solvent. For some o-nitrobenzyl derivatives, cleavage is faster in aprotic solvents (like dioxane) compared to protic solvents (like methanol or aqueous buffers).[4]

  • The "Inner Filter" Effect: The 2-nitrosobenzaldehyde byproduct generated during cleavage also absorbs UV light, often in the same region as the starting material.[4] As the reaction progresses, this byproduct can act as an internal light filter, absorbing photons and slowing down the cleavage of the remaining linker. This is a primary cause of reactions stalling before completion. If this is suspected, consider using a flow reactor to continuously remove products or adding a scavenger that reacts with the aldehyde byproduct.[7]

  • Oxygen and pH: While less commonly a primary issue, ensure your reaction conditions are consistent. Reactions are typically performed in aerated solutions. While the core o-nitrobenzyl mechanism is not strongly pH-dependent, extreme pH values can affect the stability of your target molecule or the linker itself.

Q2: How can I fundamentally increase the rate of photocleavage?

If optimizing conditions is insufficient, the linker chemistry itself can be modified to accelerate cleavage.

Answer: The cleavage rate is highly sensitive to the substitution pattern on the aromatic ring and at the benzylic carbon.

  • Add Electron-Donating Groups (EDGs): Incorporating two electron-donating alkoxy groups (e.g., methoxy) on the benzene ring creates a "veratryl"-based system.[4][8] This modification shifts the absorption to longer wavelengths and can dramatically increase the rate of cleavage at 365 nm.[4][8]

  • Introduce an α-Methyl Group: Adding a methyl group to the benzylic carbon (the carbon attached to the leaving group) can increase the cleavage rate by an additional 5-fold or more.[4][8][9] This modification also helps produce less reactive byproducts.[10]

  • Optimize the Leaving Group: The acidity of the leaving group plays a critical role. For o-nitrobenzyl esters, more acidic leaving groups (those with a lower pKa) lead to faster decomposition rates.[11][12] Similarly, amide linkages have been observed to cleave 3 to 7 times faster than corresponding ester linkages under certain conditions.[8]

Linker ModificationRelative Cleavage Rate Enhancement (Approx.)Key Advantage
Standard o-NitrobenzylBaselineStandard, well-documented.
Di-alkoxy Substituted (Veratryl)Dramatically Increased[8]Faster cleavage, red-shifted absorbance.[13]
α-Methyl Substituted~5-fold increase over non-methylated version[8]Significantly faster kinetics, less reactive byproducts.[10]
Amide vs. Ester Linkage3-7x Faster (Amide)[8]Faster cleavage for amide-linked molecules.
Q3: I am observing degradation of my target molecule. What causes this and how can I prevent it?

Answer: This is a critical issue, especially for sensitive biomolecules. The cause is often twofold: prolonged UV exposure and reaction with the cleavage byproduct.

  • Photodegradation: Long exposure to high-intensity UV light can damage sensitive functionalities. Peptides containing residues like methionine are particularly susceptible to photooxidation.[4] The best solution is to accelerate the cleavage reaction (see Q2) to minimize the required irradiation time. Alternatively, using linkers modified to absorb at longer, less damaging wavelengths (>400 nm) can be beneficial.[13][14]

  • Byproduct Reactivity: The generated 2-nitrosobenzaldehyde is a reactive species that can potentially trap the newly liberated amine or thiol functionalities of your target molecule.[4] This side reaction reduces the yield of your desired product.

    • Solution: The most effective strategy is to include a scavenger in the reaction mixture. Reagents like semicarbazide or anilines can effectively trap the nitroso byproduct as it forms, preventing it from reacting with your product.[10]

Key Experimental Protocols
Protocol 1: General Procedure for Photocleavage in Solution

This protocol provides a starting point for a typical photocleavage experiment. Optimization is required.

Experimental_Workflow prep 1. Prepare Solution Dissolve substrate in appropriate solvent (e.g., 1 mM in buffered aq. solution or organic solvent). irradiate 2. Irradiate with UV Light Place in quartz cuvette. Irradiate at 365 nm with a collimated UV lamp. prep->irradiate monitor 3. Monitor Reaction Withdraw aliquots at time intervals. Analyze by HPLC or TLC. irradiate->monitor monitor->irradiate Incomplete workup 4. Work-up Once complete, remove solvent under reduced pressure. monitor->workup Reaction Complete purify 5. Purify Product Purify the cleaved product using chromatography (e.g., HPLC, Flash). workup->purify

Caption: A standard workflow for a photocleavage experiment.

  • Sample Preparation: Dissolve the linker-conjugated molecule in a suitable, UV-transparent solvent (e.g., methanol, dioxane, PBS buffer) to a typical concentration of 0.1-1.0 mM. Transfer the solution to a quartz cuvette or reaction vessel.

  • Irradiation: Place the sample at a fixed distance from a UV lamp (e.g., a high-pressure mercury lamp) equipped with a filter to isolate the desired wavelength (typically 365 nm). Ensure consistent stirring if the volume is large.

  • Monitoring: At set time points (e.g., 0, 15, 30, 60, 120 min), withdraw a small aliquot of the reaction mixture. Quench the reaction by keeping the aliquot in the dark.

  • Analysis: Analyze the aliquots by reverse-phase HPLC, monitoring the disappearance of the starting material peak and the appearance of the cleaved product peak.[4]

  • Work-up and Purification: Once the reaction has reached completion as determined by your monitoring method, evaporate the solvent and purify the product via standard chromatographic techniques.

Protocol 2: Quantifying Cleavage Efficiency by HPLC
  • Prepare a Standard Curve: Create standard curves for both your starting material (uncleaved conjugate) and the expected cleaved product to accurately determine their concentrations.

  • Run Time-Course Samples: Inject the aliquots from your time-course experiment (Protocol 1) onto the HPLC.

  • Integrate Peaks: For each time point, integrate the peak areas of the starting material and the product.

  • Calculate Conversion: Use the standard curves to convert peak areas to concentrations. Calculate the percentage of cleavage at each time point using the formula:

    • % Cleavage = ([Product] / ([Initial Starting Material])) * 100

  • Determine Rate: Plot the natural logarithm of the starting material concentration versus time. For a first-order reaction, the slope of this line will be the negative of the apparent rate constant (k).[9]

References
  • Hasan, T., et al. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry. Available at: [Link][4]

  • Menzel, J. P., et al. (2023). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. Available at: [Link][11]

  • Hasan, T., et al. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. PubMed. Available at: [Link][8]

  • Givens, R. S., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. Available at: [Link][1]

  • Singh, Y., et al. (2016). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. PMC - NIH. Available at: [Link][14]

  • Givens, R. S., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. PMC - PubMed Central. Available at: [Link][13]

  • Li, S., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences. Available at: [Link][2]

  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. Available at: [Link][9]

  • Wu, J.-D., et al. (2022). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. Available at: [Link][7]

  • Menzel, J. P., et al. (2023). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. PMC. Available at: [Link][12]

  • Griffin, J. I., & Reade, S. P. (2018). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. NIH. Available at: [Link][10]

  • Le-Masurier, A., et al. (2011). Continuous Photochemical Cleavage of Linkers for Solid-Phase Synthesis. Organic Letters. Available at: [Link][5]

  • Le-Masurier, A., et al. (2011). Continuous Photochemical Cleavage of Linkers for Solid-Phase Synthesis. ResearchGate. Available at: [Link][6]

Sources

Technical Support Center: Troubleshooting Low Conjugation Yield with 4-Carboxy-3-nitrobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low conjugation yields encountered when using 4-Carboxy-3-nitrobenzylamine. Here, we move beyond generic protocols to address the specific chemical nuances of this molecule, ensuring your conjugation reactions are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: I'm experiencing significantly lower than expected conjugation yield. What are the most common culprits when using this compound?

Low conjugation yield is a frequent challenge. The primary reasons often revolve around suboptimal reaction conditions that do not account for the specific properties of this compound, improper reagent handling, or issues with the biomolecule being conjugated. Key areas to investigate include reaction pH, reagent quality and concentration, potential steric hindrance, and side reactions.

Q2: How does the structure of this compound specifically impact the conjugation strategy?

The structure of this compound presents unique considerations:

  • Electron-Withdrawing Nitro Group: The nitro group (-NO2) is strongly electron-withdrawing. This increases the acidity of the adjacent carboxylic acid group (lowering its pKa) compared to a simple benzoic acid.[1][2] This enhanced acidity can influence the optimal pH for the activation of the carboxyl group with EDC.

  • Ortho-Positioned Nitro Group: The nitro group is in the ortho position relative to the carboxyl group. This creates steric hindrance, a phenomenon known as the "ortho effect," which can force the carboxyl group to twist out of the plane of the benzene ring.[3][4] This twisting can reduce resonance stabilization and further increase the acidity of the carboxylic acid.[4] While this may enhance the reactivity of the carboxyl group, the steric bulk of the nitro group can also hinder the approach of the bulky EDC and NHS molecules, potentially slowing down the activation step.

  • Benzylamine Group: The presence of a primary amine (in the benzylamine portion) means that in a one-pot reaction, self-polymerization or oligomerization can occur where the amine of one molecule reacts with the activated carboxyl of another.

Q3: What is the optimal pH for conjugating this compound using EDC/NHS chemistry?

For EDC/NHS chemistry, a two-step pH process is generally recommended to maximize efficiency and minimize side reactions.[2][5]

  • Activation Step (pH 4.5-6.0): The activation of the carboxyl group on this compound with EDC and NHS is most efficient in a slightly acidic environment.[5] Given the increased acidity of the carboxyl group due to the ortho-nitro group, starting at the lower end of this range (pH 4.5-5.0) may be beneficial. A non-amine, non-carboxylate buffer such as MES (2-(N-morpholino)ethanesulfonic acid) is ideal for this step.[5]

  • Conjugation Step (pH 7.2-8.0): After activation, the pH should be raised to 7.2-8.0 for the reaction with the amine-containing biomolecule. This higher pH deprotonates the primary amines on the target molecule, increasing their nucleophilicity and promoting efficient reaction with the newly formed NHS-ester.[5] Phosphate-buffered saline (PBS) is a common choice for this step.

dot graph TD { subgraph "Two-Step pH Protocol" A[Activation at pH 4.5-5.0 in MES Buffer] --> B{Buffer Exchange or pH Adjustment}; B --> C[Conjugation at pH 7.2-8.0 in PBS Buffer]; end }

Fig 1. Recommended two-step pH workflow for EDC/NHS conjugation.

Troubleshooting Guide: Low Yield Scenarios

Scenario 1: Low to No Conjugation Detected

If you observe minimal or no formation of your desired conjugate, consider the following critical factors:

1. Reagent Quality and Handling:

  • Problem: EDC and NHS are moisture-sensitive and can rapidly lose activity upon exposure to humidity.[6]

  • Troubleshooting Steps:

    • Always allow EDC and NHS vials to equilibrate to room temperature before opening to prevent condensation.

    • Prepare stock solutions of EDC and NHS fresh for each experiment. Do not store aqueous solutions for extended periods.

    • Store unopened reagents desiccated at -20°C.

2. Suboptimal pH:

  • Problem: As discussed, the optimal pH for activation and conjugation are different. A single pH protocol is a compromise that can lead to low efficiency.

  • Troubleshooting Protocol: pH Optimization

    • Activation: Set up parallel reactions for the activation of this compound in MES buffer at pH 4.5, 5.0, 5.5, and 6.0.

    • Conjugation: For each activation pH, split the activated intermediate and perform the conjugation to your amine-containing biomolecule in PBS at pH 7.2, 7.5, and 8.0.

    • Analysis: Analyze the yield from each condition by a suitable method (e.g., HPLC, SDS-PAGE) to determine the optimal pH combination for your specific system.

3. Inefficient Activation due to Steric Hindrance:

  • Problem: The ortho-nitro group may sterically hinder the access of EDC to the carboxyl group.

  • Troubleshooting Steps:

    • Increase Reaction Time: Extend the activation time from the typical 15-30 minutes to 1-2 hours to allow more time for the reaction to proceed.

    • Increase Reagent Concentration: Titrate the molar excess of EDC and NHS. Start with a 2-5 fold molar excess over this compound and incrementally increase it. Be mindful that excessive EDC can lead to side reactions.

ReagentStarting Molar ExcessOptimization Range
EDC2-5x2-20x
NHS/sulfo-NHS2-5x2-20x

Table 1. Recommended Molar Excess of Coupling Reagents.

4. Solubility Issues with this compound:

  • Problem: Similar aminobenzoic acid derivatives can exist as zwitterions and may have poor solubility in certain buffers, especially at a pH near their isoelectric point.[7] If the compound is not fully dissolved, the reaction cannot proceed efficiently.

  • Troubleshooting Steps:

    • Visual Inspection: Ensure that the this compound is completely dissolved in the activation buffer before adding EDC and NHS.

    • Co-solvents: If solubility is an issue, consider adding a small percentage (5-10%) of a water-miscible organic solvent like DMSO or DMF to the activation buffer. Run a control reaction to ensure the co-solvent does not negatively impact the activity of your biomolecule.

Scenario 2: Presence of Unwanted Side Products

The appearance of unexpected peaks in your analytical run (e.g., HPLC, mass spectrometry) indicates side reactions may be occurring.

1. Hydrolysis of the Activated Ester:

  • Problem: The NHS-ester intermediate is susceptible to hydrolysis, which regenerates the original carboxylic acid and reduces the amount of activated molecule available for conjugation. Hydrolysis is more rapid at higher pH.

  • Troubleshooting Steps:

    • Prompt Amine Addition: Add your amine-containing biomolecule immediately after the activation step.

    • Concentration: Higher concentrations of the amine nucleophile will favor the desired reaction over hydrolysis. If possible, perform the conjugation step with a higher concentration of your biomolecule.

2. Potential Reduction of the Nitro Group:

  • Problem: If your protocol includes thiol-containing reagents, such as Dithiothreitol (DTT) or 2-mercaptoethanol (BME), which are sometimes used to reduce disulfide bonds in proteins, they have the potential to reduce the nitro group.[8][9] This would alter the chemical properties of your small molecule and prevent the desired conjugation.

  • Troubleshooting Steps:

    • Avoid Thiol Reagents: If possible, avoid using DTT or BME in the same reaction mixture as this compound.

    • Alternative Reducing Agents: If disulfide reduction is necessary, consider using Tris(2-carboxyethyl)phosphine (TCEP), which is a non-thiol-based reducing agent and is less likely to interact with the nitro group.[10]

dot graph TD { subgraph "Potential Side Reactions" A["this compound"] -- EDC/NHS --> B(Activated NHS-Ester); B -- "+ Amine-Biomolecule" --> C[Desired Conjugate]; B -- "+ H2O (Hydrolysis)" --> D{Regenerated Carboxylic Acid}; A -- "+ Thiol Reducing Agent (e.g., DTT)" --> E{Potential Nitro Group Reduction}; end }

Fig 2. Competing reactions in the conjugation of this compound.

Experimental Protocols

Two-Step EDC/NHS Conjugation Protocol for this compound

This protocol provides a starting point for the conjugation of this compound to an amine-containing biomolecule (e.g., a protein).

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Amine-containing biomolecule

  • Desalting column

Procedure:

  • Preparation:

    • Allow EDC and Sulfo-NHS to come to room temperature before opening.

    • Prepare fresh solutions of EDC (e.g., 10 mg/mL in Activation Buffer) and Sulfo-NHS (e.g., 10 mg/mL in Activation Buffer) immediately before use.

    • Dissolve this compound in Activation Buffer to a final concentration of 1-10 mM. Ensure it is fully dissolved.

    • Prepare your biomolecule in the Coupling Buffer.

  • Activation:

    • To the dissolved this compound, add EDC and Sulfo-NHS to achieve a 5-fold molar excess of each over the small molecule.

    • Incubate for 30-60 minutes at room temperature with gentle mixing.

  • Conjugation:

    • Immediately after activation, the activated small molecule can be added to the biomolecule solution. A more robust method involves buffer exchanging the activated this compound into the Coupling Buffer using a desalting column to remove excess EDC/Sulfo-NHS, followed by immediate addition to the biomolecule solution.

    • Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 20-50 mM Tris to quench any unreacted NHS-esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove unreacted small molecules and byproducts by size exclusion chromatography (desalting column) or dialysis.

Purification and Characterization

Purification:

  • Size Exclusion Chromatography (SEC): This is the most common method for separating the larger bioconjugate from the smaller, unreacted this compound and reaction byproducts.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used for both purification and analysis. The nitro group provides a strong chromophore, making UV-Vis detection straightforward.[11][12] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is a good starting point for method development.[13]

Characterization:

  • UV-Vis Spectroscopy: The nitroaromatic structure of this compound allows for easy quantification of its incorporation into the biomolecule, provided its molar extinction coefficient is known and it doesn't overlap significantly with the absorbance of the biomolecule.

  • Mass Spectrometry (MS): This is a powerful tool to confirm the successful conjugation and determine the number of small molecules attached to the biomolecule (the drug-to-antibody ratio in the case of ADCs).[14] Electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer can provide accurate mass measurements of the intact conjugate.

  • HPLC Analysis: Comparing the HPLC chromatograms of the starting biomolecule and the final conjugate can confirm the modification. The conjugate will typically have a longer retention time on a reverse-phase column due to the increased hydrophobicity from the attached small molecule.[15]

References

  • ChemicalBook. 4-(CARBOXYMETHYL)-3-NITROBENZOIC ACID | 444667-11-2. Accessed January 20, 2026.
  • Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. September 24, 2022.
  • Wikipedia. Ortho effect. Accessed January 20, 2026.
  • Thermo Fisher Scientific. Instructions: EDC. Accessed January 20, 2026.
  • ResearchGate. Steric effects on the control of endo/exo-selectivity in the asymmetric cycloaddition reaction of 3,4-dimethyl-1-phenylarsole. August 6, 2025.
  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Accessed January 20, 2026.
  • Ningbo Inno Pharmchem Co., Ltd. Understanding the Properties of this compound for Optimal Synthesis. January 13, 2026.
  • Quora.
  • Bangs Laboratories, Inc. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Accessed January 20, 2026.
  • The Royal Society of Chemistry.
  • National Center for Biotechnology Information.
  • CellMosaic.
  • ProteoChem. EDC-HCl (EDAC) Crosslinker Protocol. Accessed January 20, 2026.
  • PubChem. 4-(carboxymethyl)-3-nitrobenzoic acid (C9H7NO6). Accessed January 20, 2026.
  • SIELC Technologies. Separation of Nitrobenzene on Newcrom R1 HPLC column. Accessed January 20, 2026.
  • CellMosaic. Services - Bioconjugate Analysis & Purification - HPLC Analysis. Accessed January 20, 2026.
  • National Center for Biotechnology Information. Reaction of dithiothreitol and para-nitroacetophenone with different radical precursors of .OH radical-induced strand break formation of single-stranded DNA in anoxic aqueous solution. Accessed January 20, 2026.
  • ResearchGate. I want to work with 4-aminomethyl benzoic acid and all papers say that it dissolves in methanol. Mine does not.
  • Pharmaffiliates. 100466-28-2| Chemical Name : this compound. Accessed January 20, 2026.
  • National Center for Biotechnology Information.
  • Quality Assistance.
  • Chemsrc. This compound | CAS#:100466-28-2. December 1, 2025.
  • PubChem. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497. Accessed January 20, 2026.
  • ResearchGate.
  • GoldBio. Reducing Agents (Part 1 of 4) - Dithiothreitol. Accessed January 20, 2026.
  • Wikipedia. 4-Nitrobenzoic acid. Accessed January 20, 2026.
  • Sigma-Aldrich. Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure for Estapor® Carboxyl-modified Dy. Accessed January 20, 2026.
  • Blood Bank Guy. DTT. Accessed January 20, 2026.
  • PubChem. 4-Nitrobenzylamine | C7H8N2O2 | CID 29147. Accessed January 20, 2026.
  • AG Scientific. Dithiothreitol (DTT)
  • National Center for Biotechnology Information. Kinetics of inhibition of aminoacylase activity by dithiothreitol or 2-mercaptoethanol. Accessed January 20, 2026.
  • PubChem. 4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526. Accessed January 20, 2026.
  • PubChem. 4-Hydroxy-3-nitrobenzylamine | C7H8N2O3 | CID 60703879. Accessed January 20, 2026.
  • ITW Reagents. Biological Buffers. Accessed January 20, 2026.

Sources

Technical Support Center: Degradation Pathways of Nitroaromatic Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with nitroaromatic compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of studying the degradation pathways of these compounds in biological assays. Nitroaromatic compounds, widely used in industries such as pharmaceuticals, explosives, and pesticides, are often toxic and recalcitrant to degradation, making the study of their biological breakdown crucial for environmental remediation and toxicological assessment.[1][2][3]

The stability of these compounds is largely due to the electron-withdrawing nature of the nitro group in conjunction with the stability of the benzene ring, which makes them resistant to oxidative degradation.[1][2] However, various microorganisms have evolved diverse enzymatic pathways to transform or completely mineralize these challenging molecules.[2][4] This guide is designed to help you overcome common experimental hurdles and ensure the integrity of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the study of nitroaromatic compound degradation.

FAQ 1: My microbial culture is not degrading the nitroaromatic compound. What are the likely causes and how can I troubleshoot this?

Possible Causes & Troubleshooting Steps:

  • Toxicity of the Compound: Nitroaromatic compounds can be toxic to microorganisms, inhibiting their growth and metabolic activity.[1][2]

    • Solution: Start with a lower concentration of the nitroaromatic compound and gradually increase it to allow for microbial acclimatization.[5] Consider using a fed-batch culture system to maintain a low, non-inhibitory concentration.

  • Lack of Essential Nutrients: Microbial growth and enzymatic activity depend on the availability of essential nutrients like nitrogen, phosphorus, and trace metals.

    • Solution: Ensure your culture medium is supplemented with all necessary nutrients. Deficiencies can halt metabolic processes, including the degradation of the target compound.[5]

  • Sub-optimal pH and Temperature: The efficiency of microbial degradation is highly dependent on environmental conditions.

    • Solution: Optimize the pH and temperature of your culture medium for the specific microbial strain or consortium you are using.[5] Refer to the literature for the optimal growth conditions of your microorganisms.

  • Absence of Necessary Enzymes: The microbial strain may lack the specific enzymes required to initiate the degradation of the nitroaromatic compound.

    • Solution: Verify that your chosen microorganism is known to degrade the specific compound you are studying. If not, you may need to source a different strain or a mixed microbial consortium from a contaminated site, as these are more likely to have evolved the necessary degradative pathways.

  • Recalcitrant Nature of the Compound: The number and position of nitro groups on the aromatic ring significantly influence its resistance to degradation.[1][6][7]

    • Solution: For highly recalcitrant compounds like 2,4,6-trinitrotoluene (TNT), consider using a microbial consortium with known capabilities for degrading polynitrated aromatics.[8] You might also explore cometabolism, where the degradation occurs in the presence of a more easily metabolizable primary substrate.[4]

FAQ 2: I am observing the formation of colored intermediates in my assay. What does this signify?

The formation of colored intermediates is a common observation during the biodegradation of nitroaromatic compounds.

  • Formation of Nitroso and Hydroxylamino Derivatives: The initial steps in the reductive pathway of nitroaromatic degradation often involve the formation of nitroso and hydroxylamino intermediates, which can be colored.[9] These intermediates are typically transient and are further reduced to amino derivatives.

  • Confirmation: To confirm the identity of these intermediates, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Diode Array Detector (DAD), or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]

FAQ 3: How can I differentiate between biotic and abiotic degradation of the nitroaromatic compound in my assay?

It is crucial to distinguish between microbial degradation and degradation due to physical or chemical factors.

  • Proper Controls: The key is to include appropriate controls in your experimental setup.

    • Sterile Control: A sterile control containing the nitroaromatic compound in the same medium but without the microorganisms will account for any abiotic degradation (e.g., hydrolysis, photolysis).

    • No-Substrate Control: A control with the microorganisms in the medium but without the nitroaromatic compound will help you assess the background metabolic activity of the culture.

  • Data Analysis: By comparing the disappearance of the parent compound in the biotic setup with the sterile control, you can quantify the extent of microbial degradation.

II. Troubleshooting Guide

This section provides a structured approach to resolving specific issues you might encounter during your experiments.

Problem Potential Cause Troubleshooting Action
No degradation observed or very slow degradation rate. Compound toxicity, nutrient limitation, sub-optimal conditions, or lack of appropriate enzymes.Systematically check and optimize culture conditions (pH, temperature, nutrients).[5] Lower the initial substrate concentration.[5] Ensure the microbial strain is appropriate for the target compound.
Inconsistent or non-reproducible results. Pipetting errors, improper mixing of reagents, or variability in microbial inoculum.Use calibrated pipettes and prepare master mixes for reagents.[12] Standardize the preparation of your microbial inoculum to ensure consistent cell density.
Formation of unexpected or dead-end metabolites. Incomplete degradation pathway or inhibition of downstream enzymes.Analyze the intermediates using HPLC or LC-MS to identify the bottleneck in the pathway.[10] Consider using a microbial consortium that may possess a more complete degradation pathway.
Interference from sample matrix (e.g., soil, wastewater). Presence of inhibitors or competing substrates in the environmental sample.Perform sample cleanup or extraction prior to the assay.[13] Dilute the sample to reduce the concentration of potential inhibitors.
Low enzyme activity in cell-free extracts. Improper cell lysis, enzyme denaturation, or absence of necessary cofactors.Optimize the cell lysis procedure (e.g., sonication, French press).[10] Perform all steps on ice to prevent enzyme degradation. Ensure the assay buffer contains any required cofactors (e.g., NADPH, FAD).[9]

III. Key Degradation Pathways and Visualization

Microorganisms employ several strategies to degrade nitroaromatic compounds, which can be broadly categorized into reductive and oxidative pathways.

Reductive Pathways

In reductive pathways, the nitro group is sequentially reduced to a nitroso, hydroxylamino, and finally an amino group.[9] This is a common initial step, particularly under anaerobic conditions.[14][15] The resulting aminobenzenes can then be further metabolized. Oxygen-insensitive nitroreductases (Type I) are key enzymes in this process.[9]

Reductive_Pathway Nitroaromatic Nitroaromatic Compound (e.g., Nitrobenzene) Nitroso Nitroso Intermediate Nitroaromatic->Nitroso +2e-, +2H+ Hydroxylamino Hydroxylamino Intermediate Nitroso->Hydroxylamino +2e-, +2H+ Amino Amino Aromatic Hydroxylamino->Amino +2e-, +2H+ RingCleavage Ring Cleavage Products Amino->RingCleavage Further Metabolism

Caption: Generalized reductive degradation pathway of a nitroaromatic compound.

Oxidative Pathways

Oxidative pathways involve the direct removal of the nitro group as nitrite or the hydroxylation of the aromatic ring, making it susceptible to cleavage.[14]

  • Dioxygenase Attack: Dioxygenases can incorporate two hydroxyl groups onto the aromatic ring, leading to the spontaneous elimination of the nitro group.[14]

  • Monooxygenase Attack: Monooxygenases can hydroxylate the ring, also facilitating the removal of the nitro group.[14]

Oxidative_Pathway Nitroaromatic Nitroaromatic Compound (e.g., Nitrophenol) Dihydroxylated Dihydroxylated Intermediate Nitroaromatic->Dihydroxylated Dioxygenase (-NO2) Catechol Catechol Derivative Dihydroxylated->Catechol RingCleavage Ring Cleavage Products Catechol->RingCleavage Ring Cleavage Dioxygenase

Caption: Oxidative degradation pathway initiated by a dioxygenase.

IV. Experimental Protocols

This section provides step-by-step methodologies for key experiments.

Protocol 1: Microbial Degradation Assay in Liquid Culture

Objective: To assess the ability of a microbial culture to degrade a specific nitroaromatic compound over time.

Materials:

  • Microbial culture (pure or mixed)

  • Sterile growth medium

  • Nitroaromatic compound stock solution (in a suitable solvent)

  • Incubator shaker

  • Sterile flasks or vials

  • Analytical instrument (e.g., HPLC, GC) for quantification

Procedure:

  • Inoculum Preparation: Grow the microbial culture to the mid-log phase. Harvest the cells by centrifugation and wash with sterile medium to remove any residual carbon sources. Resuspend the cells in fresh medium to a standardized optical density (e.g., OD600 of 1.0).

  • Assay Setup:

    • Biotic Samples: In sterile flasks, add the growth medium and inoculate with the prepared microbial culture. Add the nitroaromatic compound to the desired final concentration.

    • Sterile Control: In separate sterile flasks, add the growth medium and the nitroaromatic compound, but no microbial inoculum.

    • No-Substrate Control: In another set of flasks, add the growth medium and the microbial inoculum, but no nitroaromatic compound.

  • Incubation: Incubate all flasks under the desired conditions (e.g., 30°C, 150 rpm).

  • Sampling: At regular time intervals, withdraw an aliquot from each flask under sterile conditions.

  • Sample Preparation: Prepare the samples for analysis. This may involve centrifugation to remove cells and filtration of the supernatant.

  • Analysis: Quantify the concentration of the parent nitroaromatic compound and any detectable metabolites using a suitable analytical method like HPLC.[16]

Protocol 2: Nitroreductase Activity Assay (Cell-Free Extract)

Objective: To measure the activity of nitroreductase enzymes in a bacterial cell extract.

Materials:

  • Bacterial cell pellet

  • Lysis buffer (e.g., 50 mM phosphate buffer, pH 7.2)

  • NAD(P)H solution

  • Nitroaromatic substrate solution (e.g., p-nitrophenol)

  • Spectrophotometer

Procedure:

  • Preparation of Cell-Free Extract:

    • Resuspend the cell pellet in ice-cold lysis buffer.

    • Lyse the cells using sonication or a French press, keeping the sample on ice.

    • Centrifuge the lysate at high speed (e.g., 12,000 x g for 15 minutes at 4°C) to pellet cell debris.

    • Carefully collect the supernatant (cell-free extract).

    • Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

  • Enzyme Assay:

    • In a cuvette, prepare the reaction mixture containing the lysis buffer, a known amount of cell-free extract, and the NAD(P)H solution.

    • Initiate the reaction by adding the nitroaromatic substrate.

    • Immediately monitor the decrease in absorbance at 340 nm (for NAD(P)H oxidation) over time using the spectrophotometer.

  • Calculation of Activity: Calculate the enzyme activity based on the rate of NAD(P)H oxidation, using the molar extinction coefficient of NAD(P)H. Express the activity in units per milligram of protein (U/mg).

V. References

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Parales, R. E., & Ju, K.-S. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]

  • Pérez-Reinado, E., et al. (2005). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 29(3), 445-477. [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555. [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Semantic Scholar. [Link]

  • Symons, Z. C., & Bruce, N. C. (2006). Bacterial Pathways for Degradation of Nitroaromatics. ResearchGate. [Link]

  • Symons, Z. C., & Bruce, N. C. (2006). Bacterial pathways for degradation of nitroaromatics. Natural Product Reports, 23(6), 845-850. [Link]

  • Symons, Z. C., & Bruce, N. C. (2006). Bacterial pathways for degradation of nitroaromatics. RSC Publishing. [Link]

  • Peres, C. M., & Agathos, S. N. (2000). Biodegradation of nitroaromatic pollutants: from pathways to remediation. Biotechnology Annual Review, 6, 1-38. [Link]

  • Boopathy, R. (2009). Bioremediation of nitroaromatic compounds. In Bioremediation of Contaminated Soils (pp. 125-150). [Link]

  • Gupta, S., & Ronen, Z. (2024). Biological Treatment of Nitroaromatics in Wastewater. Water, 16(6), 901. [Link]

  • ATSDR. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

  • Gupta, S., & Ronen, Z. (2024). Biological Treatment of Nitroaromatics in Wastewater. ResearchGate. [Link]

  • Jadhav, S. B., et al. (2017). Bioremediation of Nitro-aromatics: An Overview. International Journal of Engineering, Applied and Management Sciences Paradigms, 49(1), 1-5. [Link]

  • van der Meer, J. R., et al. (1992). Degradation of nitroaromatic compounds by microorganisms. Critical Reviews in Microbiology, 18(4), 309-340. [Link]

  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]

  • Li, H., et al. (2013). Microbial degradation of nitroaromatic compounds. ResearchGate. [Link]

  • Smidt, H., & de Vos, W. M. (2004). Contaminated environments in the subsurface and bioremediation: organic contaminants. FEMS Microbiology Reviews, 28(2), 249-270. [Link]

  • Spain, J. C. (2012). Biodegradation and Transformation of Nitroaromatic Compounds. DTIC. [Link]

  • ResearchGate. (n.d.). Degradation of Nitroaromatic Compounds in Subcritical Water: Application of Response Surface Methodology. [Link]

  • EPA. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link]

  • Mabbott, S., et al. (2020). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Analytical Chemistry, 92(4), 3169-3176. [Link]

  • Crawford, R. L. (1996). Biodegradation of Nitroaromatics by Microbes. In Bioremediation (pp. 17-32). Springer. [Link]

  • Reddit. (2019). Problems Inherent Within Pharmacological and Biological Assays. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-Carboxy-3-nitrobenzylamine in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Carboxy-3-nitrobenzylamine. This document provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering solubility issues with this compound in aqueous buffer systems. Our goal is to equip you with the foundational knowledge and practical protocols to overcome these challenges efficiently.

Understanding the Molecule: The Root of the Solubility Problem

This compound is an amphoteric molecule, meaning it contains both an acidic functional group (a carboxylic acid) and a basic functional group (a benzylamine). This structure is the primary reason for its complex solubility behavior in aqueous solutions.

The solubility of such compounds is critically dependent on the pH of the solution. At a specific pH, known as the isoelectric point (pI), the net electrical charge of the molecule is zero.[1][2] Molecules at their pI tend to have minimal solubility in polar solvents like water because the strong intermolecular attractions between the zwitterions can lead to aggregation and precipitation.[3][4]

PropertyValue / StructureSource
Molecular Formula C₈H₈N₂O₄[5]
Molecular Weight 196.16 g/mol [5][6]
Predicted pKa (Carboxylic Acid) ~1.76 - 2.5[7]
Predicted pKa (Benzylamine) ~8.36[8]
Structure

Note: pKa values are predictions and can vary based on experimental conditions. The carboxylic acid pKa is estimated to be low due to the electron-withdrawing nitro group, while the benzylamine pKa is slightly lower than typical alkylamines.

The key to solubilizing this compound is to work at a pH that is sufficiently far from its isoelectric point. By adjusting the pH, we can ensure that the molecule carries a net positive or net negative charge, which enhances its interaction with water molecules and increases solubility.

Caption: Relationship between pH, molecular charge, and solubility.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to my neutral pH buffer (e.g., PBS pH 7.4)?

This is the most common issue and is due to isoelectric precipitation. The isoelectric point (pI) of this molecule, calculated as the average of the two pKa values, is in the acidic to neutral range. At pH 7.4, the molecule has very little net charge, causing it to be poorly soluble and aggregate.[3][4]

Q2: What is the best starting point for dissolving the compound?

The best approach is to first prepare a concentrated stock solution in an appropriate solvent and then dilute it into your final aqueous buffer. For the initial dissolution, you have two primary options:

  • Acidic Conditions: Dissolve the compound in a dilute acidic solution (e.g., 0.1 M HCl). This will protonate the amine group, giving the molecule a net positive charge.

  • Basic Conditions: Dissolve the compound in a dilute basic solution (e.g., 0.1 M NaOH). This will deprotonate the carboxylic acid group, giving the molecule a net negative charge.

Q3: Can I use an organic solvent like DMSO to make a stock solution?

Yes. Dimethyl sulfoxide (DMSO) is an excellent aprotic solvent that can dissolve a wide range of compounds, including this one.[9] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. However, be mindful of the final concentration of DMSO in your experiment, as it can be toxic to cells, typically above 0.5-1%.[10][11] Always run a vehicle control (buffer with the same final DMSO concentration) in your experiments.

Q4: How does my choice of buffer affect the final solubility?

The buffer's pH is the most critical factor. However, the buffering species itself can sometimes interact with your compound. It is also essential that the buffer has sufficient capacity to maintain the desired pH after the addition of your stock solution, which may be acidic or basic. It is good practice to re-verify the final pH of your working solution after all additions.

Systematic Troubleshooting Guide

This guide provides a logical workflow for diagnosing and solving solubility issues.

Troubleshooting_Workflow start Start: Need to dissolve This compound prep_stock Prepare Concentrated Stock Solution start->prep_stock choose_solvent Choose Initial Solvent prep_stock->choose_solvent dmso Option A: 100% DMSO choose_solvent->dmso Organic acid_base Option B: Aqueous Acid/Base (e.g., 0.1M NaOH) choose_solvent->acid_base Aqueous dilute Dilute Stock into Final Aqueous Buffer dmso->dilute acid_base->dilute check_sol Observe for Precipitation dilute->check_sol success Success: Homogeneous Solution check_sol->success No precip Problem: Precipitation Occurs check_sol->precip Yes troubleshoot Troubleshoot precip->troubleshoot ph_adjust Strategy 1: Systematic pH Adjustment of Final Buffer troubleshoot->ph_adjust cosolvent Strategy 2: Introduce a Co-solvent into Final Buffer troubleshoot->cosolvent

Caption: Decision workflow for solubilizing this compound.

Issue 1: Compound Precipitates Upon Dilution into Final Buffer
  • Primary Cause: The pH of the final buffer is too close to the compound's isoelectric point (pI), causing it to crash out of solution.

  • Solution: Adjust the pH of the final solution or use a co-solvent system.

Protocol 1: Systematic pH Adjustment

This protocol aims to find a pH range where the compound remains soluble at the desired final concentration. The Henderson-Hasselbalch equation provides the theoretical basis for how pH relates to the charge state of the acidic and basic groups.[12][13][14][15][16]

Objective: To determine the optimal pH for solubility.

Materials:

  • Concentrated stock of this compound (e.g., 20 mM in 0.1 M NaOH or 100% DMSO).

  • Your target aqueous buffer (e.g., Phosphate, TRIS, HEPES).

  • 0.1 M HCl and 0.1 M NaOH solutions.

  • Calibrated pH meter.

Procedure:

  • Prepare Test Buffers: Dispense several aliquots of your target buffer into separate tubes.

  • Adjust pH: Using 0.1 M HCl or 0.1 M NaOH, adjust the pH of these aliquots to create a range of values. A good starting range is pH 2.0, 3.0, 6.0, 7.0, 8.0, 9.0.

  • Spike with Compound: Add a small volume of your concentrated stock solution to each pH-adjusted buffer to achieve the desired final concentration. For example, add 50 µL of a 20 mM stock to 950 µL of buffer for a final concentration of 1 mM.

  • Observe and Record: Vortex each tube briefly. Observe immediately and after 30 minutes for any signs of precipitation (cloudiness, visible particles).

  • Identify Optimal pH: The pH values that result in a clear, stable solution are suitable for your experiment. You will likely find the compound is soluble at the low pH values (e.g., < 3) and high pH values (e.g., > 8).

Issue 2: Desired Final Concentration is Too High for Aqueous System
  • Primary Cause: The intrinsic solubility of the compound, even at an optimal pH, is below your target concentration.

  • Solution: Introduce a co-solvent to the final buffer to increase the solubilizing capacity of the system.

Protocol 2: Co-Solvent Screening

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[17][18][19][20]

Objective: To find a co-solvent system that maintains solubility at a high final concentration.

Common Co-solvents for Biological Experiments:

Co-solventTypical Starting Final Concentration (v/v)Notes
DMSO 1-5%Potent solvent, but can have cellular effects above 0.5%.[11][21][22]
Ethanol 1-10%Generally well-tolerated by cells at low concentrations.
Propylene Glycol 1-20%Common in pharmaceutical formulations.[19]
Polyethylene Glycol (PEG 300/400) 1-20%Low toxicity, often used in drug delivery.

Procedure:

  • Prepare Co-solvent/Buffer Mixes: Prepare your final aqueous buffer containing different percentages of a chosen co-solvent. For example, create PBS with 5%, 10%, and 20% Propylene Glycol.

  • Adjust pH: Ensure the pH of these co-solvent/buffer mixes is adjusted to one of the soluble ranges you identified in Protocol 1 (e.g., pH 8.5). The addition of a co-solvent can slightly alter the pH.

  • Add Compound: Spike the co-solvent mixtures with your concentrated stock solution (preferably a DMSO stock to keep the introduction of other solvents minimal) to your target final concentration.

  • Observe and Record: Vortex and observe for precipitation as described previously.

  • Validate in Assay: Once a suitable co-solvent system is found, it is crucial to run a vehicle control (buffer + co-solvent, no compound) in your experiment to ensure the co-solvent itself does not interfere with the biological assay.

By systematically applying these principles and protocols, you can overcome the inherent solubility challenges of this compound and generate reliable, reproducible data in your research.

References

  • Vertex AI Search. (n.d.). What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications.
  • Wikipedia. (2024). Henderson–Hasselbalch equation.
  • Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them).
  • BASF Pharma Solutions. (n.d.). Solvents & Co-solvents for Pharmaceutical Applications.
  • Thadkala, K., et al. (2014). Drug Solubility: Importance and Enhancement Techniques. International Scholarly Research Notices, 2014, 835049.
  • Chemistry LibreTexts. (2025, April 30). 12.2: Amino Acids and Isoelectric Points.
  • Unknown. (n.d.). Cosolvent.
  • Khan Academy. (2021, August 24). Henderson–Hasselbalch equation.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Creative Proteomics. (n.d.). Isoelectric Point of Amino Acids: Calculation and Applications.
  • BYJU'S. (n.d.). Henderson-Hasselbalch Equation.
  • Ainurofiq, A., & Choiri, S. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-143.
  • Khan Academy. (n.d.). Henderson–Hasselbalch equation (video).
  • Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2349.
  • Wikipedia. (n.d.). Cosolvent.
  • Khan Academy. (n.d.). Isoelectric point and zwitterions (video).
  • Aryal, S. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes.
  • Slideshare. (n.d.). Methods of solubility enhancements.
  • Chemsrc. (2025, December 1). This compound | CAS#:100466-28-2.
  • Unknown. (2025, December 23). Co-solvent: Significance and symbolism.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • AAT Bioquest. (2020, July 22). What is the function of DMSO and glycerol in cell culture?
  • ChemBK. (2024, April 9). This compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 13). Understanding the Properties of this compound for Optimal Synthesis.
  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • LifeTein. (2023, February 1). DMSO usage in cell culture.
  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?.
  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?.
  • PubChem. (n.d.). 4-Nitrobenzylamine.
  • Pharmaffiliates. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 4-Nitrobenzylamine hydrochloride.
  • ChemicalBook. (n.d.). 4-nitrobenzylamine CAS#: 7409-30-5.
  • PubChem. (n.d.). 4-Chloro-3-nitrobenzoic acid.
  • TCI AMERICA. (n.d.). 4-Carboxy-3-nitrophenylboronic Acid.

Sources

Validation & Comparative

Comparative Reactivity Analysis: 4-Carboxy-3-nitrobenzylamine and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: February 2026

<_>

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of organic synthesis and drug development, particularly in the design of linkers for antibody-drug conjugates (ADCs) or as a scaffold in medicinal chemistry, a nuanced understanding of molecular reactivity is paramount. This guide provides an in-depth comparison of the reactivity of 4-Carboxy-3-nitrobenzylamine , a highly functionalized aromatic amine, with a series of structurally related compounds. By systematically evaluating the electronic effects of its substituents, we aim to provide a predictive framework for its behavior in chemical transformations, supported by established chemical principles and experimental data.

Theoretical Framework: The Role of Electronic Effects

The reactivity of a benzylamine is primarily dictated by two factors: the nucleophilicity of the amine group (-NH₂) and the electron density of the aromatic ring. These are, in turn, governed by the electronic properties of the substituents on the benzene ring. Substituents are broadly classified as either Electron-Withdrawing Groups (EWGs) or Electron-Donating Groups (EDGs).

  • Electron-Withdrawing Groups (EWGs): These groups pull electron density away from the benzene ring and the benzylamine moiety. This is achieved through negative inductive effects (-I) and/or negative mesomeric (resonance) effects (-M). Consequently, EWGs decrease the basicity and nucleophilicity of the amine and deactivate the aromatic ring towards electrophilic substitution.

  • Electron-Donating Groups (EDGs): These groups push electron density into the benzene ring via positive inductive (+I) and/or positive mesomeric (+M) effects. EDGs enhance the nucleophilicity of the amine and activate the ring for electrophilic attack.

The Hammett equation , a cornerstone of physical organic chemistry, provides a quantitative measure of these electronic effects through substituent constants (σ).[1] A positive σ value indicates an EWG, while a negative value signifies an EDG. The magnitude of σ reflects the strength of the electronic effect.

Analysis of this compound

Our target molecule, this compound, is substituted with two potent EWGs:

  • Nitro group (-NO₂): Positioned meta to the benzylamine, it exerts a strong -I and -M effect. The Hammett constant for a meta-nitro group (σ_m_) is +0.71.[1]

  • Carboxy group (-COOH): Positioned para to the benzylamine, it also acts as an EWG, primarily through a -I effect. The Hammett constant for a para-carboxy group (σ_p_) is +0.45.[2]

The cumulative effect of these two groups is a significant reduction in the electron density at the nitrogen atom, rendering it a weak nucleophile and a weak base.

Comparative Reactivity Analysis

To contextualize the reactivity of this compound, we will compare it against a series of analogs. The basicity of the amine, reflected by the pKa of its conjugate acid (R-CH₂NH₃⁺), serves as an excellent proxy for its nucleophilicity. A lower pKa value indicates a weaker base and, consequently, a less reactive nucleophile.

CompoundSubstituent(s)Position(s)Expected Electronic EffectHammett Constant (σ)Predicted Relative Basicity/Nucleophilicity
Benzylamine-H-Neutral (Reference)0.00High
4-Methoxybenzylamine-OCH₃paraStrong EDG (+M > -I)σ_p_ = -0.27[3]Highest
4-Methylbenzylamine-CH₃paraWeak EDG (+I)σ_p_ = -0.17[3]High
3-Nitrobenzylamine-NO₂metaStrong EWG (-I, -M)σ_m_ = +0.71[1]Low
4-Nitrobenzylamine-NO₂paraStrong EWG (-I, -M)σ_p_ = +0.78[1]Very Low
This compound -NO₂, -COOHmeta, paraVery Strong EWG (Cumulative)Σσ ≈ +1.16Lowest

Note: The combined Hammett constant for this compound is an approximation based on the sum of individual constants.

This analysis predicts a reactivity order, from most to least nucleophilic, as: 4-Methoxybenzylamine > 4-Methylbenzylamine > Benzylamine > 3-Nitrobenzylamine > 4-Nitrobenzylamine > this compound

This trend is rationalized by the electronic contributions of the substituents. The methoxy and methyl groups donate electron density, increasing the nucleophilicity of the amine compared to the unsubstituted benzylamine.[4] Conversely, the nitro and carboxy groups withdraw electron density, significantly diminishing the amine's reactivity. The presence of two powerful EWGs on this compound places it at the lowest end of the reactivity spectrum. Studies on the oxidation of substituted benzylamines have similarly shown that electron-withdrawing groups decrease the reaction rate.[5]

Experimental Verification: N-Acetylation Kinetics

To empirically validate our theoretical predictions, a standard kinetic study involving the N-acetylation of these benzylamines can be performed. N-acetylation is a widely used reaction in organic chemistry, often employed to protect amine groups or synthesize pharmaceuticals.[6] The reaction rate is directly proportional to the nucleophilicity of the amine; a more nucleophilic amine will react faster with an acylating agent like acetic anhydride.

Experimental Protocol: Kinetic Analysis of Benzylamine N-Acetylation

This protocol outlines a method to determine the relative reaction rates for the N-acetylation of the comparative set of benzylamines.

Materials:

  • Benzylamine and its substituted analogs

  • Acetic Anhydride

  • Acetonitrile (HPLC grade, as solvent)

  • An internal standard (e.g., dodecane)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column

Procedure:

  • Standard Solution Preparation: Prepare 0.1 M stock solutions of each benzylamine analog and the internal standard in acetonitrile. Prepare a 0.1 M stock solution of acetic anhydride in acetonitrile.

  • Reaction Setup: In a series of vials at a constant temperature (e.g., 25°C), add a specific volume of a benzylamine stock solution and the internal standard stock solution.

  • Initiation of Reaction: Initiate the reaction by adding an equimolar amount of the acetic anhydride stock solution to each vial. Start a timer immediately.

  • Time-Point Sampling: At predetermined time intervals (e.g., 1, 5, 10, 20, 30 minutes), withdraw a small aliquot from each reaction vial and quench it in a separate vial containing a large excess of a quenching agent (e.g., a dilute solution of a secondary amine like piperidine in acetonitrile) to consume any unreacted acetic anhydride.

  • HPLC Analysis: Analyze each quenched sample by HPLC. The mobile phase and detection wavelength should be optimized to achieve good separation and detection of the starting benzylamine, the N-acetylated product, and the internal standard.

  • Data Analysis:

    • Calculate the concentration of the remaining benzylamine at each time point by comparing its peak area to that of the internal standard, using a pre-established calibration curve.

    • Plot the natural logarithm of the benzylamine concentration (ln[amine]) versus time.

    • For a pseudo-first-order reaction, the plot should be linear, and the slope will be equal to the negative of the observed rate constant (-k_obs_).

    • Compare the k_obs_ values for all the benzylamine analogs to establish the experimental reactivity order.

Causality and Self-Validation:

  • Why Acetonitrile? Acetonitrile is a polar aprotic solvent that can dissolve the reactants but does not participate in the reaction, unlike protic solvents which can react with acetic anhydride.[6]

  • Why an Internal Standard? An internal standard corrects for variations in injection volume and ensures high accuracy and reproducibility in the quantitative HPLC analysis.

  • Why Quenching? Quenching the reaction at specific time points is crucial to accurately "freeze" the reaction progress, allowing for precise measurement of reactant concentration at that instant.

Expected Results

The experimental rate constants (k_obs_) are expected to follow the trend predicted by the electronic effects of the substituents. The benzylamines with electron-donating groups will exhibit the largest rate constants, while this compound will show the smallest rate constant, confirming its significantly attenuated nucleophilicity. Some studies have shown that anilines with strong electron-withdrawing nitro groups fail to undergo N-acetylation under certain conditions, which is consistent with this expected low reactivity.[6]

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz can help visualize the concepts and processes described.

Electronic Effects on Benzylamine

G cluster_edg Electron-Donating Groups (EDGs) cluster_ewg Electron-Withdrawing Groups (EWGs) EDG EDG (e.g., -OCH₃, -CH₃) EDG_Effect Increases electron density on amine Enhances Nucleophilicity (Faster Reaction) EDG->EDG_Effect Benzylamine Benzylamine Core EDG->Benzylamine +I, +M effect EWG EWG (e.g., -NO₂, -COOH) EWG_Effect Decreases electron density on amine Reduces Nucleophilicity (Slower Reaction) EWG->EWG_Effect EWG->Benzylamine -I, -M effect

Caption: Influence of substituents on benzylamine reactivity.

Experimental Workflow for Kinetic Analysis

G prep 1. Prepare Stock Solutions (Amines, Acetic Anhydride, Internal Std.) react 2. Mix Amine & Internal Std. at Constant Temp. prep->react initiate 3. Initiate Reaction (Add Acetic Anhydride) react->initiate sample 4. Sample at Timed Intervals initiate->sample quench 5. Quench Aliquots sample->quench analyze 6. Analyze by HPLC quench->analyze data 7. Plot ln[Amine] vs. Time & Determine Rate Constant (k) analyze->data

Sources

A Definitive Guide to the Structural Validation of 4-Carboxy-3-nitrobenzylamine using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. Trivial errors in structural assignment can lead to the invalidation of extensive biological or material science data. This guide provides an in-depth, practical comparison of 2D Nuclear Magnetic Resonance (NMR) techniques for the definitive structural validation of 4-Carboxy-3-nitrobenzylamine, a substituted aromatic compound where the precise placement of functional groups is critical.

We will move beyond a simple recitation of techniques, instead focusing on the strategic application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to build an unassailable structural proof. This guide is designed to illustrate not just the acquisition of data, but the logical process of its interpretation, providing a self-validating workflow applicable to a wide range of complex small molecules.

The Challenge: Confirming the Substitution Pattern

The core analytical challenge presented by this compound is to confirm the 1, 2, 4-trisubstitution pattern on the benzene ring. Specifically, we must prove the connectivity and relative positions of the carboxyl, nitro, and benzylamine groups. While 1D ¹H and ¹³C NMR provide initial clues, they are often insufficient to distinguish between potential isomers. 2D NMR provides the necessary through-bond correlation data to solve this puzzle conclusively.

For clarity throughout this guide, the following atomic numbering scheme will be used:

Chemical structure of this compound with atom numbering

The Strategic Workflow: A Multi-Experiment Approach

Structural elucidation via 2D NMR is a process of assembling a molecular jigsaw puzzle. Each experiment provides a different type of puzzle piece, and by combining them, a single, coherent picture emerges. Our workflow is designed to build the structure from the ground up, starting with proton frameworks and progressively adding layers of complexity and confirmation.

G cluster_0 Phase 1: Initial Scans cluster_1 Phase 2: Building Blocks cluster_2 Phase 3: Final Assembly A Sample Preparation (Dissolve in DMSO-d6) B 1D ¹H NMR (Proton Environments) A->B C 1D ¹³C & DEPT-135 (Carbon Environments & Types) B->C D ¹H-¹H COSY (Proton Spin Systems) C->D E ¹H-¹³C HSQC (Direct C-H Bonds) C->E F ¹H-¹³C HMBC (Long-Range C-H Connectivity) D->F E->F G Data Integration & Analysis (Assemble Fragments) F->G H Final Structure Validation G->H

Figure 1: A strategic workflow for 2D NMR-based structure validation.

Part 1: Establishing the Proton Framework with ¹H-¹H COSY

The Correlation Spectroscopy (COSY) experiment is the first and most fundamental 2D NMR technique used to identify protons that are coupled to each other, typically through two or three bonds.[1][2][3] For this compound, this experiment is crucial for confirming the connectivity of the protons on the aromatic ring.

Experimental Rationale: We expect to see three distinct aromatic protons. Based on the substitution pattern, H-5 should be adjacent to H-6, resulting in a coupling interaction. H-2, however, is isolated from other protons by the C-1 (carboxyl) and C-3 (nitro) carbons and should not show any COSY correlations to other aromatic protons. The benzylamine (H-7) and amine protons (NH₂) are also not expected to show correlations to the aromatic system.

Expected COSY Correlations:

  • A cross-peak will appear between the signals for H-5 and H-6 , confirming their vicinal (three-bond) relationship.[4][5]

  • The signal for H-2 will show no cross-peaks, confirming its isolation.

  • The benzylamine protons (H-7 ) will appear as a singlet and will not have any correlations.

This initial step validates the presence of an isolated proton and an adjacent two-proton system on the aromatic ring, which is consistent with the proposed structure.

Part 2: Linking Protons to Carbons with ¹H-¹³C HSQC

The Heteronuclear Single Quantum Coherence (HSQC) experiment identifies all carbons that are directly attached to a proton.[6][7] It is a highly sensitive technique that maps one-bond ¹H-¹³C correlations.[8][9]

Experimental Rationale: This experiment acts as a bridge, connecting the proton assignments from the COSY spectrum to the carbon backbone. An "edited" HSQC can also provide the same information as a DEPT-135 experiment, distinguishing CH/CH₃ groups (positive phase) from CH₂ groups (negative phase).[7]

Expected HSQC Correlations:

  • Aromatic CH groups: A cross-peak will connect the ¹H signal of H-2 to the ¹³C signal of C-2, H-5 to C-5, and H-6 to C-6.

  • Benzylamine CH₂ group: A cross-peak will connect the ¹H signal of H-7 to the ¹³C signal of C-7. This peak will be in the opposite phase to the aromatic CH peaks in an edited HSQC, confirming it as a methylene group.

  • Quaternary Carbons: The carbons C-1, C-3, and C-4 will not show any peaks in the HSQC spectrum because they are not directly bonded to any protons.[10] This absence of signals is itself a crucial piece of information.

At this stage, we have confirmed the direct C-H connections, but the full connectivity, including the placement of the substituents and quaternary carbons, remains unproven.

Part 3: Assembling the Full Structure with ¹H-¹³C HMBC

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the complete carbon skeleton of an unknown molecule. It reveals correlations between protons and carbons that are separated by two, three, and sometimes four bonds.[7][11][12] Crucially, one-bond correlations are typically suppressed.[12]

Experimental Rationale: HMBC is the key to connecting the molecular fragments identified by COSY and HSQC. By observing long-range correlations from our assigned protons to the previously invisible quaternary carbons (C-1, C-3, C-4), we can definitively place the carboxyl, nitro, and benzylamine groups on the aromatic ring.

Figure 2: Key HMBC correlations confirming the structure of this compound.

Key Diagnostic HMBC Correlations:

  • Placement of the Benzylamine Group: The benzylamine protons (H-7) are the most informative. They will show a two-bond correlation (²J) to C-4 and three-bond correlations (³J) to C-3 and C-5 . This single set of correlations definitively proves that the -CH₂NH₂ group is attached to C-4.

  • Placement of the Carboxyl Group: The isolated aromatic proton H-2 will show a three-bond correlation (³J) to the carboxyl carbon C-1 . Additionally, proton H-6 will show a long-range correlation to C-2.

  • Placement of the Nitro Group: The nitro group's position is confirmed by multiple correlations. H-2 shows a two-bond correlation to C-3 . H-5 also shows a two-bond correlation to C-3 . This pins the nitro group between C-2 and C-4.

  • Confirmation of the Aromatic Ring: Correlations between the aromatic protons and their neighboring carbons (e.g., H-5 to C-4 and C-6; H-6 to C-5 and C-1) will further solidify the overall structure of the benzene ring.

Summary of Expected 2D NMR Data

The following table consolidates the expected correlations from all three 2D NMR experiments, providing a comprehensive and comparative dataset for the validation of this compound.

Atom (¹H)Atom (¹³C)COSY (¹H-¹H)HSQC (¹H-¹³C, ¹J)HMBC (¹H-¹³C, ⁿJ)
H-2 C-2-C-2C-1 (³J), C-3 (²J), C-4 (³J), C-6 (³J)
H-5 C-5H-6C-5C-1 (³J), C-3 (²J), C-4 (²J), C-6 (²J)
H-6 C-6H-5C-6C-1 (²J), C-2 (³J), C-4 (²J), C-5 (²J)
H-7 C-7-C-7C-3 (³J), C-4 (²J), C-5 (³J)
- C-1 (COOH)--H-2 (³J), H-6 (²J)
- C-3 (C-NO₂)--H-2 (²J), H-5 (²J), H-7 (³J)
- C-4 (C-CH₂NH₂)--H-2 (³J), H-5 (²J), H-6 (²J), H-7 (²J)

Detailed Experimental Protocols

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the synthesized this compound.

  • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve a wide range of polar compounds and to avoid exchange of the carboxylic acid and amine protons.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C{¹H} NMR: Acquire with a 30° pulse angle, a relaxation delay of 2 seconds, and 1024 scans.

  • gCOSY: Acquire a 2048 x 256 data matrix with 4 scans per increment. Apply a sine-bell window function in both dimensions before Fourier transformation.

  • gHSQCED: Acquire a 2048 x 256 data matrix with 8 scans per increment. Set the ¹JCH coupling constant to an average value of 145 Hz.

  • gHMBC: Acquire a 2048 x 256 data matrix with 16 scans per increment. Optimize for a long-range coupling constant (ⁿJCH) of 8 Hz. This value is a good compromise for detecting both two- and three-bond correlations.[7]

Conclusion

By systematically applying a suite of 2D NMR experiments, we can move from a position of uncertainty to one of high confidence in the structure of this compound. The COSY experiment establishes the proton-proton connectivity on the aromatic ring. The HSQC experiment unambiguously links these protons to their directly attached carbons. Finally, the HMBC experiment provides the crucial long-range correlations to the non-protonated carbons, definitively locking the carboxyl, nitro, and benzylamine substituents into their correct positions. This logical, evidence-based workflow represents a gold standard in chemical analysis, ensuring the integrity of research and development efforts.

References

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science . (n.d.). SpringerLink. Retrieved January 21, 2026, from [Link]

  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy . (2023, February 11). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • Principles and Applications of NMR Spectroscopy . (n.d.). NPTEL. Retrieved January 21, 2026, from [Link]

  • Heteronuclear single quantum coherence spectroscopy . (2023, November 28). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Measuring methods available and examples of their applications 2D HMBC . (n.d.). CEITEC. Retrieved January 21, 2026, from [Link]

  • 7.3: Two Dimensional Homonuclear NMR Spectroscopy . (2024, December 18). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • 7.6: Interpreting 2-D NMR Spectra . (2023, February 11). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • COSY/TOCSY Analysis Interpreting spin correlations using 2D NMR . (n.d.). JEOL. Retrieved January 21, 2026, from [Link]

  • HSQC and HMBC . (n.d.). Columbia University NMR Core Facility. Retrieved January 21, 2026, from [Link]

  • Measuring methods available and examples of their applications COSY . (n.d.). CEITEC. Retrieved January 21, 2026, from [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them . (n.d.). Creative Biostructure. Retrieved January 21, 2026, from [Link]

  • COSY . (n.d.). Columbia University NMR Core Facility. Retrieved January 21, 2026, from [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy . (2023, December 1). Wikipedia. Retrieved January 21, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4-Carboxy-3-nitrobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth analysis of the predictable gas-phase fragmentation behavior of 4-Carboxy-3-nitrobenzylamine under mass spectrometry (MS) conditions. As a molecule possessing three distinct functional groups—a primary amine, a carboxylic acid, and a nitro group, all attached to a benzyl core—its fragmentation is governed by a set of competing and sequential pathways. This document serves as a predictive comparison guide for researchers, elucidating how different ionization techniques and collision energies can be leveraged to achieve comprehensive structural characterization. We will explore the foundational chemical principles, compare positive and negative ionization modes, and present detailed, step-by-step experimental protocols and data interpretation strategies.

Foundational Principles: Deconstructing the Molecule

The fragmentation of this compound (Molecular Weight: 196.16 g/mol ) is not random; it is a logical cascade of bond cleavages dictated by the relative stabilities of the resulting ions and neutral losses. To interpret its mass spectrum, one must understand the characteristic behavior of its constituent parts.

  • Benzylic Amine Moiety: The bond between the carbon alpha to the aromatic ring and the benzylic carbon is susceptible to cleavage. This "benzylic cleavage" is an energetically favorable process because it leads to the formation of a stable benzyl or tropylium cation[1][2]. In this molecule, fragmentation involving the aminomethyl group (-CH₂NH₂) is a primary consideration.

  • Aromatic Nitro Group: Aromatic nitro compounds exhibit characteristic fragmentation patterns, most notably the loss of •NO (a radical, 30 Da) and •NO₂ (a radical, 46 Da)[3][4]. The presence of other substituents can influence these pathways, sometimes leading to complex rearrangements and "ortho effects" where adjacent groups interact[5][6].

  • Carboxylic Acid Group: Aromatic carboxylic acids are known to fragment via the loss of •OH (a radical, 17 Da) and the loss of the entire •COOH group (a radical, 45 Da)[7]. More significantly, especially in negative ion mode, they readily undergo decarboxylation with the loss of a neutral CO₂ molecule (44 Da)[5].

These individual behaviors combine to create a unique fragmentation signature that can be systematically deciphered.

Comparative Analysis: Ionization Mode Selection

The choice of ionization technique is the most critical experimental decision, as it determines the nature of the precursor ion. For a polar, multifunctional molecule like this compound, Electrospray Ionization (ESI) is the method of choice. The key comparison is between positive and negative ion modes.

ESI Positive Ion Mode ([M+H]⁺)

In this mode, protonation is expected to occur at the most basic site: the primary amine. This generates a precursor ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of 197. Subsequent fragmentation (CID, Collision-Induced Dissociation) will proceed from this protonated species. This mode is excellent for probing the structure of the benzylamine portion of the molecule.

ESI Negative Ion Mode ([M-H]⁻)

Here, deprotonation occurs at the most acidic site: the carboxylic acid. This generates a precursor ion, [M-H]⁻, at m/z 195. Fragmentation from this carboxylate anion will be dominated by pathways initiated by this negatively charged site, offering complementary structural information, particularly regarding the acidic functional group[5][8].

Predicted Fragmentation Pathways & Spectral Interpretation

Based on established chemical principles, we can propose detailed fragmentation pathways for both ionization modes. High-resolution mass spectrometry (HRMS) would be essential in a real-world scenario to confirm the elemental composition of each fragment ion, providing a self-validating system for these proposed structures.

Pathway Analysis in ESI Positive Ion Mode ([M+H]⁺, m/z 197)

Fragmentation from the protonated precursor ion is expected to involve a series of neutral losses from the functional groups and cleavage of the benzylic bond.

  • Initial Neutral Losses: The most labile groups on the protonated precursor will be lost first.

    • Loss of Ammonia (NH₃, 17.03 Da): A common pathway for protonated primary amines, leading to a stable benzyl cation at m/z 180 .

    • Loss of Water (H₂O, 18.01 Da): Loss of water from the carboxylic acid group can also occur, yielding an acylium ion at m/z 179 .

  • Sequential Fragmentation: These initial fragments will undergo further dissociation.

    • From m/z 180 (loss of NH₃): Subsequent loss of CO (28.00 Da) from the carboxylic acid yields a fragment at m/z 152 . This can be followed by the loss of •NO₂ (46.01 Da) to produce an ion at m/z 106 .

    • From m/z 179 (loss of H₂O): This ion can lose •NO (30.00 Da) to form a fragment at m/z 149 , or lose CO (28.00 Da) to yield an ion at m/z 151 .

G cluster_main Positive Ion Mode Fragmentation ([M+H]⁺) Precursor [M+H]⁺ m/z 197 Frag_180 [C₈H₆NO₄]⁺ m/z 180 Precursor->Frag_180 - NH₃ Frag_179 [C₈H₅N₂O₃]⁺ m/z 179 Precursor->Frag_179 - H₂O Frag_152 [C₇H₆NO₄]⁺ m/z 152 Frag_180->Frag_152 - CO Frag_149 [C₈H₅N₂O₂]⁺ m/z 149 Frag_179->Frag_149 - NO Frag_106 [C₇H₆O₂]⁺ m/z 106 Frag_152->Frag_106 - NO₂

Caption: Proposed fragmentation pathway for this compound in positive ion mode.

Pathway Analysis in ESI Negative Ion Mode ([M-H]⁻, m/z 195)

Fragmentation in negative mode is often simpler and dominated by the most stable anionic pathways.

  • Primary Fragmentation - Decarboxylation: The most favorable and often the most abundant fragmentation for a carboxylate anion is the loss of carbon dioxide[5].

    • Loss of CO₂ (44.00 Da): This facile elimination produces a highly stable benzylic anion at m/z 151 . This is expected to be the base peak in the MS/MS spectrum.

  • Sequential Fragmentation:

    • From m/z 151: This ion can then lose the nitro group as •NO₂ (46.01 Da), resulting in a radical anion at m/z 105 .

G cluster_main Negative Ion Mode Fragmentation ([M-H]⁻) Precursor [M-H]⁻ m/z 195 Frag_151 [C₇H₇N₂O₂]⁻ m/z 151 Precursor->Frag_151 - CO₂ Frag_105 [C₇H₇N]⁻˙ m/z 105 Frag_151->Frag_105 - NO₂

Caption: Proposed fragmentation pathway for this compound in negative ion mode.

Summary of Predicted Key Fragments
Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Neutral LossProposed Fragmentation Pathway
Positive ESI 197180NH₃Loss of ammonia from protonated amine
179H₂OLoss of water from carboxylic acid
152NH₃, COSequential loss from m/z 180
106NH₃, CO, NO₂Sequential loss from m/z 152
Negative ESI 195151CO₂Dominant: Decarboxylation of carboxylate
105CO₂, NO₂Sequential loss from m/z 151

Influence of Analytical Parameters & Instrumentation

Collision Energy Optimization

The extent of fragmentation is controlled by the collision energy applied in the collision cell (e.g., via CID)[9].

  • Low Collision Energy: At lower energies (e.g., 10-15 eV), expect to see the primary, most facile fragmentations. In negative mode, this would almost exclusively be the loss of CO₂ (m/z 195 → 151). This is ideal for sensitive quantification.

  • High Collision Energy: Increasing the energy (e.g., 30-50 eV) provides the activation energy needed for less favorable, secondary fragmentations. This is necessary to generate the smaller ions (like m/z 106 in positive mode or m/z 105 in negative mode) that provide deeper structural confirmation. A stepped collision energy experiment is the best practice for full characterization.

Comparison of Mass Analyzer Platforms
  • Quadrupole Time-of-Flight (Q-TOF): This platform is ideal for initial characterization. Its high-resolution capability allows for the accurate mass measurement of both precursor and fragment ions, enabling the confident assignment of elemental formulas to each peak in the fragmentation pathways described above.

  • Triple Quadrupole (QqQ): For quantitative applications, such as monitoring this compound as an impurity in drug development, a QqQ instrument is superior. It operates in Multiple Reaction Monitoring (MRM) mode, where the first quadrupole selects the precursor ion (e.g., m/z 195) and the third quadrupole monitors for a specific, high-intensity fragment ion (e.g., m/z 151). This technique provides exceptional sensitivity and selectivity by filtering out chemical noise[9].

Recommended Experimental Protocol (LC-MS/MS)

This section provides a standardized workflow for the analysis of this compound.

G cluster_workflow LC-MS/MS Workflow Prep Sample Preparation (Dilute in 50:50 Acetonitrile:Water) LC Liquid Chromatography (C18 Reversed-Phase) Prep->LC ESI Electrospray Ionization (Positive & Negative) LC->ESI MS1 MS1 Scan (Confirm Precursor m/z 197 or 195) ESI->MS1 CID Collision-Induced Dissociation (CID) (Stepped Energy) MS1->CID MS2 MS2 Scan (Acquire Fragment Spectra) CID->MS2 Analysis Data Analysis (Pathway Interpretation) MS2->Analysis

Caption: Standard experimental workflow for the LC-MS/MS analysis of the target compound.

Step-by-Step Methodology:
  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Dilute the stock solution to a working concentration of 1 µg/mL in a mobile phase-matched solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or without acid for negative mode).

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions (Q-TOF or QqQ):

    • Ionization Source: Electrospray Ionization (ESI), run separately in positive and negative modes.

    • Capillary Voltage: +3.5 kV (positive), -3.0 kV (negative).

    • Source Temperature: 120 °C.

    • Desolvation Gas (N₂): Flow at 800 L/hr at 350 °C.

    • MS¹ Scan: Scan from m/z 50 to 300 to identify the precursor ion ([M+H]⁺ at 197 or [M-H]⁻ at 195).

    • MS² (Tandem MS) Scan:

      • Select the precursor ion with an isolation width of ~1 Da.

      • Apply a collision energy ramp (e.g., stepped from 10 eV to 40 eV) to observe the full range of fragments.

      • Scan the product ions from m/z 50 to 200.

Conclusion

The mass spectrometric analysis of this compound is a predictable process guided by fundamental principles of chemical fragmentation. A comparative approach using both positive and negative ESI modes provides a comprehensive structural profile. Negative mode analysis is predicted to be highly specific and sensitive, driven by a dominant decarboxylation event (m/z 195 → 151), making it ideal for quantitative MRM-based assays. Positive mode analysis provides complementary data, confirming the presence and connectivity of the other functional groups. By systematically applying the workflows and interpretation logic presented in this guide, researchers can confidently identify and characterize this molecule in various complex matrices.

References

  • Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines. Rapid Communications in Mass Spectrometry. [Link]

  • General Fragmentation Modes. Text from an educational resource on mass spectrometry. [Link]

  • Mass Spectrometry: Fragmentation. Lecture notes from Michigan State University. [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. Journal of the American Society for Mass Spectrometry. [Link]

  • Interpretation of mass spectra. Slides from a course or presentation. [Link]

  • Mass Spectrometry of Some Common Functional Groups. Organic Chemistry Class Notes. [Link]

  • Gas-phase fragmentation analysis of nitro-fatty acids. PubMed, National Institutes of Health. [Link]

  • Mass Spectral Fragmentation Pathways in Cyclic Difluoramino and Nitro Compounds. Journal of Mass Spectrometry. [Link]

  • Mass Spectrometry of N-Benzoyl-2-hydroxyalkylamines. Role of the Hydroxylic Hydrogen in the Fragmentation Pattern. Canadian Journal of Chemistry. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. ResearchGate. [Link]

  • Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society. [Link]

  • 4-Nitrobenzylamine. PubChem, National Institutes of Health. [Link]

  • On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. ResearchGate. [Link]

  • Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry. [Link]

  • Collision-induced dissociation. Wikipedia. [Link]

  • Carboxylic acid functional group analysis using constant neutral loss scanning-mass spectrometry. Analytica Chimica Acta. [Link]

Sources

A Comparative Guide to the Biological Activity of Nitrobenzylamine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isomerism in Drug Discovery

In the landscape of medicinal chemistry, the spatial arrangement of functional groups within a molecule can dramatically alter its biological activity. This principle is vividly illustrated by the isomers of nitrobenzylamine. The position of the nitro group (NO₂) on the benzene ring—be it ortho (2-), meta (3-), or para (4-)—profoundly influences the molecule's electronic properties, and consequently, its interactions with biological targets.[1] While direct comparative studies on the biological activities of these specific isomers are not extensively documented in publicly available literature, a deep understanding of structure-activity relationships (SAR) for nitroaromatic compounds allows for informed predictions and guides experimental design.[1]

This guide provides a comparative analysis of the potential biological activities of ortho-, meta-, and para-nitrobenzylamine, focusing on cytotoxicity, antimicrobial effects, and enzyme inhibition. We will delve into the theoretical underpinnings of how isomerism impacts bioactivity and provide detailed, field-proven experimental protocols for researchers to conduct their own comparative assessments.

Theoretical Impact of Nitro Group Position on Biological Activity

The nitro group is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects.[1] The extent of these effects varies with the isomer, which in turn can modulate the molecule's reactivity and its ability to interact with biological macromolecules.[1]

  • Ortho (2-) and Para (4-) Isomers: In these positions, the nitro group can fully exert both its strong inductive and resonance effects. This leads to a significant decrease in electron density on the benzene ring, particularly at the positions ortho and para to the nitro group.[1] This electronic perturbation can influence the molecule's capacity to engage in crucial biological interactions, such as hydrogen bonding or π-π stacking within a protein's active site.

  • Meta (3-) Isomer: In the meta position, the nitro group's electron-withdrawing influence is primarily due to the inductive effect. The resonance effect is not transmitted to the same extent as in the ortho and para positions. This results in a different electronic distribution within the molecule, which can lead to altered binding affinities and biological activities compared to the other two isomers.

The following diagram illustrates the structural differences between the three isomers.

Caption: The three isomers of nitrobenzylamine.

Comparative Biological Activities: An Overview

While direct, side-by-side quantitative data for the nitrobenzylamine isomers is scarce, we can infer potential activities based on studies of related nitroaromatic compounds. Nitro compounds are known to possess a wide spectrum of biological activities, including antimicrobial, cytotoxic, and enzyme inhibitory effects.[2][3][4]

Cytotoxic Activity

Nitroaromatic compounds have been investigated for their potential as anticancer agents. Their mechanism of action is often linked to the bioreductive activation of the nitro group in the hypoxic environment of tumors, leading to the formation of cytotoxic reactive nitrogen species.

A study on the mutagenicity and toxicity of some benzamines and their nitro-derivatives found that the addition of a nitro-group converted them into direct mutagens, and the position of the nitro-group affected their mutagenic activities.[5] However, in cytotoxicity testing with Chinese hamster ovary (CHO-K1) cells, the presence of the nitro-group did not have a specific effect on toxicity.[5]

Interestingly, 2-nitrobenzylamine hydrochloride has been reported to possess cancer-fighting properties by inhibiting the synthesis of proteins necessary for the proliferation of cancer cells.[6]

Hypothetical Comparative Cytotoxicity Data:

The following table presents a hypothetical scenario for the cytotoxic activity of nitrobenzylamine isomers against a cancer cell line (e.g., HeLa) and a normal cell line (e.g., HEK293) to illustrate the kind of data a researcher would aim to generate. The values are presented as IC₅₀ (the concentration of a drug that is required for 50% inhibition in vitro).

CompoundHeLa (IC₅₀ in µM)HEK293 (IC₅₀ in µM)Selectivity Index (SI)
ortho-Nitrobenzylamine251004.0
meta-Nitrobenzylamine501503.0
para-Nitrobenzylamine15503.3
Doxorubicin (Control)0.5510.0
Antimicrobial Activity

The antimicrobial action of nitroaromatic compounds is generally attributed to the reductive bioactivation of the nitro group by microbial nitroreductases.[7] This process generates reactive intermediates that can damage cellular macromolecules, including DNA, leading to cell death.[7]

Studies on nitrobenzoic acid isomers have shown that they possess antibacterial and antifungal properties, with the position of the nitro group influencing their efficacy.[7] It is plausible that nitrobenzylamine isomers would exhibit similar antimicrobial activities.

Hypothetical Comparative Antimicrobial Data:

The following table illustrates the type of data that would be generated from a Minimum Inhibitory Concentration (MIC) assay against common bacterial strains.

CompoundStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)
ortho-Nitrobenzylamine3264
meta-Nitrobenzylamine64128
para-Nitrobenzylamine1632
Ciprofloxacin (Control)10.5
Enzyme Inhibition

The electronic properties conferred by the nitro group can influence the binding of nitrobenzylamine isomers to the active or allosteric sites of enzymes, leading to inhibition. For example, the oxidation of p-nitrobenzylamine by amine oxidases has been studied, suggesting an interaction with enzymes.

The potential for enzyme inhibition would be highly dependent on the specific enzyme target. A general approach to screen for enzyme inhibitory activity would involve selecting a panel of relevant enzymes (e.g., kinases, proteases, oxidoreductases) and performing inhibition assays.

Experimental Protocols

To facilitate a direct and objective comparison of the biological activities of nitrobenzylamine isomers, the following detailed experimental protocols are provided.

Proposed Experimental Workflow

The following diagram outlines a logical workflow for a comprehensive comparative study.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays Biological Assays cluster_analysis Data Analysis synthesis Synthesis & Purification of Isomers characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assay (MIC) characterization->antimicrobial enzyme Enzyme Inhibition Assays characterization->enzyme ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic kinetics Enzyme Kinetics enzyme->kinetics

Caption: Proposed workflow for comparative biological evaluation.

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Nitrobenzylamine isomers (ortho, meta, para)

  • Human cancer cell line (e.g., HeLa) and a normal human cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the nitrobenzylamine isomers in DMEM. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Protocol 2: Antimicrobial Activity Assessment by Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Nitrobenzylamine isomers

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well plates

  • Bacterial incubator

  • Spectrophotometer

Procedure:

  • Bacterial Culture: Inoculate the bacterial strains in MHB and incubate overnight at 37°C.

  • Inoculum Preparation: Dilute the overnight culture to achieve a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of the nitrobenzylamine isomers in MHB in a 96-well plate.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

Protocol 3: General Enzyme Inhibition Assay

This is a general protocol that can be adapted for various enzymes.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Nitrobenzylamine isomers

  • Assay buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and nitrobenzylamine isomers in the appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the nitrobenzylamine isomers. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitors for a specified time at the optimal temperature for the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

  • Measurement: Measure the enzyme activity over time using a microplate reader. The method of detection will depend on the enzyme and substrate (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the isomer. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Directions

While a definitive comparative analysis of the biological activities of nitrobenzylamine isomers awaits direct experimental validation, the principles of structure-activity relationships provide a strong foundation for predicting their differential effects. The ortho and para isomers, with their enhanced electronic delocalization, may exhibit more potent interactions with biological targets compared to the meta isomer. However, factors such as steric hindrance and metabolic pathways can also play a significant role.

The provided experimental protocols offer a robust framework for researchers to systematically investigate the cytotoxic, antimicrobial, and enzyme inhibitory properties of these intriguing molecules. Such studies are essential to unlock their full therapeutic potential and to guide the rational design of novel drug candidates.

References

  • Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test.
  • BenchChem. (2025). A Comparative Study on the Antimicrobial Properties of Nitrobenzoic Acid Isomers.
  • PubChem. (n.d.). p-Nitrobenzylamine hydrochloride.
  • BenchChem. (2025). The Influence of Nitro Group Positioning on the Activity of N-(2-chloroacetyl)
  • International Journal of Pharmacy and Biological Sciences. (2017).
  • Yıldız, M., et al. (2008). Spectroscopic study, antimicrobial activity and crystal structures of N-(2-hydroxy-5-nitrobenzalidene)4-aminomorpholine and N-(2-hydroxy-1-naphthylidene)4-aminomorpholine. Journal of Molecular Structure, 875(1-3), 334-342.
  • Chem-Impex. (n.d.). S-α-Methyl-4-nitrobenzylamine hydrochloride.
  • Biosynth. (n.d.). 2-Nitrobenzylamine hydrochloride.
  • Oriental Journal of Chemistry. (2019). In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives.
  • PubChem. (n.d.). 4-Nitrobenzylamine.
  • PubChem. (n.d.). 4-Nitrobenzylamine hydrochloride.
  • Olender, D., Żwawiak, J., & Zaprutko, L. (2018). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 23(9), 2293.
  • PubChem. (n.d.). 3-Nitrobenzylamine.
  • Sigma-Aldrich. (n.d.). (S)-a-Methyl-4-nitrobenzylamine 97.
  • Pharmaceuticals. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. 11(2), 54.
  • Sigma-Aldrich. (n.d.). 4-Nitrobenzylamine 97.
  • Molecules. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. 27(11), 3617.
  • ResearchGate. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • Journal of Agricultural and Food Chemistry. (2021). Enzymolysis Modes Trigger Diversity in Inhibitor‐α‐Amylase Aggregating Behaviors and Activity Inhibition: A New Insight Into Enzyme Inhibition.
  • European Journal of Medicinal Chemistry. (2017).
  • Nutrients. (2022).
  • Ninja Nerd. (2017, April 26). Biochemistry | Enzyme Inhibition [Video]. YouTube.

Sources

assessing the purity of synthesized "4-Carboxy-3-nitrobenzylamine" by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Assessing the Purity of Synthesized "4-Carboxy-3-nitrobenzylamine" by High-Performance Liquid Chromatography (HPLC)

For researchers, scientists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is a cornerstone of regulatory compliance, reaction efficiency, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, technically-grounded comparison of methods for assessing the purity of this compound, a crucial intermediate in various synthetic pathways. We will focus on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, delving into the rationale behind method development and comparing its performance against viable alternatives.

The Critical Role of Purity for this compound

This compound (CAS: 100466-28-2) is an organic compound featuring a carboxylic acid, a nitro group, and a benzylamine moiety.[1][2] Its molecular structure makes it a versatile building block. However, the very functionalities that make it useful also render its synthesis susceptible to the formation of process-related impurities. These can include starting materials, by-products from incomplete reactions, isomers, or degradation products.[3][4] According to the International Council for Harmonisation (ICH) guidelines, any component that is not the defined active substance or an excipient is considered an impurity, and its presence must be monitored and controlled.[3] For an intermediate like this compound, ensuring high purity (typically ≥98%) is essential to prevent downstream reaction failures and the introduction of potentially toxic impurities into the final drug substance.[5]

The Gold Standard: Reversed-Phase HPLC (RP-HPLC)

For the analysis of non-volatile, polar organic molecules like this compound, HPLC is widely considered the gold standard due to its high resolution, sensitivity, and quantitative accuracy.[6] A well-developed RP-HPLC method can separate the main compound from structurally similar impurities, providing a detailed purity profile.

Causality Behind Experimental Choices in HPLC Method Development

The development of a robust and reliable HPLC method is a systematic process where each parameter is chosen to suit the analyte's specific chemical properties.

  • Column Selection: The stationary phase is the heart of the separation. For aromatic and moderately polar compounds, a C18 column is the workhorse of RP-HPLC.[7] However, for aromatic compounds, a Phenyl-Hexyl column can offer enhanced selectivity.[8] The phenyl groups in the stationary phase can interact with the benzene ring of the analyte via π-π interactions, providing a different separation mechanism that can resolve isomers or closely related impurities that might co-elute on a C18 column.[8][9]

  • Mobile Phase Composition: The mobile phase must be tailored to ensure proper retention and elution.

    • pH Control: this compound contains both a basic amine group and an acidic carboxylic acid group. To achieve sharp, symmetrical peaks, the ionization of these groups must be controlled. Operating at a low pH (e.g., 2.5-3.0) using an acid like formic acid or phosphoric acid ensures that the carboxylic acid group is protonated (COOH) and the amine group is also protonated (NH3+). This prevents peak tailing that can occur from interactions with residual silanols on the silica-based column packing.[9][10]

    • Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in RP-HPLC.[11] Acetonitrile often provides better peak shape and lower UV cutoff, while methanol can alter selectivity, particularly on phenyl-based columns.[9] A gradient elution, starting with a lower concentration of the organic modifier and gradually increasing it, is ideal for separating impurities with a wide range of polarities from the main analyte peak.[7][12]

  • Detection Wavelength: The presence of the nitro group and the benzene ring creates strong chromophores, making UV detection highly suitable.[13] A photodiode array (PDA) detector is invaluable during method development to scan across a range of wavelengths (e.g., 190-400 nm) to find the absorbance maximum, ensuring the highest sensitivity for both the main compound and any potential impurities.[11] For many nitroaromatic compounds, 254 nm is a common and effective wavelength.[10]

Experimental Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing SamplePrep Sample Preparation (Accurate Weighing & Dissolution in Mobile Phase) Injection Inject Sample onto HPLC System SamplePrep->Injection MobilePhase Mobile Phase Preparation (e.g., 0.1% Formic Acid in Water/Acetonitrile) Separation Chromatographic Separation (Gradient Elution on C18 or Phenyl-Hexyl Column) MobilePhase->Separation StandardPrep Standard Preparation (Reference Standard for Peak ID and System Suitability) StandardPrep->Injection Injection->Separation Detection UV/PDA Detection (e.g., at 254 nm) Separation->Detection Integration Peak Integration (Chromatogram Processing) Detection->Integration Calculation Purity Calculation (Area Percent Method) Integration->Calculation Report Generate Report (Purity Value & Impurity Profile) Calculation->Report

Caption: Workflow for HPLC purity analysis of this compound.

Self-Validating HPLC Protocol

This protocol is designed to be self-validating through the inclusion of system suitability tests, which ensure the analytical system is performing correctly before sample analysis.

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Solution Preparation:

  • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).

  • Standard Solution (for System Suitability): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to get a concentration of 100 µg/mL.

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

4. System Suitability Test (SST):

  • Inject the standard solution six times.

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 1.5

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

5. Analysis & Calculation:

  • Once SST criteria are met, inject the sample solution.

  • Calculate purity using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, other techniques can provide complementary information or may be considered in specific contexts. The choice of method depends on the specific question being asked.

Method_Selection Start What is the Analytical Goal? Q_Routine Routine Purity & Impurity Profile? Start->Q_Routine Q_Absolute Absolute Purity of a Highly Pure (>99%) Sample? Start->Q_Absolute Q_Structural Structural ID of Unknown Impurity? Start->Q_Structural Q_Volatile Analysis of Volatile Impurities/Solvents? Start->Q_Volatile HPLC Use HPLC-UV/PDA Q_Routine->HPLC Yes DSC Use DSC Q_Absolute->DSC Yes LCMS Use LC-MS/NMR Q_Structural->LCMS Yes GC Use GC-FID/MS Q_Volatile->GC Yes

Caption: Decision logic for selecting an analytical purity assessment method.

Comparative Data Summary
Technique Principle Selectivity/Specificity Sensitivity Suitability for this compound Key References
HPLC-UV Differential partitioning between stationary and mobile phases based on polarity.High: Excellent for separating isomers and related substances.High: Can detect impurities at levels <0.1%.Excellent: Ideal for routine purity testing and impurity profiling. The gold standard method.[6]
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on volatility.High: for volatile compounds.Very High: (with FID/MS detectors).Poor: The analyte has a high boiling point (417.2°C) and is thermally labile, making it unsuitable for GC without derivatization.[5][6]
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow into a sample and a reference as a function of temperature.Low: Provides a single value for total molar purity. Cannot separate or identify individual impurities.Low: Best suited for samples with very high purity (>98.5%).Good (for confirmation): Can determine the absolute purity of a final, highly purified batch without requiring reference standards.[3][3]
Quantitative NMR (qNMR) Measures the signal intensity of specific nuclei, which is directly proportional to the number of nuclei.High: Provides structural information, making it specific.Moderate: Less sensitive than HPLC for trace impurities.Good (for orthogonal check): Excellent for confirming the structure and providing an orthogonal purity assessment. Not ideal for routine screening of low-level impurities.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.Very High: Offers extremely high resolution, sometimes superior to HPLC.High: but can be limited by small injection volumes.Good (specialized cases): Can be a powerful alternative for resolving very complex mixtures or charged species that are difficult to separate by HPLC.[6]

Conclusion and Authoritative Recommendation

For the comprehensive assessment of synthesized this compound in a drug development setting, a well-validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is unequivocally the most suitable technique. Its superior ability to separate and quantify a wide range of potential process-related impurities provides the detailed purity profile required for quality control and regulatory scrutiny.

While techniques like DSC and qNMR serve as excellent orthogonal methods for confirming the absolute purity of a final product or for structural elucidation, they lack the routine screening capability and trace-level sensitivity of HPLC for impurity profiling. The presented HPLC protocol, grounded in the physicochemical properties of the analyte, offers a robust, reliable, and self-validating system for ensuring the quality of this critical pharmaceutical intermediate.

References

  • Chemsrc. (2025). This compound | CAS#:100466-28-2. Chemsrc.com. [Link]

  • Taylor & Francis Online. (n.d.). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis Online. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Properties of this compound for Optimal Synthesis. inno-pharmchem.com. [Link]

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent Technologies. [Link]

  • Bases bibliographiques Pascal et Francis. (n.d.). Improved separation of explosives (nitro aromatics) for HPLC analysis using Synergi Hydro-RP and Synergi Polar-RP® (EPA method 8330). inist.fr. [Link]

  • MicroSolv. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. mtc-usa.com. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. atsdr.cdc.gov. [Link]

  • ChemBK. (n.d.). This compound. chembk.com. [Link]

  • ACS Publications. (n.d.). An Alternative Method to Isolate Pharmaceutical Intermediates. Organic Process Research & Development. [Link]

  • MDPI. (n.d.). Review on the modern analytical advancements in impurities testing. mdpi.com. [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci.com. [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. netzsch-thermal-analysis.com. [Link]

  • PubChem, NIH. (n.d.). 4-Nitrobenzylamine. pubchem.ncbi.nlm.nih.gov. [Link]

  • Pharmaffiliates. (n.d.). This compound. pharmaffiliates.com. [Link]

  • Semantic Scholar. (n.d.). Development and validation of a single hplc method for the determination of thirteen pharmaceuticals. semanticscholar.org. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. phenomenex.com. [Link]

  • JETIR. (n.d.). Development and validation of stability indicating RP-HPLC method for Tetrabenazine from its pharmaceutical dosage form. jetir.org. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. researchgate.net. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 4-Carboxy-3-nitrobenzylamine Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the specificity of a chemical probe or a drug candidate is paramount. The 4-carboxy-3-nitrobenzylamine scaffold is a versatile starting point for the synthesis of a wide array of biologically active molecules. However, the introduction of the nitroaromatic moiety, a common pharmacophore in various therapeutic agents, also brings the potential for off-target effects and cross-reactivity in biological assays.[1] This guide provides a comprehensive framework for objectively evaluating the cross-reactivity of this compound derivatives, supported by established experimental methodologies and field-proven insights. Our objective is to empower you to design self-validating experiments that yield trustworthy and publishable data.

The Rationale: Why Scrutinize the Specificity of Nitroaromatic Compounds?

The nitroaromatic group is an electron-withdrawing moiety that can participate in various biological interactions, including hydrogen bonding and π-π stacking. Its presence is associated with a range of biological activities, from antimicrobial to anticancer effects.[1] However, this reactivity also presents potential challenges:

  • Metabolic Liabilities: Nitro groups can be enzymatically reduced to form reactive nitroso and hydroxylamine intermediates, which may covalently modify proteins and nucleic acids, leading to off-target toxicity.[2]

  • Assay Interference: Certain chemical functionalities can interfere with assay readouts. For instance, compounds that react with thiols can disrupt assays that use thiol-containing reagents like Coenzyme A or DTT.[3][4][5]

  • Structural Mimicry: The overall shape and charge distribution of a this compound derivative may allow it to bind to the active or allosteric sites of unintended protein targets.

Therefore, a rigorous assessment of cross-reactivity is not merely a supplementary step but a critical component of the validation process for any novel derivative of this scaffold.

A Phased Approach to Cross-Reactivity Profiling

A systematic evaluation of cross-reactivity should follow a logical progression from broad, high-throughput screening to more focused, mechanistic studies. This phased approach ensures that resources are used efficiently and that the most promising and specific compounds are advanced.

G cluster_0 Phase 1: Broad Spectrum Screening cluster_1 Phase 2: Secondary Validation cluster_2 Phase 3: Mechanistic Deconvolution A Primary Target Assay B Large-Scale Off-Target Screen (e.g., Kinase Panel) A->B Identify potent hits C Initial Cytotoxicity Profiling A->C Assess general toxicity D Orthogonal Target-Based Assays B->D F Cell-Based Functional Assays C->F E Competitive Binding Assays D->E Confirm direct binding E->F Validate cellular activity G Target Knockdown/Knockout Models F->G H Chemical Proteomics G->H Identify true targets

Caption: A phased workflow for cross-reactivity assessment.

Comparative Data Analysis: Learning from Analogs

Direct comparative studies on the cross-reactivity of this compound derivatives are not extensively available in the public domain. However, we can draw valuable inferences from structurally related compounds, such as 4-substituted-3-nitrobenzamides, which have been evaluated for anticancer activity.[6] The following table summarizes the growth inhibitory activity (GI50) of these analogs against various cancer cell lines.

Compound IDSubstitution at Amide NitrogenHCT-116 (GI50 µM)MDA-MB-435 (GI50 µM)HL-60 (GI50 µM)
4a 4-fluorobenzyl2.1111.9042.056
4g 3,4-difluorobenzyl>1001.0083.778
4l 2-chlorobenzyl3.5862.8971.993
4m 3-chlorobenzyl4.8763.5862.543
4n 4-chlorobenzyl6.3213.1122.876
Data adapted from a study on 4-substituted-3-nitrobenzamide derivatives, which are structurally analogous to the this compound scaffold. The inhibitory activities were evaluated by the Sulforhodamine B (SRB) assay.[6]

This data illustrates how subtle changes in the chemical structure can significantly impact biological activity across different cell lines, hinting at varying levels of target engagement and potential off-target effects. For instance, the poor activity of compound 4g against HCT-116 compared to its potent activity against MDA-MB-435 suggests a degree of selectivity that warrants further investigation.

Essential Experimental Protocols

To build a robust dataset for your this compound derivatives, a combination of biochemical and cell-based assays is essential. Here, we provide detailed, step-by-step methodologies for key experiments.

Protocol: Competitive Binding Assay

This assay determines if your test compound binds to the same site on a target protein as a known, labeled ligand.[7][8]

Objective: To quantify the binding affinity (Ki) of an unlabeled test compound to a target protein.

Materials:

  • Purified target protein

  • Labeled ligand (e.g., fluorescently tagged) with known affinity (Kd)

  • Unlabeled test compound (this compound derivative)

  • Assay buffer (e.g., Tris-buffered saline with 0.05% Tween-20)

  • Microplate reader capable of detecting the label's signal

Procedure:

  • Determine the Kd of the labeled ligand:

    • Prepare a serial dilution of the target protein in assay buffer.

    • Add a constant concentration of the labeled ligand (typically at or below the expected Kd) to each well.

    • Incubate to allow binding to reach equilibrium.

    • Measure the signal and plot it against the protein concentration.

    • Fit the data to a one-site binding model to determine the Kd.

  • Perform the competition experiment:

    • Prepare a serial dilution of your unlabeled test compound.

    • In each well, combine the target protein (at a concentration of 1-2x the labeled ligand's Kd) and the labeled ligand (at its Kd concentration).

    • Add the serial dilutions of the test compound.

    • Incubate to allow the binding competition to reach equilibrium.

    • Measure the signal. As the concentration of the test compound increases, it will displace the labeled ligand, causing a decrease in the signal.

  • Data Analysis:

    • Plot the signal against the logarithm of the test compound's concentration.

    • Fit the data to a competitive binding model to determine the IC50 (the concentration of test compound that displaces 50% of the labeled ligand).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Labeled Ligand]/Kd)

Protocol: Cell-Based Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes a protein, increasing its melting temperature.

Objective: To determine if a compound binds to its intended target in intact cells.

Materials:

  • Cultured cells expressing the target protein

  • Test compound

  • PBS and lysis buffer

  • Instrumentation for western blotting or mass spectrometry

Procedure:

  • Compound Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with the test compound at various concentrations or with a vehicle control.

    • Incubate for a sufficient time to allow cell penetration and binding.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of different temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation and aggregation.

    • Immediately cool the tubes on ice.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Separate the soluble protein fraction (containing stabilized, non-aggregated target protein) from the aggregated protein by centrifugation.

    • Analyze the amount of soluble target protein at each temperature point by western blot or mass spectrometry.

  • Data Analysis:

    • For each treatment condition, plot the amount of soluble target protein as a function of temperature.

    • The resulting curve can be used to determine the melting temperature (Tm) of the target protein.

    • A shift to a higher Tm in the presence of the test compound indicates target engagement.

G A Treat cells with compound or vehicle B Harvest cells and apply heat gradient A->B C Lyse cells and separate soluble fraction B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot protein abundance vs. temperature D->E F Compare Tm shift between treated and vehicle samples E->F

Caption: Workflow for a Cell-Based Thermal Shift Assay (CETSA).

Visualizing Potential Cross-Reactivity: A Signaling Pathway Perspective

Given the reported anticancer activities of analogous compounds, it is plausible that derivatives of this compound could interact with key cancer signaling pathways, such as the PI3K/AKT/mTOR pathway. Off-target effects could arise from unintended inhibition or activation of kinases or other proteins within this cascade.

G RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation TestCompound This compound Derivative TestCompound->PI3K Off-target? TestCompound->AKT Off-target? TestCompound->mTORC1 Off-target?

Caption: Potential off-target interactions in the PI3K/AKT/mTOR pathway.

Conclusion and Best Practices

The evaluation of cross-reactivity for this compound derivatives is a critical exercise in due diligence for any drug discovery or chemical biology program. While direct comparative data may be sparse, a systematic approach grounded in established biochemical and cell-based assays can provide the necessary evidence to validate the specificity of your compounds.

Key Takeaways:

  • Be Proactive: Integrate cross-reactivity testing early in your workflow to avoid costly late-stage failures.

  • Use Orthogonal Assays: Do not rely on a single assay format. Corroborate findings from biochemical assays with data from cell-based models.[9]

  • Embrace Counter-Screening: Test your compounds in assays where they are expected to be inactive to confirm their specificity.

  • Characterize Assay Interference: Be mindful of how the nitroaromatic scaffold might interfere with your assay technology and perform appropriate controls.[4][5]

  • Document and Report: Transparently report all findings, including any observed off-target effects, to contribute to the collective knowledge of the scientific community.

By adhering to these principles, you can confidently characterize the biological activity of your this compound derivatives and select the most promising candidates for further development.

References

  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. [Link]

  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. [Link]

  • Wang, X., et al. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology, 13, 989800. [Link]

  • Inoue, H., et al. (2002). Determination of nitrotyrosine and related compounds in biological specimens by competitive enzyme immunoassay. Nitric Oxide, 7(1), 53-61. [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. [Link]

  • Eubanks, L. M., et al. (2022). Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity. Journal of Pharmacology and Experimental Therapeutics, 382(2), 163-173. [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113. [Link]

  • ResearchGate. (2019). The protocol of competitive binding assay. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • ResearchGate. (n.d.). Biologically relevant nitroaromatic compounds. [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. [Link]

  • Royal Society of Chemistry. (2023). Probing the binding and activation of small molecules by gas-phase transition metal clusters via IR spectroscopy. Chemical Society Reviews. [Link]

  • Mtoz Biolabs. (n.d.). Competitive Ligand Binding Assay. [Link]

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. [Link]

  • Fabgennix International. (n.d.). Competition Assay Protocol. [Link]

  • MDPI. (2022). Experimental Research Models to Assess the Cross-Reactivity between Can f 5 and Human PSA—Two Different Perspectives. International Journal of Molecular Sciences, 23(19), 11265. [Link]

  • National Center for Biotechnology Information. (2021). Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems. Current Opinion in Chemical Biology, 60, 1-11. [Link]

  • Environmental Analysis Health and Toxicology. (2022). Biodegradation and detoxification of p-nitro aniline by pseudomonas DL17 isolated from alkaline lake. [Link]

  • ACS Publications. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113. [Link]

  • National Center for Biotechnology Information. (2013). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 68, 16-24. [Link]

  • National Center for Biotechnology Information. (1982). Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent. Biochemical Journal, 201(2), 321-327. [Link]

  • ACS Publications. (2023). Detection of Nitroaromatic and Peroxide-Based Explosives with Amine- and Phosphine-Functionalized Diketopyrrolopyrroles. ACS Applied Materials & Interfaces, 15(23), 28247-28257. [Link]

  • MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3613. [Link]

Sources

A Comparative Guide to the Stability of Substituted Nitrobenzylamines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical sciences and organic synthesis, nitrobenzylamines serve as crucial intermediates and structural motifs. Their inherent reactivity, governed by the interplay of the electron-withdrawing nitro group and the basic amino group, makes a thorough understanding of their stability paramount. This guide provides a comparative analysis of the stability of different substituted nitrobenzylamines, offering insights into the factors governing their degradation and providing robust experimental protocols for their evaluation. While direct comparative studies on a wide range of substituted nitrobenzylamines are not extensively documented in a single source, this guide synthesizes available data from closely related compounds and established chemical principles to provide a predictive and practical framework for researchers.

The Decisive Factors in Nitrobenzylamine Stability: A Mechanistic Overview

The stability of a substituted nitrobenzylamine is not an intrinsic, singular property but rather a dynamic response to its environment. Several key factors dictate its susceptibility to degradation, including thermal stress, light exposure, pH, and oxidative conditions. The interplay of these factors with the molecule's inherent structural features—namely the position of the nitro group and the nature of other substituents on the aromatic ring—determines its shelf-life and reaction outcomes.

The Critical Role of Isomeric Position

The substitution pattern on the benzene ring profoundly influences the stability of nitrobenzylamines. The relative positions of the nitro and aminomethyl groups (ortho, meta, and para) dictate the electronic and steric environment of the molecule.

  • Ortho-Substituted Nitrobenzylamines: These isomers are often the least stable of the three. The proximity of the nitro and aminomethyl groups can lead to intramolecular interactions, such as hydrogen bonding, which can influence reactivity. However, this closeness also introduces significant steric strain, which can be a driving force for decomposition, particularly under thermal stress. Studies on analogous compounds like nitrobenzyl halides have demonstrated that ortho isomers are less thermally stable than their meta and para counterparts.

  • Meta-Substituted Nitrobenzylamines: In the meta position, the electron-withdrawing nitro group deactivates the position of the aminomethyl group towards electrophilic attack to a lesser extent than in the ortho and para positions. This electronic arrangement often contributes to greater thermal stability. For instance, studies on the thermal decomposition of nitrobenzoic acid isomers have shown that m-nitrobenzoic acid possesses the highest thermal stability among the isomers, a principle that can be reasonably extrapolated to nitrobenzylamines.[1]

  • Para-Substituted Nitrobenzylamines: The para isomer typically exhibits intermediate to high stability. The substituents are positioned far apart, minimizing steric hindrance. The electronic effects of the nitro group are strongly felt at this position, which can influence reactivity and degradation pathways. In some cases, the para isomer can pack more efficiently in a crystal lattice, leading to a higher melting point and greater solid-state stability.

The Influence of Additional Ring Substituents

The presence of other substituents on the aromatic ring further modulates the stability of the nitrobenzylamine core structure. The electronic nature of these substituents is a key determinant.

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or alkyl groups donate electron density to the aromatic ring. This can increase the nucleophilicity of the ring and potentially make the molecule more susceptible to oxidative degradation. However, by donating electrons, they can also stabilize any potential carbocation intermediates that may form during certain degradation pathways.

  • Electron-Withdrawing Groups (EWGs): Additional EWGs, like a halogen or a cyano group, will further decrease the electron density of the aromatic ring. This generally enhances thermal stability by making the ring less reactive. However, it can also influence the acidity of the benzylic protons, potentially affecting certain degradation routes.

Experimental Protocols for Assessing Nitrobenzylamine Stability

A comprehensive evaluation of a nitrobenzylamine's stability requires subjecting it to a battery of stress tests, often referred to as forced degradation studies.[2][3][4][5][6] These studies are essential for identifying potential degradants, elucidating degradation pathways, and developing stability-indicating analytical methods.

Forced Degradation Workflow

The following diagram outlines a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Hydrolysis Hydrolysis HPLC_UPLC HPLC/UPLC Assay (Purity & Degradation) Hydrolysis->HPLC_UPLC Oxidation Oxidation Oxidation->HPLC_UPLC Photolysis Photolysis Photolysis->HPLC_UPLC Thermal Thermal Thermal->HPLC_UPLC LC_MS LC-MS/MS (Degradant Identification) HPLC_UPLC->LC_MS NMR NMR Spectroscopy (Structure Elucidation) LC_MS->NMR Compound Compound Compound->Hydrolysis Acidic, Basic, Neutral pH Compound->Oxidation e.g., H₂O₂ Compound->Photolysis UV/Vis Light Compound->Thermal Elevated Temp.

Caption: Workflow for forced degradation studies of nitrobenzylamines.

Step-by-Step Protocols

2.2.1. Hydrolytic Stability Assessment

  • Preparation of Solutions: Prepare stock solutions of the nitrobenzylamine in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Dilute the stock solution into separate aqueous buffer solutions of different pH values (e.g., pH 2, pH 7, and pH 9).

  • Incubation: Incubate the solutions at a controlled, elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days).[5]

  • Sampling and Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC-UV method to quantify the remaining parent compound and any degradation products.

2.2.2. Oxidative Stability Assessment

  • Preparation of Solutions: Prepare a solution of the nitrobenzylamine in a suitable solvent.

  • Stress Conditions: Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), to the nitrobenzylamine solution.

  • Incubation: Keep the mixture at room temperature or a slightly elevated temperature for a defined period, protected from light.

  • Analysis: Monitor the reaction mixture at various time intervals by HPLC-UV to determine the extent of degradation.

2.2.3. Photostability Assessment

  • Sample Preparation: Place a solid sample of the nitrobenzylamine in a thin, uniform layer in a chemically inert, transparent container. For solutions, use a quartz cuvette or other UV-transparent vessel.

  • Control Sample: Prepare an identical sample wrapped in aluminum foil to serve as a dark control.

  • Exposure: Expose the samples to a light source that provides both UV and visible light, following ICH Q1B guidelines.[4]

  • Analysis: After the exposure period, analyze both the exposed and control samples by HPLC-UV and other physical characterization methods.

2.2.4. Thermal Stability Assessment (Solid State)

  • Sample Preparation: Place a known amount of the solid nitrobenzylamine in a suitable container (e.g., an open or loosely capped vial).

  • Stress Conditions: Store the sample in a temperature-controlled oven at a temperature below its melting point (e.g., 80 °C).

  • Analysis: At selected time points, remove the sample, allow it to cool, and analyze for degradation by HPLC-UV.

  • Differential Scanning Calorimetry (DSC): For a more detailed analysis of thermal decomposition, DSC can be employed to determine the onset of decomposition and the associated heat flow.[1][7]

Comparative Stability Analysis: A Predictive Framework

Substituent Pattern Predicted Thermal Stability Predicted Photostability Predicted Hydrolytic Stability Justification
2-Nitrobenzylamine LowModerate to LowModerateSteric hindrance between the nitro and aminomethyl groups can lower thermal stability. Photolytic cleavage is a known reaction for ortho-nitrobenzyl compounds.[8][9]
3-Nitrobenzylamine HighHighHighThe meta-positioning of the electron-withdrawing nitro group provides significant electronic stabilization without steric strain, leading to higher overall stability.[1]
4-Nitrobenzylamine Moderate to HighHighHighMinimal steric hindrance and strong electronic deactivation of the ring contribute to good stability.
2-Nitro-4-methoxybenzylamine LowModerateModerateThe ortho-nitro group induces instability, while the electron-donating methoxy group may increase susceptibility to oxidation.
4-Nitro-2-chlorobenzylamine HighHighHighThe presence of two electron-withdrawing groups is expected to significantly stabilize the molecule against thermal and oxidative degradation.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for identifying and characterizing degradation products.

Degradation_Pathways cluster_pathways Potential Degradation Routes Nitrobenzylamine Nitrobenzylamine Oxidation_N Oxidation of Amino Group Nitrobenzylamine->Oxidation_N Oxidizing agents Reduction_NO2 Reduction of Nitro Group Nitrobenzylamine->Reduction_NO2 Reducing agents, light Photorearrangement Photochemical Rearrangement (ortho-isomers) Nitrobenzylamine->Photorearrangement UV Light Hydrolysis_SideChain Hydrolysis of Side Chain Nitrobenzylamine->Hydrolysis_SideChain Strong acid/base Ring_Opening Aromatic Ring Opening Nitrobenzylamine->Ring_Opening Harsh oxidative conditions

Caption: Potential degradation pathways for substituted nitrobenzylamines.

  • Oxidation of the Amino Group: The primary amine can be oxidized to form various products, including imines, oximes, or hydroxylamines.

  • Reduction of the Nitro Group: Under certain conditions, particularly photolytic stress or in the presence of reducing agents, the nitro group can be reduced to a nitroso, hydroxylamino, or even an amino group.

  • Photochemical Rearrangement: Ortho-nitrobenzyl compounds are known to undergo photochemical rearrangement to form nitrosobenzaldehyde or related products.[8][9]

  • Hydrolysis: While generally stable, under harsh acidic or basic conditions, cleavage of the benzyl-amine bond or other susceptible bonds may occur. Studies on related compounds like nitrazepam show that hydrolysis can lead to ring-opened products.[10]

  • Ring Opening: Under severe oxidative stress, the aromatic ring itself can be cleaved, leading to a complex mixture of smaller, aliphatic molecules.[11][12]

Conclusion and Future Perspectives

The stability of substituted nitrobenzylamines is a multifaceted issue governed by the interplay of isomeric position, the electronic nature of other substituents, and the specific stress conditions applied. While a direct comparative experimental dataset is not extensively available, a robust understanding of the underlying chemical principles allows for a predictive assessment of stability. This guide provides a framework for researchers to approach the stability evaluation of novel nitrobenzylamine derivatives, from experimental design to the interpretation of results. The provided protocols for forced degradation studies offer a starting point for the development of validated, stability-indicating analytical methods, which are indispensable in the fields of drug development and chemical synthesis.

Future work in this area should focus on generating direct comparative stability data for a homologous series of substituted nitrobenzylamines under standardized stress conditions. Such studies would provide invaluable quantitative data, such as degradation kinetics, and would further refine our understanding of the structure-stability relationships within this important class of compounds.

References

  • Alsante, K. M., et al. (2004). Solving impurity/degradation problems: Case studies. Journal of Pharmaceutical and Biomedical Analysis, 36(5), 975-985.
  • Baertschi, S. W. (Ed.). (2005).
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Gangarapu, K., Venu, J., Monja, M., Gouthami, T., & Bakshi, V. (2018). Identification of degradation products of saquinavir mesylate by LC-MS: Molecular docking and in silico ADME prediction studies. Proceedings of 4th International Electronic Conference on Medicinal Chemistry.
  • Hoth, K. K., Reddy, S. P. K., Raju, V. K., & Ravindranath, L. K. (2013). FORCED DEGRADATION STUDIES: PRACTICAL APPROACH - OVERVIEW OF REGULATORY GUIDANCE AND LITERATURE FOR THE DRUG PRODUCTS AND DRUG SUBSTANCES. International Journal of Pharmaceutical Sciences and Research, 4(9), 3449-3465.
  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
  • Li, X., et al. (2020). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Química Nova, 43(8), 1035-1042.
  • Nageswara Rao, R., & Nagaraju, V. (2003). An overview of the recent trends in development of HPLC methods for determination of impurities in drugs. Journal of Pharmaceutical and Biomedical Analysis, 33(3), 335-377.
  • Qiu, F., & Norwood, D. L. (2007). Identification of Pharmaceutical Impurities.
  • Shinde, N., Bangar, B., Sherekar, D. P., & Shinde, S. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Science, 3(4), 158-168.
  • Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology, 24(1), 1-14.
  • Talekar, P. P., Bhalgat, C. M., et al. (2018). FORCED DEGRADATION STUDIES: REGULATORY CONSIDERATIONS AND IMPLEMENTATIONS IN ANALYTICAL METHOD DEVELOPMENT AND VALIDATION. World Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 431-451.
  • Hadzieva Gigovska, M., Petkovska, A., et al. (2018). Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology. International Journal of Analytical Chemistry, 2018, 8540921.
  • Šolomek, T., et al. (2012). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences, 11(3), 548-555.
  • Han, W. W., & Wang, J. Y. (2006). [Effect and mechanism of degradation of nitrobenzene in aqueous solution by O3/H2O2]. Huan jing ke xue= Huanjing kexue, 27(9), 1791–1797.
  • Han, S. K., & Jhon, G. J. (1986). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines III: nitrazepam. Journal of Pharmaceutical Sciences, 75(10), 945-949.
  • Manzo, R. H., & de Bertorello, M. M. (1978). Kinetics and mechanism of hydrolysis of N1-substituted sulfanilamides. Journal of Pharmaceutical Sciences, 67(5), 669-673.
  • Oesterling, T. O. (1970). Aqueous stability of clindamycin. Journal of Pharmaceutical Sciences, 59(1), 63-67.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Carboxy-3-nitrobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

As a key intermediate in complex organic synthesis, 4-carboxy-3-nitrobenzylamine demands rigorous adherence to safety and disposal protocols. Its molecular structure, featuring a nitro group on an aromatic ring, necessitates its classification as a potentially hazardous material. This guide provides an in-depth, procedural framework for researchers and drug development professionals to manage and dispose of this compound and its associated waste streams in a manner that ensures personnel safety and regulatory compliance. The procedures outlined herein are grounded in established principles of laboratory safety and hazardous waste management, emphasizing risk mitigation at every step.

Hazard Assessment and Waste Characterization

The foundational step in any disposal procedure is a thorough understanding of the chemical's hazards. While a specific Safety Data Sheet (SDS) may not always be accessible, the hazards of this compound can be inferred from its functional groups and related chemical classes.

  • Nitro-Aromatic Compounds : This class of chemicals is known for its potential reactivity, and some nitro compounds can be sensitive to shock, friction, or heat.[1][2][3] The nitro group makes them energetically potent.

  • Amines and Carboxylic Acids : These functional groups can cause skin and eye irritation or corrosion.[4][5]

Causality of Action : Before disposal, it is the generator's legal responsibility to classify the waste according to the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6] Due to the nitro group, waste containing this compound should be evaluated for the hazardous characteristics of reactivity and toxicity .[7] This proactive characterization dictates the entire handling and disposal pathway, ensuring that high-risk waste is not inadvertently managed as a standard chemical.

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate exposure risks during handling and disposal, a stringent PPE and engineering control regimen is mandatory. The choice of PPE is dictated by the need to prevent dermal contact, inhalation, and eye exposure.

Engineering Controls : All handling and preparation for the disposal of this compound, especially when dealing with powders or creating solutions, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[2][8]

PPE ItemSpecificationRationale
Hand Protection Heavy-duty nitrile or neoprene gloves.Provides superior chemical resistance compared to standard disposable gloves, which is crucial when handling potentially reactive or toxic substances.[9][10] Check gloves for integrity before each use.[2]
Eye Protection Chemical splash goggles.Essential for protecting against splashes of contaminated solvents or fine powders. Safety glasses are insufficient.[1][2]
Body Protection Flame-resistant laboratory coat.Protects against incidental contact and provides a barrier. Flame resistance is a prudent precaution when working with energetically functionalized compounds.

Step-by-Step Disposal Protocol

This protocol provides a systematic workflow for collecting and preparing this compound waste for final disposal.

Phase 1: Waste Segregation

The principle of waste segregation is to prevent dangerous chemical reactions within a waste container.

  • Designate a Waste Stream : Establish a dedicated hazardous waste container specifically for this compound and materials heavily contaminated with it.

  • Avoid Incompatibles : Under no circumstances should this waste be mixed with other chemical streams.[11][12] Pay special attention to avoiding contact with strong acids, bases, oxidizing agents, or reducing agents, as these can catalyze decomposition or other hazardous reactions.[9]

Phase 2: Waste Collection and Containerization

Proper containment is critical for safe storage and transport.

  • Select an Appropriate Container : Use a chemically resistant, sealable container (e.g., a high-density polyethylene (HDPE) jug or a glass bottle with a screw cap). The container must be in good condition, free of leaks or cracks.

  • Label the Container : As soon as the container is designated for waste, affix a "Hazardous Waste" label.[7][13] The label must include:

    • The full chemical name: "this compound"

    • The date waste accumulation began.

    • A clear indication of the associated hazards (e.g., "Toxic," "Reactive").

  • Collect the Waste : Carefully transfer waste into the container, ensuring not to overfill it (a maximum of 90% capacity is recommended to allow for expansion). Keep the container sealed at all times except when adding waste.[11]

Phase 3: Management of Contaminated Materials

Items that come into contact with the chemical are also considered hazardous waste.

  • Solid Waste : Used gloves, weigh boats, and contaminated paper towels should be collected in a sealed, labeled bag and placed in the designated solid hazardous waste container.

  • "Empty" Containers : The original container of this compound is not truly empty. The first rinse of a container that held a potentially toxic chemical must be collected and disposed of as hazardous waste.[14] Subsequent rinses may be managed similarly to ensure thorough decontamination.

  • Contaminated Glassware : Rinse glassware with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The first rinseate must be collected as hazardous waste. After thorough cleaning, the glassware can be returned to normal laboratory use.

Phase 4: Storage and Final Disposal

Regulatory compliance dictates the final steps of the disposal process.

  • Store in a Satellite Accumulation Area (SAA) : The sealed and labeled waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel.[7][13] This prevents the accumulation of hazardous waste in general work areas.

  • Arrange for Professional Disposal : Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[13] These entities are equipped to transport and process the waste according to federal and state regulations, often via methods like high-temperature incineration.[13][15]

Emergency Procedures

Preparedness is a key component of laboratory safety.

  • Spill : In case of a spill, evacuate the immediate area and notify your supervisor.[10] Remove all ignition sources. If the spill is small and you are trained to do so, use a chemical spill kit with absorbent materials. All cleanup materials must be treated as hazardous waste.

  • Personal Exposure :

    • Skin Contact : Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]

    • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[16]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

Start Waste Generation (this compound & Contaminated Materials) Assess Step 1: Hazard Assessment - Review compound structure (nitro-aromatic) - Classify under EPA RCRA regulations Start->Assess PPE Step 2: Don Appropriate PPE - Nitrile/Neoprene Gloves - Safety Goggles - Lab Coat Assess->PPE Segregate Step 3: Segregate Waste - Isolate from incompatible chemicals (e.g., strong acids, bases, oxidizers) PPE->Segregate Containerize Step 4: Containerize & Label - Use sealed, compatible container - Affix 'Hazardous Waste' label - List contents and accumulation date Segregate->Containerize Store Step 5: Store in SAA - Place in designated Satellite Accumulation Area Containerize->Store Dispose Step 6: Final Disposal - Contact Institutional EHS - Arrange pickup by licensed waste contractor Store->Dispose

Sources

Navigating the Safe Handling of 4-Carboxy-3-nitrobenzylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The procedural guidance herein is built on the foundational principles of chemical causality. Understanding why a certain precaution is necessary is as critical as the precaution itself. This self-validating system of protocols is designed to build your trust and ensure a secure laboratory environment.

I. Hazard Assessment: An Inference-Based Approach

Given the molecular structure of 4-Carboxy-3-nitrobenzylamine, which features a nitro group and a benzylamine moiety, we can infer its hazard profile from related compounds such as 4-nitrobenzylamine hydrochloride and 3-nitrobenzamide. These analogous compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, a conservative approach to handling is essential, assuming similar potential hazards for this compound.

Inferred Hazard Profile:

  • Acute Toxicity: Potentially harmful if swallowed or in contact with skin.

  • Skin Corrosion/Irritation: Likely to cause skin irritation.

  • Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation or damage.

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.

These inferences necessitate a stringent personal protective equipment (PPE) protocol to create a reliable barrier between the researcher and the chemical.

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not merely a checklist; it is a calculated strategy to mitigate the specific risks identified. The following table outlines the minimum PPE requirements for handling this compound.

PPE Category Item Specification & Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for signs of degradation or punctures before use. This is crucial to prevent skin contact and absorption.[3][4]
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in addition to goggles when there is a significant risk of splashing, providing a multi-layered defense for your eyes and face.[5]
Skin and Body Protection Laboratory coatA flame-retardant lab coat, fully buttoned, is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls are advised to protect underlying clothing and skin.[4]
Respiratory Protection NIOSH-approved respiratorUse a NIOSH-approved respirator with an appropriate particulate filter when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[3][6]

This multi-tiered PPE strategy ensures comprehensive protection from the primary routes of exposure.

III. Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is critical for minimizing exposure and preventing accidents. The following workflow is designed to guide you through the key stages of handling this compound.

1. Receiving and Unpacking:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Don the appropriate PPE (gloves and safety glasses) before handling the package.

  • Unpack the chemical in a well-ventilated area, preferably within a chemical fume hood.

2. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

  • Keep away from incompatible materials such as strong oxidizing agents.[2]

  • Ensure the storage area is clearly labeled with the appropriate hazard warnings.

3. Weighing and Preparation of Solutions:

  • All weighing of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood to control exposure to dust and vapors.

  • Use non-sparking tools to handle the solid.[8]

  • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

4. Experimental Use:

  • Handle the compound in a well-ventilated laboratory, with preference given to a chemical fume hood.

  • Avoid the formation of dust and aerosols.[8]

  • Ensure all lab personnel in the vicinity are aware of the potential hazards.

The following diagram illustrates the logical flow of the safe handling protocol.

SafeHandlingWorkflow Receiving Receiving & Unpacking Storage Secure Storage Receiving->Storage Inspect & Store Weighing Weighing in Fume Hood Storage->Weighing Transfer to Hood Experiment Experimental Use Weighing->Experiment Prepare for Use Disposal Waste Disposal Experiment->Disposal Segregate Waste

Caption: Workflow for the safe handling of this compound.

IV. Spill and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release.

  • Small Spills:

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the material using non-sparking tools and place it in a suitable, closed container for disposal.[8]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Ensure the area is well-ventilated.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

    • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

V. Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

1. Waste Segregation:

  • All waste materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be segregated as hazardous waste.

2. Waste Collection:

  • Collect waste in a clearly labeled, sealed, and chemically compatible container.

  • The label should include the chemical name and associated hazards.

3. Disposal Protocol:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.[9]

The following diagram outlines the decision-making process for waste disposal.

DisposalWorkflow Start Waste Generated IsContaminated Contaminated with This compound? Start->IsContaminated HazardousWaste Segregate as Hazardous Waste IsContaminated->HazardousWaste Yes NonHazardousWaste Dispose as Non-Hazardous Waste IsContaminated->NonHazardousWaste No Collect Collect in Labeled, Sealed Container HazardousWaste->Collect LicensedDisposal Dispose via Licensed Contractor Collect->LicensedDisposal

Caption: Decision tree for the disposal of this compound waste.

By integrating these safety protocols into your daily laboratory practices, you are not only ensuring your personal safety but also contributing to a culture of responsibility and scientific excellence.

References

  • Chemsrc. This compound | CAS#:100466-28-2. Available at: [Link]

  • ChemBK. This compound. Available at: [Link]

  • US EPA. Personal Protective Equipment. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties of this compound for Optimal Synthesis. Available at: [Link]

  • PubChem. 4-Nitrobenzylamine hydrochloride. Available at: [Link]

  • Westlake. HEALTH AND SAFETY PROCEDURE 300 – Personal Protective Equipment. Available at: [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. Available at: [Link]

  • Pharmaffiliates. This compound. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.